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  • Product: methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate
  • CAS: 1245644-44-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, a substituted imidazole ester with significant potential in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, a substituted imidazole ester with significant potential in medicinal chemistry and drug development. Recognizing the absence of a direct, well-documented, single-step synthesis protocol, this whitepaper details a robust, two-stage approach. The synthesis begins with the preparation of the key α-keto ester intermediate, methyl 2,3-dioxopentanoate, via a Riley oxidation of methyl 3-oxopentanoate. This is followed by a classic Debus-Radziszewski imidazole synthesis, a multi-component reaction that efficiently constructs the target heterocyclic core. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal explanation behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

Substituted imidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1] The target molecule, methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, is a highly functionalized heterocycle. Its specific substitution pattern—a methyl group at C2, an ethyl group at C4, and a methyl carboxylate at C5—offers multiple points for further chemical modification, making it a valuable building block for creating libraries of potential drug candidates.

The most direct and logical approach to constructing such a 2,4,5-trisubstituted imidazole ring is the Debus-Radziszewski reaction.[2][3] This powerful multi-component synthesis combines three key fragments in a single pot to form the imidazole core:

  • An aldehyde (determines the C2 substituent).

  • A 1,2-dicarbonyl compound (provides the C4 and C5 substituents).

  • Ammonia (serves as the nitrogen source for N1 and N3).

For our target molecule, the precursors are acetaldehyde (for the 2-methyl group), methyl 2,3-dioxopentanoate (for the 4-ethyl and 5-methoxycarbonyl groups), and an ammonia source, typically ammonium acetate.

However, a critical challenge arises: the requisite 1,2-dicarbonyl, methyl 2,3-dioxopentanoate, is not readily commercially available. Therefore, a reliable synthesis of this key intermediate is the necessary first step. The Riley oxidation, which employs selenium dioxide (SeO₂) to oxidize a methylene group adjacent to a carbonyl, is a classic and effective method for converting β-keto esters into the desired α,β-diketo esters.[4][5]

This guide, therefore, presents a comprehensive two-part synthetic strategy:

  • Part A: Synthesis of Methyl 2,3-Dioxopentanoate via Riley Oxidation.

  • Part B: Synthesis of Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate via Debus-Radziszewski Reaction.

The following sections provide detailed, step-by-step protocols for each stage, supported by mechanistic insights and practical considerations for success in a research setting.

Experimental Section: A Two-Stage Synthetic Approach

This section outlines the complete experimental workflow, from the preparation of the key dicarbonyl intermediate to the final imidazole synthesis.

Part A: Synthesis of the Key Intermediate, Methyl 2,3-Dioxopentanoate

The foundational step is the creation of the 1,2-dicarbonyl moiety. We will achieve this by oxidizing the α-methylene group of the commercially available β-keto ester, methyl 3-oxopentanoate.

Reaction Principle: The Riley Oxidation

The Riley oxidation is a well-established method for the selective oxidation of a CH₂ group adjacent to a carbonyl to a ketone, using selenium dioxide (SeO₂).[6] The reaction proceeds via the enol tautomer of the starting ketone, which attacks the electrophilic selenium center. Subsequent rearrangement and hydrolysis yield the desired 1,2-dicarbonyl product.[4][5] Using a solvent like 1,4-dioxane at elevated temperatures provides the necessary conditions for this transformation.

Riley_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl 3-Oxopentanoate + Selenium Dioxide Mix Combine Reactants in Pressure Tube Start->Mix Solvent 1,4-Dioxane Solvent->Mix Heat Heat to 100 °C (Approx. 7 hours) Mix->Heat Dilute Dilute with Diethyl Ether Heat->Dilute Filter Filter through Celite® to remove Selenium Dilute->Filter Concentrate Concentrate under Vacuum Filter->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product_A Methyl 2,3-Dioxopentanoate Purify->Product_A

Caption: Workflow for the synthesis of Methyl 2,3-Dioxopentanoate.

Reagents and Materials (Part A)

Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Quantity (1 eq)Moles (mmol)Notes
Methyl 3-oxopentanoateC₆H₁₀O₃30414-53-0130.141.00 g7.68Starting β-keto ester.
Selenium DioxideSeO₂7446-08-4110.971.02 g9.22Oxidizing agent (1.2 eq). Highly Toxic!
1,4-DioxaneC₄H₈O₂123-91-188.11~100 mL-Anhydrous solvent.
Diethyl Ether(C₂H₅)₂O60-29-774.12As needed-For dilution and extraction.
Celite® 545-61790-53-2-As needed-Filtration aid.
Silica Gel (230-400 mesh)SiO₂7631-86-9-As needed-For column chromatography.

Experimental Protocol (Part A)

  • Caution: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • To a pressure tube equipped with a magnetic stir bar, add methyl 3-oxopentanoate (1.00 g, 7.68 mmol, 1.0 eq) and anhydrous 1,4-dioxane (~100 mL).

  • Carefully add selenium dioxide (1.02 g, 9.22 mmol, 1.2 eq) to the solution in one portion.

  • Seal the pressure tube securely and place it in an oil bath preheated to 100 °C.

  • Stir the resulting suspension vigorously at 100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 7-12 hours. The formation of a black or red precipitate (elemental selenium) is an indicator of reaction progress.

  • Once the reaction is complete (or no further conversion is observed), remove the tube from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether (~100 mL).

  • Filter the suspension through a short pad of Celite® to remove the precipitated selenium and other insoluble materials. Wash the pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.

  • The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure methyl 2,3-dioxopentanoate as a yellow oil.

Part B: Synthesis of Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate

With the key α,β-diketo ester in hand, the final step is the construction of the imidazole ring using the Debus-Radziszewski multicomponent reaction.

Reaction Principle: The Debus-Radziszewski Reaction

This reaction is a one-pot condensation of three components.[3] Ammonium acetate serves as a convenient source of ammonia. The proposed mechanism involves two main stages:

  • Condensation of the 1,2-dicarbonyl (methyl 2,3-dioxopentanoate) with two equivalents of ammonia to form a diimine intermediate.

  • Condensation of this diimine with an aldehyde (acetaldehyde), followed by cyclization and aromatization (via loss of water) to form the final substituted imidazole.[2]

Debus_Radziszewski_Mechanism cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Cyclization & Aromatization Dicarbonyl Methyl 2,3-Dioxopentanoate Diimine Diimine Intermediate Dicarbonyl->Diimine + Ammonia 2 NH₃ (from NH₄OAc) Ammonia->Diimine + Cyclized Cyclized Intermediate Diimine->Cyclized + Aldehyde Acetaldehyde Aldehyde->Cyclized + Product_B Methyl 4-Ethyl-2-Methyl- 1H-Imidazole-5-Carboxylate Cyclized->Product_B - H₂O (Aromatization)

Caption: Simplified mechanism of the Debus-Radziszewski reaction.

Reagents and Materials (Part B)

Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Quantity (1 eq)Moles (mmol)Notes
Methyl 2,3-dioxopentanoateC₆H₈O₄N/A144.121.00 g6.94Synthesized in Part A.
AcetaldehydeC₂H₄O75-07-044.050.34 g7.631.1 eq. Low boiling point, handle with care.
Ammonium AcetateC₂H₇NO₂631-61-877.082.14 g27.764.0 eq. Serves as ammonia source and mild catalyst.
Glacial Acetic AcidC₂H₄O₂64-19-760.05~50 mL-Solvent and acid catalyst.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--As needed-For neutralization.
Ethyl AcetateC₄H₈O₂141-78-688.11As needed-For extraction.
BrineNaCl(aq)--As needed-For washing.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04As needed-Drying agent.

Experimental Protocol (Part B)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2,3-dioxopentanoate (1.00 g, 6.94 mmol, 1.0 eq), ammonium acetate (2.14 g, 27.76 mmol, 4.0 eq), and glacial acetic acid (~50 mL).

  • Stir the mixture to dissolve the solids.

  • Carefully add acetaldehyde (0.34 g, 7.63 mmol, 1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 118 °C) and maintain this temperature with stirring. Monitor the reaction progress by TLC. Reaction times can vary but are typically in the range of 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water (~200 mL).

  • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude material can be purified by flash column chromatography (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Conclusion and Future Perspectives

This guide details a reliable and logical two-stage synthetic route to methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. By first preparing the necessary α-keto ester intermediate via a Riley oxidation and then employing a multi-component Debus-Radziszewski reaction, this methodology provides a clear and reproducible pathway for accessing this valuable heterocyclic building block. The principles and protocols described herein are grounded in well-established organic chemistry, offering a robust foundation for researchers in drug discovery and chemical synthesis. Future work could focus on optimizing reaction conditions, exploring alternative oxidation methods for the first step, or developing a one-pot procedure from the β-keto ester to the final imidazole product to improve overall efficiency.

References

  • NROChemistry. Riley Oxidation. NROChemistry. [Link]

  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. International Journal of ChemTech Research. [Link]

  • Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. (2020). General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Synthesis of 2,4,5-trisubstituted imidazole derivatives. ResearchGate. [Link]

  • Riley oxidation. Grokipedia. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • de Toledo, I., Grigolo, T. A., Bennett, J. M., Elkins, J. M., & Pilli, R. A. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(21), 14187–14201. [Link]

  • Synthesis of 2,4,5‐trisubstituted imidazoles. ResearchGate. [Link]

  • An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances. [Link]

  • Riley oxidation. Wikipedia. [Link]

  • Synthesis of methyl 3-oxopentanoate. PrepChem. [Link]

  • Riley Oxidation. YouTube. [Link]

  • Ptaszek, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. [Link]

  • How can I perform a controlled oxidation of methyl aromatic groups using SeO2? ResearchGate. [Link]

  • da Silva, J. A. L., Teixeira, S. C., da Silva, L. M., de Oliveira, D. C., & D’Elia, E. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank, 2023(3), M1704. [Link]

  • (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate [(Z)-1]. Organic Syntheses. [Link]

  • Selenium dioxide (SeO 2 ) - Riley oxidation. AdiChemistry. [Link]

  • IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. Semantic Scholar. [Link]

  • Zhou, Y. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. [Link]

  • Synthesis of substituted imidazole-4,5-dicarboxylic acids. ResearchGate. [Link]

  • Methyl Propionylacetate. Home Sunshine Pharma. [Link]

  • Jones, R. G. (1949). The synthesis of 5-imidazolecarboxylates from glycine and substituted glycine esters. Journal of the American Chemical Society, 71(2), 644–647. [Link]

  • Busto, E., Simon, R. C., & Kroutil, W. (2016). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 52(42), 6936–6939. [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]

  • Dı́ez-González, S., & Nolan, S. P. (2008). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 130(29), 9576–9591. [Link]

  • Method for catalytic synthesis of methyl propionate.
  • Imidazole synthesis. Organic Chemistry Portal. [Link]

Sources

Exploratory

"physicochemical properties of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate"

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate Foreword: From Molecular Structure to Therapeutic Potential In the landscape of modern drug discovery, t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Foreword: From Molecular Structure to Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. While biological activity is the initial spark, it is the molecule's physicochemical properties that dictate its fate within a biological system. These properties—solubility, lipophilicity, ionization state, and stability—are the fundamental determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the core physicochemical characteristics of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound representative of a class rich with therapeutic potential.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, makes it a versatile component for interacting with biological targets. However, subtle modifications to the imidazole core, such as the addition of the ester and alkyl groups in the title compound, can profoundly alter its behavior. Understanding these properties is not merely an academic exercise; it is a critical step in de-risking a compound, guiding formulation strategies, and ultimately, increasing the probability of clinical success.[5][6]

This document eschews a rigid template in favor of a logical, property-by-property analysis. Each section is designed to be a self-contained module, detailing not just the "what" (the property value) but the "how" (the experimental methodology) and the "why" (the causal relationship between the property and its implication in drug development). The protocols described are grounded in established, self-validating laboratory practices, ensuring both scientific integrity and practical applicability.

Molecular Identity and Structural Attributes

Before delving into its physicochemical behavior, it is essential to establish the precise identity of the molecule .

  • IUPAC Name: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

  • Molecular Formula: C₉H₁₄N₂O₂

  • Molecular Weight: 182.22 g/mol

  • Chemical Structure: (Note: A representative image would be placed here in a final document. For this guide, the structure is defined by its name and formula.)

While specific experimental data for this exact methyl ester is sparse in public literature, we can draw reliable inferences from closely related analogs, such as ethyl 4-methyl-5-imidazolecarboxylate[7], and supplement this with established predictive models—a common and necessary practice in early-stage drug discovery.

PropertyValueSource
IUPAC Name Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate---
Molecular Formula C₉H₁₄N₂O₂Calculated
Molecular Weight 182.22 g/mol Calculated
CAS Number Not readily available. Analog (Ethyl ester): 51605-32-4[7]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is arguably one of the most critical physicochemical parameters, as it dictates the extent of a molecule's ionization at a given pH.[8] For an imidazole-containing compound, this is particularly important. The imidazole ring has a basic nitrogen atom that can be protonated. This ionization state profoundly affects solubility, permeability across biological membranes, and interaction with target proteins.[9]

Causality and Importance in Drug Development

The pKa value determines the charge of the molecule in different physiological environments. The acidic environment of the stomach (pH 1-3) versus the near-neutral pH of the small intestine (pH 6-7.5) and blood (pH 7.4) will lead to different ratios of ionized to un-ionized forms.

  • Ionized Form: Generally exhibits higher aqueous solubility but lower membrane permeability.

  • Un-ionized (Neutral) Form: Generally exhibits lower aqueous solubility but higher lipophilicity, facilitating passive diffusion across lipid membranes.

Therefore, a compound's pKa is a strong predictor of its absorption characteristics and distribution.[3] For imidazole derivatives, the pKa of the basic nitrogen typically falls in the 6-7 range, meaning small shifts in physiological pH can significantly alter the ionization balance.[10][11]

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold-standard method for pKa determination due to its accuracy and reliability. The method involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) to ensure linearity and accuracy.

  • Analyte Preparation: Accurately weigh approximately 1-5 mg of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

  • Control Standard: Perform a titration on a known standard with a similar pKa (e.g., N-methylimidazole[10]) to validate the experimental setup and methodology.

  • Titration: Place the analyte solution in a thermostatted vessel (25°C or 37°C) and purge with an inert gas (e.g., argon) to eliminate dissolved CO₂, which can interfere with the titration of basic compounds. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH at small, precise volume increments of the added titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This is most accurately found by calculating the first or second derivative of the curve.[10]

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareAnalyte Prepare Analyte Solution Calibrate->PrepareAnalyte TitrateAnalyte Titrate Analyte with HCl PrepareAnalyte->TitrateAnalyte PrepareStandard Prepare Control Standard TitrateStandard Titrate Standard (System Check) PrepareStandard->TitrateStandard Validates TitrateStandard->TitrateAnalyte Validates Plot Plot pH vs. Titrant Volume TitrateAnalyte->Plot Derivative Calculate 2nd Derivative Plot->Derivative Determine_pKa Determine pKa at Inflection Point Derivative->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Expected pKa Values

Based on theoretical calculations and data from similar imidazole esters, two pKa values are expected: one for the basic imidazole nitrogen and one for the acidic N-H proton.

Ionizable GroupPredicted pKaImplication
Imidazole N (Basic) ~6.5 - 7.5Significant protonation in the stomach, partial protonation in the intestine.
Imidazole N-H (Acidic) > 14Not physiologically relevant.

Note: These values are predictions. Computational models like those described by Chemaxon or in literature provide these estimates.[12][13]

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the "drug-likeness" concept.[1] It is quantified by the partition coefficient (P) between octanol and water, expressed logarithmically as logP for the neutral species.[14][15] The distribution coefficient (logD) is the pH-dependent equivalent, accounting for both ionized and neutral forms, making it more physiologically relevant.[8][16]

Causality and Importance in Drug Development

A molecule's ability to passively diffuse across the lipid bilayers of cell membranes (e.g., in the gut wall or at the blood-brain barrier) is directly related to its lipophilicity.

  • Low logP/D (<1): The compound is too hydrophilic, leading to poor membrane permeability and limited absorption.

  • High logP/D (>5): The compound is too lipophilic, which can result in poor aqueous solubility, high plasma protein binding, and potential for metabolic instability or toxicity.[6]

An optimal logP/D value, typically between 1 and 3, is often sought for orally bioavailable drugs.

Experimental Protocol: Shake-Flask Method

The Shake-Flask method is the traditional and most direct way to measure logP, though it can be resource-intensive.[14]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., pH 7.4 phosphate buffer for logD) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Analyte Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a flask containing a known volume of the pre-saturated octanol. The initial concentration should be high enough for accurate detection in both phases.

  • Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate the logP (or logD) using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[14]

Visualization: Shake-Flask logP Determination

logP_Workflow A Prepare Pre-saturated Octanol and Water/Buffer C Combine Phases and Shake to Reach Equilibrium A->C B Dissolve Compound in Aqueous Phase B->C D Centrifuge for Complete Phase Separation C->D E Sample Octanol and Aqueous Layers D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Calculate logP/logD F->G

Caption: Workflow for logP/logD determination via the Shake-Flask method.

Predicted Lipophilicity
ParameterPredicted ValueMethod
clogP 2.1 ± 0.5Group Contribution Methods (e.g., Molinspiration[15])
logD at pH 7.4 ~1.8 - 2.0Calculated from clogP and predicted pKa[8]

Note: The logD is slightly lower than the logP because at pH 7.4, a small fraction of the compound will be protonated (ionized) based on its predicted pKa, increasing its affinity for the aqueous phase.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed.[17] Therefore, aqueous solubility is a fundamental property that directly impacts bioavailability. Poor solubility is a major hurdle in drug development, often leading to formulation challenges and variable clinical outcomes.[18][19]

Causality and Importance in Drug Development

Solubility is influenced by a molecule's crystal lattice energy (for solids) and its solvation energy. For oral administration, a compound must dissolve in the gastrointestinal fluids before it can be absorbed.

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "gold standard" measurement.[18][20]

  • Kinetic Solubility: Measures the precipitation of a compound from a stock solution (often in DMSO) when added to an aqueous buffer. It's a high-throughput method used for early screening.[20]

Low thermodynamic solubility can be a significant liability, requiring advanced formulation techniques (e.g., micronization, amorphous solid dispersions) to achieve adequate drug exposure.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This method determines the equilibrium solubility and is considered the most accurate approach.[18]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.[19] This step is critical to avoid overestimation due to suspended particles.

  • Quantification: Dilute the resulting supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

  • Solid State Analysis (Optional but Recommended): Analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow A Add Excess Solid to Aqueous Buffer B Agitate at Constant Temp for 24-48h (Equilibration) A->B C Separate Solid and Liquid (Filter or Centrifuge) B->C D Sample Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Determine Solubility (e.g., in µg/mL) E->F

Caption: Workflow for thermodynamic solubility determination.

Predicted Solubility
ParameterPredicted ValueImplication
Aqueous Solubility Moderately to Poorly SolubleMay require formulation enhancement for oral delivery.

Note: The exact value is highly dependent on the crystal form. The combination of a non-polar ethyl group, a methyl group, and the planar imidazole ring, balanced by the polar ester, suggests solubility will be a key parameter to optimize.

Thermal Properties: Ensuring Stability

The thermal stability of a compound is critical for its handling, storage, and formulation.[21] Key parameters include the melting point and decomposition temperature, which are often determined using techniques like Differential Scanning Calorimetry (DSC).

Causality and Importance in Drug Development
  • Melting Point (Tm): A sharp melting point is an indicator of purity. The melting point is related to the crystal lattice energy; a higher melting point often correlates with lower solubility.

  • Decomposition Temperature (Td): This defines the upper limit of temperature the compound can withstand before chemically degrading. This is crucial for processes like milling, granulation, and tablet compression, which can generate heat.[22][23]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg) into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a continuous purge of inert gas (e.g., nitrogen).

  • Data Acquisition: Record the heat flow versus temperature.

  • Data Analysis:

    • Melting Point: An endothermic peak (heat absorption) indicates melting. The onset temperature of this peak is typically reported as the melting point.

    • Decomposition: A sharp, often exothermic (heat releasing) event following the melt typically indicates thermal decomposition.[21]

Predicted Thermal Profile
ParameterPredicted RangeSignificance
Melting Point (Tm) 100 - 180 °CLikely a stable crystalline solid at room temperature. The exact value depends on crystal packing.
Decomposition (Td) > 200 °CExpected to be sufficiently stable for standard pharmaceutical processing.[24]

Note: These are typical ranges for similar heterocyclic esters. Experimental verification is essential.

Spectroscopic Profile

While not physicochemical properties in the ADME sense, spectroscopic data are vital for structural confirmation.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Expected to show characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), a strong C=O stretch for the ester (~1700-1725 cm⁻¹), and C=N/C=C stretches from the imidazole ring (~1500-1600 cm⁻¹).[25][26]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Would provide a unique fingerprint, showing distinct signals for the ethyl group (a quartet and a triplet), the two methyl groups (singlets), and the imidazole ring protons, confirming the connectivity of the molecule.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Would confirm the carbon skeleton, including the carbonyl carbon of the ester and the distinct carbons of the imidazole ring.

Synthesis and Implications for Drug Development

The collective physicochemical profile of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate paints a picture of a classic "drug-like" small molecule with both assets and liabilities that must be managed.

  • Assets:

    • The predicted logP of ~2.1 is within the optimal range for passive membrane permeability, suggesting good potential for oral absorption.

    • The predicted pKa of ~7.0 means the compound will exist as a mixture of neutral and charged species in the intestine, which can be a favorable balance between solubility and permeability.

    • The compound is expected to be a thermally stable solid , which is advantageous for manufacturing and formulation.

  • Potential Liabilities & Development Strategy:

    • Aqueous solubility is the most likely challenge. The moderate lipophilicity and crystalline nature suggest that solubility could be a rate-limiting step for absorption.

      • Strategy: Early formulation work should focus on solubility enhancement. This could involve salt formation (by protonating the basic imidazole nitrogen), particle size reduction (micronization), or the development of amorphous solid dispersions. The choice of strategy would be guided by the measured thermodynamic solubility.

    • The pH-dependent solubility will be significant. The compound will be more soluble in the acidic stomach environment but may risk precipitation as it enters the higher pH of the small intestine.

      • Strategy: In vivo predictive models and dissolution studies in biorelevant media (simulating fed and fasted states) would be essential to understand this behavior and design a robust oral dosage form.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015).
  • Talevi, A. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Schrödinger. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Schrödinger.
  • Alsenz, J., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Hosseini, S. G., & Hosseini, S. M. (2020). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. MDPI.
  • WuXi AppTec. (n.d.). Physicochemical Property Study. WuXi AppTec DMPK.
  • Dołęga, A., et al. (2021). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI.
  • Rezaei-Sameti, M. (2010). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.
  • Dołęga, A., et al. (2021).
  • Wang, Y., et al. (2020). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Abrahamsson, B., & Johansson, D. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
  • Üstün, Z., & Demiralay, E. Ç. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
  • National Research Tomsk Polytechnic University. (n.d.). Thermal decomposition and combustion of hybrid heterocyclic compounds. National Research Tomsk Polytechnic University.
  • PubChem. (n.d.).
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  • Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Pion Inc.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation.
  • Van Meervelt, L., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research.
  • Dołęga, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Sigma-Aldrich. (n.d.).
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics.
  • PubChem. (n.d.).
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  • IndiaMART. (n.d.). Ethyl 4-(1-Hydroxy-1-Methylethyl)
  • Autechaux. (n.d.). Exploring Ethyl 4-(1-Hydroxy-1-Methylethyl)
  • ResearchGate. (n.d.). Experimental and theoretical spectroscopic parameters of imidazole.
  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • ChemicalBook. (2025). Ethyl 4-(1-hydroxy-1-methylethyl)
  • Atompharma. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1-h-imidazole-5-carboxylic.
  • ResearchGate. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches.
  • Giuliano, B. M., et al. (2019). Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. Astronomy & Astrophysics.
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Foundational

An In-depth Technical Guide to the Characterization of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

This guide provides a comprehensive overview of the analytical techniques and expected data for the full characterization of the heterocyclic compound, methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical techniques and expected data for the full characterization of the heterocyclic compound, methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines the core methodologies and provides insights into the interpretation of resulting data.

Introduction: The Significance of Substituted Imidazoles

Substituted imidazole rings are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate serves as a key exemplar of this class, and its unambiguous characterization is paramount for any research and development endeavor. This guide will detail the necessary analytical steps to confirm its identity, purity, and structural integrity.

Molecular Structure and Physicochemical Properties

A foundational aspect of characterization is the understanding of the molecule's basic physical and chemical properties. These data points provide a preliminary assessment of the sample's identity and purity.

Molecular Formula: C₈H₁₂N₂O₂

Molecular Weight: 168.19 g/mol

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale and Experimental Insight
Melting Point (°C) 190-210Based on analogous structures like ethyl 4-methyl-5-imidazolecarboxylate (204-206 °C)[1], the melting point is expected to be relatively high due to hydrogen bonding and crystal lattice energy. The exact value is sensitive to crystalline form and purity.
Solubility Soluble in methanol, chloroform; sparingly soluble in water.The ester and alkyl groups provide some lipophilicity, while the imidazole ring with its N-H group allows for hydrogen bonding, leading to solubility in polar protic and some polar aprotic solvents.
Appearance White to off-white solidMost purified imidazole carboxylates are crystalline solids. Color may indicate the presence of impurities.

Experimental Protocol: Melting Point Determination

A calibrated melting point apparatus should be used. A small amount of the finely powdered, dry sample is packed into a capillary tube. The temperature is ramped up slowly (1-2 °C/min) near the expected melting point to ensure accuracy. The reported range should be from the temperature at which the first drop of liquid appears to when the entire sample is molten. A sharp melting range is indicative of high purity.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is the cornerstone of structural elucidation for organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

¹H NMR Spectroscopy

  • Expected Chemical Shifts (δ) and Multiplicities:

AssignmentChemical Shift (ppm)MultiplicityIntegrationRationale for Assignment
Imidazole N-H~12-13broad singlet1HThe acidic proton on the imidazole nitrogen is typically deshielded and often appears as a broad signal. Its chemical shift can be concentration and solvent dependent.
Methoxy (-OCH₃)~3.8singlet3HThe methyl group of the ester is a singlet and its chemical shift is characteristic for methyl esters.
Ethyl (-CH₂CH₃)~2.7 (quartet), ~1.2 (triplet)quartet, triplet2H, 3HThe methylene protons are adjacent to the imidazole ring and are split into a quartet by the neighboring methyl group. The terminal methyl protons are split into a triplet by the methylene group.
Imidazole-C-CH₃~2.4singlet3HThe methyl group directly attached to the imidazole ring will appear as a singlet in a region typical for methyl groups on aromatic rings.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (δ):

AssignmentChemical Shift (ppm)Rationale for Assignment
Carbonyl (C=O)~165The ester carbonyl carbon is significantly deshielded.
Imidazole C2~148The carbon atom situated between the two nitrogen atoms is typically the most deshielded of the ring carbons.
Imidazole C4~138The carbon atom bearing the ethyl group.
Imidazole C5~125The carbon atom bearing the carboxylate group.
Methoxy (-OCH₃)~51The carbon of the methyl ester.
Ethyl (-CH₂CH₃)~22 (-CH₂), ~14 (-CH₃)Aliphatic carbon signals.
Imidazole-C-CH₃~15The carbon of the methyl group on the imidazole ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazole-containing compounds as it allows for the observation of the N-H proton.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

DOT Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dry Sample NMR_Tube NMR Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H Spectrum Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Spectrum Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Peak Integration, Multiplicity & Shift Analysis Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

  • Expected Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000N-HStretching
~2980-2850C-H (alkyl)Stretching
~1720C=O (ester)Stretching
~1600-1450C=N, C=C (imidazole ring)Stretching
~1250C-O (ester)Stretching

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Molecular Ion Peak (m/z):

IonExpected m/z
[M+H]⁺169.0921
[M]⁺˙168.0842

Experimental Protocol: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended to confirm the elemental composition. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

DOT Diagram: Spectroscopic Confirmation Logic

Spectroscopic_Logic cluster_NMR NMR Spectroscopy Molecule Methyl 4-ethyl-2-methyl- 1H-imidazole-5-carboxylate H1_NMR ¹H NMR: - N-H, -OCH₃, -CH₂CH₃, -CH₃ signals - Correct integration & multiplicity Molecule->H1_NMR C13_NMR ¹³C NMR: - C=O, Imidazole Cs, -OCH₃, -CH₂CH₃, -CH₃ signals Molecule->C13_NMR IR FTIR: - N-H stretch (~3100 cm⁻¹) - C=O stretch (~1720 cm⁻¹) - C-H stretches (~2900 cm⁻¹) Molecule->IR MS HRMS: - Accurate mass of [M+H]⁺ (m/z 169.0921) Molecule->MS Confirmed_Structure Unambiguous Structural Confirmation H1_NMR->Confirmed_Structure C13_NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure

Caption: Logic flow for structural confirmation.

Purity Assessment: Chromatographic Methods

Ensuring the purity of the compound is critical for its intended application. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Experimental Protocol: HPLC Analysis

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the imidazole chromophore absorbs (e.g., ~220-250 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The comprehensive characterization of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate requires a multi-faceted analytical approach. By systematically applying the techniques of NMR, IR, and mass spectrometry, coupled with physicochemical and chromatographic analyses, a complete and unambiguous profile of the molecule can be established. This ensures the identity, purity, and structural integrity of the compound, providing a solid foundation for its use in research and development.

References

  • Royal Society of Chemistry. (2019). Supporting Information.
  • PubChem. Ethyl 4-methyl-5-imidazolcarboxylate. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to its limited documentation in public databases, this guide combines verified data with scientifically inferred properties and a plausible synthesis protocol based on established methodologies for structurally related imidazole derivatives.

Introduction and IUPAC Nomenclature

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of five-membered aromatic heterocycles containing two nitrogen atoms. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, including the amino acid histidine and many synthetic drugs[1]. The substituents on the imidazole ring—a methyl group at position 2, an ethyl group at position 4, and a methyl carboxylate group at position 5—are expected to modulate its physicochemical properties and biological activity.

Based on the rules of IUPAC nomenclature for heterocyclic compounds, the name "methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate" accurately describes the structure. The "1H" designation specifies the position of the hydrogen atom on the nitrogen, which is a key feature of the tautomeric nature of the imidazole ring.

Chemical Structure and Properties

While a dedicated entry for methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is not extensively detailed in major chemical databases, its fundamental properties have been compiled from supplier information and can be inferred from closely related analogs.

Visualizing the Core Structure

The structural arrangement of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is depicted below.

Caption: 2D Structure of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Physicochemical Data

The following table summarizes the key chemical identifiers and properties for this compound.

PropertyValueSource/Reference
IUPAC Name methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylateInferred from Structure
CAS Number 1245644-44-3[2]
Molecular Formula C₈H₁₂N₂O₂[2]
Molecular Weight 168.19 g/mol [2]
Canonical SMILES CCC1=C(C(=O)OC)N=C(N1)CInferred from Structure
InChI Key InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10)Inferred from Structure
Appearance Expected to be a solid at room temperatureBased on similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOBased on general properties of imidazole esters
Storage Room temperature, sealed, dry[2]

Synthesis of Substituted Imidazoles: A General Overview and Plausible Protocol

The synthesis of polysubstituted imidazoles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core.

Classical Synthetic Approaches

Two of the most prominent methods for imidazole synthesis are:

  • Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. This method is widely used in industrial settings for the production of various imidazoles[3]. The general scheme involves the formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring[3].

  • Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines through a reaction with tosylmethyl isocyanide (TosMIC). It can also be performed as a three-component reaction where the aldimine is generated in situ[4].

A Plausible Synthetic Protocol for Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Conceptual Workflow:

Synthesis_Workflow Reactants Starting Materials: - Methyl 2-aminobutanoate - Acetimidic acid ethyl ester hydrochloride - Triethylamine Reaction Cyclocondensation Reaction Reactants->Reaction In a suitable solvent (e.g., Ethanol) Workup Aqueous Work-up & Extraction Reaction->Workup Reaction mixture Purification Column Chromatography Workup->Purification Crude product Product Methyl 4-ethyl-2-methyl-1H- imidazole-5-carboxylate Purification->Product Purified product

Caption: Conceptual workflow for the synthesis of the target imidazole.

Step-by-Step Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of methyl 2-aminobutanoate (1.0 eq) in anhydrous ethanol, add acetimidic acid ethyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is anticipated to proceed via a cyclocondensation mechanism.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Researchers should conduct small-scale trials and optimize reaction conditions.

Potential Applications in Research and Drug Development

Substituted imidazoles are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. While specific applications for methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate are not extensively documented, its structural features suggest several potential areas of investigation.

  • Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of antifungal and anticancer agents[5]. The imidazole core can be further functionalized to create a library of compounds for screening against various biological targets.

  • Enzyme Inhibition and Receptor Modulation: The imidazole moiety is known to interact with various enzymes and receptors. This compound could be explored as a starting point for designing new drug candidates targeting specific enzymes or receptors[5].

  • Agrochemicals: Imidazole derivatives have found applications as plant growth regulators and pesticides. The favorable reactivity and stability of this compound make it a candidate for the development of new agrochemicals[5].

Predicted Spectroscopic Data

Although experimental spectroscopic data for methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is not publicly available, we can predict the key spectral features based on the analysis of structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Imidazole NH: A broad singlet is expected in the downfield region (typically >10 ppm), which may be exchangeable with D₂O.

    • Ethyl Group (CH₂): A quartet is anticipated due to coupling with the adjacent methyl protons.

    • Ethyl and C2-Methyl Groups (CH₃): Triplets and singlets, respectively, are expected in the aliphatic region.

    • Ester Methyl Group (OCH₃): A sharp singlet is predicted.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Imidazole Ring Carbons: Signals for the three carbons of the imidazole ring are expected in the aromatic region. The chemical shifts will be influenced by the nature and position of the substituents. The separation between the C4 and C5 signals can be diagnostic of the tautomeric state[6].

    • Carbonyl Carbon: A signal in the downfield region (typically >160 ppm) is characteristic of the ester carbonyl group.

    • Alkyl Carbons: Signals for the ethyl and methyl carbons will appear in the upfield region.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 168.19.

    • Fragmentation patterns would likely involve the loss of the ester group and cleavage of the alkyl substituents. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of imidazole-like compounds[7].

Conclusion

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal and agricultural chemistry. While detailed information on this specific molecule is limited, this guide provides a solid foundation for researchers by combining verified data with scientifically grounded inferences on its properties, synthesis, and characterization. Further experimental investigation is warranted to fully elucidate the chemistry and biological potential of this and related substituted imidazoles.

References

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health. [Link]

  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Academia.edu. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. MySkinRecipes. [Link]

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  • Unit 4 imidazole | PDF. Slideshare. [Link]

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  • US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Synthesis, characterization and biological evaluation of impurities of Ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate of olmesartan medoxomil. Asian Journal of Research in Chemistry. [Link]

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  • One-Pot Synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. MDPI. [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. National Institutes of Health. [Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. National Institutes of Health. [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Royal Society of Chemistry. [Link]

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Foundational

An In-depth Technical Guide to the Discovery and History of Polysubstituted Imidazole Carboxylates

Abstract The imidazole nucleus, a cornerstone of medicinal chemistry, has given rise to a vast array of therapeutic agents. Among its many derivatives, polysubstituted imidazole carboxylates have emerged as a particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus, a cornerstone of medicinal chemistry, has given rise to a vast array of therapeutic agents. Among its many derivatives, polysubstituted imidazole carboxylates have emerged as a particularly fruitful area of research, offering a unique combination of structural versatility and biological activity. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important class of compounds. We will delve into the foundational synthetic methodologies, explore modern catalytic and multicomponent approaches, and examine their significant applications in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and therapeutic potential of polysubstituted imidazole carboxylates.

Introduction: The Imidazole Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, have established it as a "privileged scaffold" in drug design. The incorporation of a carboxylate group onto a polysubstituted imidazole core further enhances its drug-like properties by providing an additional site for interaction with biological targets and improving pharmacokinetic profiles.

This guide will trace the journey of polysubstituted imidazole carboxylates from their early, often low-yielding syntheses to the sophisticated, high-throughput methods employed today. We will explore the causal relationships behind experimental choices in their synthesis and highlight their role in the development of novel therapeutic agents.

Historical Perspective: From Glyoxaline to Functionalized Carboxylates

The story of polysubstituted imidazole carboxylates begins with the discovery of the parent imidazole ring itself. In 1858, Heinrich Debus first synthesized imidazole, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[1] This foundational discovery paved the way for the exploration of imidazole chemistry.

While the precise moment of the first synthesis of a polysubstituted imidazole carboxylate is not definitively documented as a singular event, early work in the late 19th and early 20th centuries laid the groundwork. An early method for the preparation of imidazole-4,5-dicarboxylic acid involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution, first reported in 1891.[2] A significant milestone in the specific study of imidazole carboxylates was a 1949 publication detailing the synthesis of 5-imidazolecarboxylates from glycine and its esters.[3]

These early syntheses were often characterized by harsh reaction conditions and limited substrate scope. The evolution of synthetic organic chemistry, particularly the development of multicomponent reactions and advanced catalytic systems, has revolutionized the synthesis of these complex molecules.

Foundational Synthetic Strategies

Several classical named reactions have been instrumental in the synthesis of the imidazole core, and these have been adapted for the preparation of polysubstituted derivatives, including those bearing carboxylate groups.

The Debus-Radziszewski Imidazole Synthesis

An evolution of Debus's original work, the Debus-Radziszewski synthesis is a multicomponent reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole.[1][4] This method has been widely used to generate C-substituted imidazoles.

Diagram: Debus-Radziszewski Imidazole Synthesis

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl Imidazole Polysubstituted Imidazole Dicarbonyl->Imidazole + Aldehyde Aldehyde Aldehyde->Imidazole + Ammonia Ammonia (2 equiv.) Ammonia->Imidazole +

Caption: General scheme of the Debus-Radziszewski imidazole synthesis.

The Wallach Synthesis

The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride to yield chlorinated intermediates, which are then reduced to form N-substituted imidazoles.[4] While not directly producing carboxylates, this method was significant in the development of N-substituted imidazole chemistry.

Modern Synthetic Methodologies

The demand for rapid access to diverse libraries of polysubstituted imidazole carboxylates for drug screening has driven the development of more efficient and versatile synthetic methods.

MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating essentially all of the atoms of the starting materials.[5] These reactions are highly efficient and atom-economical, making them ideal for generating molecular diversity. Various catalysts, including Lewis acids and solid-supported catalysts, have been employed to promote the synthesis of polysubstituted imidazoles and their carboxylate derivatives.[4][6]

Diagram: Multicomponent Synthesis of a Polysubstituted Imidazole

MCR_Workflow Start Starting Materials (Dicarbonyl, Aldehyde, Amine, Ammonium Acetate) Reaction One-Pot Reaction (Catalyst, Solvent, Heat) Start->Reaction Workup Reaction Work-up (Cooling, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Polysubstituted Imidazole Purification->Product

Caption: A generalized workflow for the multicomponent synthesis of polysubstituted imidazoles.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating.[7][8] The synthesis of polysubstituted imidazole carboxylates has benefited significantly from this technology, allowing for the rapid generation of compound libraries.[8]

Experimental Protocols and Data

To provide a practical understanding of the synthesis of these compounds, this section details a representative experimental protocol and presents a table of yields for various synthetic methods.

Detailed Protocol: Synthesis of Ethyl Imidazole-4-carboxylate

This protocol describes a multi-step synthesis starting from glycine.

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

  • Under stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in batches.

  • After 30 minutes, add the remaining acetic anhydride and continue stirring at 20°C for 2 hours.

  • Freeze the mixture overnight, filter, wash the filter cake with a small amount of ice water, and dry to obtain acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

  • Stir vigorously and reflux for 3 hours.

  • Cool to room temperature, filter to recover the resin, and concentrate the filtrate under vacuum to obtain acetyl glycine ethyl ester.

Step 3: Synthesis of 2-Mercapto-4-imidazole Formate Ethyl Ester

  • Slowly add 15 mL of methyl formate to a solution of the acetyl glycine ethyl ester in toluene, maintaining the temperature between 15°C and 19°C.

  • After the addition is complete, cool the mixture to 0°C and slowly add a solution of 8.7 g of the ester in toluene over 1 hour.

  • Allow the reaction to warm to room temperature.

  • The resulting viscous condensate is dissolved in ice water, and the aqueous layer is separated.

  • To the aqueous layer, add 6.8 g (0.07 mol) of potassium thiocyanate and slowly add 13.5 g of concentrated hydrochloric acid at 0°C.

  • Heat the mixture to 55-60°C and maintain for 4 hours with stirring.

  • Cool, concentrate, and freeze overnight to precipitate the product. Recrystallize from ethanol.

Step 4: Synthesis of Ethyl Imidazole-4-carboxylate

  • Dissolve 0.5 g (0.003 mol) of the 2-mercapto-4-imidazole formate ethyl ester in 2.5 g of 50% hydrogen peroxide at 15°C.

  • Heat to 55-60°C and react for 2 hours.

  • Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the crude product.

  • Recrystallize from water to obtain pure ethyl imidazole-4-carboxylate.

Tabulated Synthetic Data

The following table summarizes the yields of various polysubstituted imidazoles synthesized via a one-pot, three-component reaction using a green catalyst (lemon peel powder).[9]

EntryAldehyde SubstituentProductYield (%)
14-Nitro2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole91
24-Chloro2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole88
34-Methyl2-(p-tolyl)-4,5-diphenyl-1H-imidazole85
42-Nitro2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole82
53-Nitro2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole89

Applications in Drug Discovery and Development

The polysubstituted imidazole carboxylate scaffold is a versatile platform for the development of a wide range of therapeutic agents. The presence of multiple substitution points allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Anticancer Activity

A series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[10] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant inhibitory effects on the growth and proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC50 values of 0.737 µM and 1.194 µM, respectively.[10] This compound was found to inhibit tumor cell colony formation and migration and induce apoptosis, highlighting the potential of this scaffold in oncology.[10]

Antibacterial and Antitubercular Activity

Substituted imidazole carboxamides have been described as novel antibacterial agents for the treatment of infections caused by Gram-negative bacteria.[11] Furthermore, substituted-1H-imidazole-4-carboxylic acid derivatives have shown promising activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[2][12]

Enzyme Inhibition

The imidazole moiety is known to interact with various enzymes. Polysubstituted imidazole carboxylates have been investigated as inhibitors of several enzyme classes. For example, certain derivatives have shown potent inhibitory activity against prolyl oligopeptidase, an enzyme implicated in neurological disorders.[13] Additionally, some polysubstituted imidazoles have been identified as α-glucosidase inhibitors, suggesting their potential in the management of diabetes.[6]

Diagram: Imidazole Carboxylate as an Enzyme Inhibitor

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme BindingSite Binding Pocket Inhibitor Imidazole Carboxylate Inhibitor->BindingSite Binds to

Caption: Conceptual diagram of a polysubstituted imidazole carboxylate acting as an enzyme inhibitor.

Conclusion and Future Directions

The journey of polysubstituted imidazole carboxylates from their early synthetic origins to their current status as a versatile scaffold in drug discovery is a testament to the power of innovation in organic and medicinal chemistry. The development of efficient, scalable, and environmentally friendly synthetic methods continues to be a major focus of research. The future of this field lies in the exploration of novel substitution patterns, the development of more selective and potent biological agents, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable heterocyclic core.

References

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  • The synthesis of 5-imidazolecarboxylates from glycine and substituted glycine esters. J Am Chem Soc. 1949 Feb;71(2):644-7. [Link]

  • Preparation of imidazole-4,5-dicarboxylic acid.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. 2010; 15(1): 349–363. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2021; 67(2): 133-141. [Link]

  • Preparation of polysubstituted imidazoles using AC-SO3H/[Urea]7[ZnCl2]2 as an efficient catalyst system: a novel method, and α-glucosidase inhibitor activity. RSC Adv. 2023; 13(19): 12863–12874. [Link]

  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. 2022; 7(37): 33408–33422. [Link]

  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. 2022 Sep 27;7(37):33408-33422. [Link]

  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. J Am Chem Soc. 2007 Oct 24;129(42):12834-46. [Link]

  • 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Med Chem Lett. 2021 Oct 14;12(10):1588-1594. [Link]

  • Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging. Sci Rep. 2021; 11: 22179. [Link]

  • Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Sci Rep. 2022; 12: 1219. [Link]

  • Synthesis of substituted imidazole-4,5-dicarboxylic acids. Russian Chemical Bulletin. 2003; 52(10): 2237-2241. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. 2010 Jan; 15(1): 349–363. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry. 2014; 2(2): 45-81. [Link]

  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. J Am Chem Soc. 2007 Oct 24;129(42):12834-46. [Link]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. 2015; 7(1): 114-123. [Link]

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  • Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Org Lett. 2018 Aug 3;20(15):4465-4469. [Link]

  • Synthesis, structure and biological activity of silver(I) complexes of substituted imidazoles. Polyhedron. 2013; 56: 155-161. [Link]

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  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Expert Opinion on Therapeutic Patents. 2024; 34(1): 1-18. [Link]

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Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Introduction Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , is a key intermediate in the synthesis of various pharmaceutical compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , is a key intermediate in the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents. Its biological activity is intrinsically linked to its specific molecular structure. Therefore, unambiguous structural elucidation is paramount for its application in drug discovery and development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule, offering insights into the principles, experimental protocols, and interpretation of the resulting data. While direct, published spectra for this specific compound are not widely available, this guide will present a predictive analysis based on the well-established principles of spectroscopy and data from analogous imidazole derivatives.

Molecular Structure and Tautomerism

The structure of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate presents an interesting case of annular tautomerism, a common feature in N-unsubstituted imidazoles. The proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to two tautomeric forms. This dynamic equilibrium can influence the spectroscopic properties of the molecule.

Caption: Molecular structure of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate sample (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

  • Solvent Selection: The choice of a deuterated solvent is critical for NMR analysis.[1][2] Chloroform-d is a good starting point for many organic molecules.[3] However, if the compound exhibits poor solubility, a more polar solvent like DMSO-d₆ may be necessary. The solvent's residual peak should not obscure signals of interest.[2]

  • Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[4] Add a small amount of TMS as an internal standard.

  • Data Acquisition:

    • Place the NMR tube into the spectrometer probe.

    • Acquire the ¹H NMR spectrum. Key parameters include an appropriate spectral width, a sufficient number of scans to achieve a good signal-to-noise ratio, and an adequate relaxation delay.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired free induction decays (FIDs) to obtain the final spectra. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1HN-HThe N-H proton of the imidazole ring is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange. The chemical shift can be highly dependent on solvent and concentration.
~3.8Singlet3H-OCH₃The methyl protons of the ester group are in a relatively shielded environment.
~2.7Quartet2H-CH₂CH₃The methylene protons of the ethyl group are split by the adjacent methyl protons.
~2.4Singlet3HImidazole-CH₃The methyl group attached to the imidazole ring.
~1.3Triplet3H-CH₂CH₃The methyl protons of the ethyl group are split by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the ester group is significantly deshielded.
~145-155C2, C4, C5The sp² hybridized carbons of the imidazole ring. The exact shifts can vary depending on the tautomeric form and substituent effects.[5][6]
~60-OCH₃The carbon of the methyl ester.
~20-CH₂CH₃The methylene carbon of the ethyl group.
~15Imidazole-CH₃The carbon of the methyl group on the imidazole ring.
~14-CH₂CH₃The methyl carbon of the ethyl group.

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Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Apparatus:

  • FT-IR Spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Reagents:

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate sample

  • Potassium bromide (KBr), IR grade (for pellet method)

Procedure:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8] This method requires minimal sample preparation.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or the clean ATR crystal).

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted FT-IR Spectrum
Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3400Broad, MediumN-H StretchThe N-H stretching vibration of the imidazole ring.[7]
2900-3000MediumC-H Stretch (aliphatic)C-H stretching of the methyl and ethyl groups.
~1700StrongC=O StretchThe carbonyl stretch of the ester functional group is typically a strong, sharp peak.
1580-1650MediumC=N StretchStretching vibration of the carbon-nitrogen double bond within the imidazole ring.[7]
1400-1500Medium-StrongImidazole Ring VibrationsCharacteristic stretching and bending vibrations of the imidazole ring.[1]
~1250StrongC-O StretchAsymmetric C-O-C stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.[9]

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Apparatus:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Reagents:

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate sample

  • Suitable solvent (e.g., methanol, acetonitrile)

Procedure:

  • Ionization Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, often yielding a prominent protonated molecular ion [M+H]⁺.[5][6]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Data Acquisition: Introduce the sample solution into the ion source of the mass spectrometer. Acquire the mass spectrum. For further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Predicted Mass Spectrum
  • Molecular Ion: The ESI mass spectrum is expected to show a strong peak for the protonated molecule [M+H]⁺ at m/z = 169.10.

  • Fragmentation Pattern: The fragmentation of imidazole derivatives can be complex.[4][10] Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.[11]

Predicted m/zPossible Fragment
169.10[M+H]⁺
154.08[M]⁺ (if observed)
138.08[M+H - OCH₃]⁺
110.07[M+H - COOCH₃]⁺

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"Sample" -> "Ionization"; "Ionization" -> "Mass_Analyzer"; "Mass_Analyzer" -> "Detection"; "Detection" -> "Spectrum"; "Mass_Analyzer" -> "Fragmentation" [style=dashed]; "Fragmentation" -> "Fragment_Analysis" [style=dashed]; }

Caption: Workflow for mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, employing NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its structural elucidation. While this guide presents a predictive analysis based on established chemical principles and data from analogous structures, the outlined experimental protocols serve as a reliable foundation for empirical verification. The synergistic use of these techniques allows for an unambiguous confirmation of the molecular structure, which is a critical step in the quality control and advancement of this compound in pharmaceutical research and development.

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  • PubChem. Ethyl 4-methyl-5-imidazolecarboxylate. Available at: [Link]

  • Hosseini-Sarvari, M., et al. (2018). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. MDPI. Available at: [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Semantic Scholar. Available at: [Link]

  • Various Authors. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. Available at: [Link]

  • Various Authors. (n.d.). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst (RSC Publishing). Available at: [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Joo, J. M., et al. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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Foundational

"CAS number for methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate"

An In-Depth Technical Guide to Ethyl 4-Methyl-1H-Imidazole-5-Carboxylate A Note on Nomenclature: This guide focuses on Ethyl 4-Methyl-1H-imidazole-5-carboxylate and its isomers. While the initial topic specified "methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-Methyl-1H-Imidazole-5-Carboxylate

A Note on Nomenclature: This guide focuses on Ethyl 4-Methyl-1H-imidazole-5-carboxylate and its isomers. While the initial topic specified "methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate," the available scientific literature and chemical databases predominantly feature the former. Given the structural similarities, the principles of synthesis, properties, and applications discussed herein provide a comprehensive and relevant technical overview for researchers in the field.

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design. Ethyl 4-methyl-1H-imidazole-5-carboxylate is a key exemplar of this class of compounds, serving as a versatile intermediate in the synthesis of more complex molecules with diverse biological activities. This guide provides a detailed exploration of its chemical identity, synthesis, properties, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Proper identification of a chemical entity is crucial for scientific rigor. Ethyl 4-methyl-1H-imidazole-5-carboxylate is known by several synonyms, and its isomers are often referenced in the literature.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 51605-32-4[1]
Molecular Formula C₇H₁₀N₂O₂[1]
IUPAC Name ethyl 5-methyl-1H-imidazole-4-carboxylate[1]
Synonyms 4-Methyl-1H-imidazole-5-carboxylic Acid Ethyl Ester, Ethyl 4-methyl-5-imidazolecarboxylate, Emizco[1]
EC Number 257-315-3[1]
PubChem CID 99200[1]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in synthesis and biological assays.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 154.17 g/mol [1]
Appearance Light yellow to brown solid/crystal
Melting Point 204-206 °C
Solubility Soluble in chloroform/methanol (50 mg/mL) and acetone (2.5%)

Spectroscopic data is essential for the structural elucidation and quality control of the compound. Key spectral information is available through various databases.[1]

Synthesis of Ethyl 4-Methyl-1H-Imidazole-5-Carboxylate: A Methodological Overview

The synthesis of substituted imidazoles can be achieved through various routes. A common and illustrative approach involves the cyclization of a dicarbonyl compound with an amine and an aldehyde, or a related multi-component reaction. The following represents a generalized, multi-step synthesis that highlights the core principles of imidazole ring formation.

Conceptual Synthesis Workflow

The formation of the imidazole ring often involves the creation of carbon-nitrogen bonds through condensation reactions, followed by cyclization and aromatization. A plausible synthetic route could start from readily available precursors and proceed through key intermediates.

Synthesis_Workflow Start Starting Materials (e.g., Glycine) Intermediate1 Acylation & Esterification (e.g., Acetyl Glycine Ethyl Ester) Start->Intermediate1 Acetic Anhydride, Ethanol Intermediate2 Condensation (with Formate Source) Intermediate1->Intermediate2 NaH, Methyl Formate Intermediate3 Cyclization (with Thiocyanate) Intermediate2->Intermediate3 KSCN, HCl Intermediate4 Oxidative Desulfurization Intermediate3->Intermediate4 H₂O₂ FinalProduct Ethyl 4-Methyl-1H-imidazole-5-carboxylate Intermediate4->FinalProduct

Caption: Generalized synthesis workflow for an imidazole carboxylate.

Detailed Experimental Protocol (Illustrative)

The following protocol is based on a known synthesis for a related imidazole and illustrates the key chemical transformations.[2]

Step 1: Synthesis of Acetyl Glycine

  • Dissolve glycine (0.30 mol) in 96 mL of water.

  • Under stirring at 20°C, add acetic anhydride (0.50 mol) in portions.

  • Continue stirring for 2 hours at 20°C.

  • Cool the mixture to induce crystallization, filter, and dry the product.[2]

Step 2: Esterification to Acetyl Glycine Ethyl Ester

  • Reflux a mixture of acetyl glycine (0.10 mol), 117 mL of ethanol, and a catalytic amount of a strong acid resin for 3 hours.

  • Cool the reaction mixture and filter to remove the resin.

  • Concentrate the filtrate under reduced pressure to obtain the ethyl ester.[2]

Step 3: Condensation and Cyclization

  • In a three-necked flask under a nitrogen atmosphere, prepare a slurry of sodium hydride (0.065 mol) in toluene.

  • Slowly add methyl formate, maintaining the temperature between 15°C and 19°C.

  • Cool the mixture to 0°C and add a solution of acetyl glycine ethyl ester (0.06 mol) in toluene over 1 hour.

  • Allow the reaction to warm to room temperature.

  • The resulting intermediate is then treated with potassium thiocyanate and hydrochloric acid, followed by heating to facilitate cyclization.[2]

Step 4: Oxidative Desulfurization

  • The 2-mercaptoimidazole intermediate (0.003 mol) is dissolved in 50% hydrogen peroxide (0.035 mol) at 15°C.

  • The mixture is heated to 55-60°C for 2 hours.

  • After cooling, the solution is neutralized with a saturated sodium carbonate solution to precipitate the final product.

  • The crude product is collected by filtration and can be recrystallized from water.[2]

Causality in Experimental Choices:

  • Use of a Strong Base (NaH): The deprotonation of the α-carbon of the acetyl glycine ethyl ester is crucial for the subsequent condensation with methyl formate. Sodium hydride is a strong, non-nucleophilic base ideal for this transformation.

  • Cyclization with Thiocyanate: Potassium thiocyanate provides the necessary atoms to form the imidazole ring in this synthetic route.

  • Oxidative Desulfurization: Hydrogen peroxide is a common and effective oxidizing agent to remove the thiol group and form the desired imidazole.

Applications in Research and Drug Development

Ethyl 4-methyl-1H-imidazole-5-carboxylate serves as a valuable building block for the synthesis of a variety of biologically active molecules.

  • Coordination Chemistry and Anticancer Research: This imidazole derivative can form coordination compounds with metal ions, such as Co(II). These metal complexes have been investigated for their potential as anticancer agents.

  • Agrochemicals: The coordination compounds of ethyl 4-methyl-5-imidazolecarboxylate have also been shown to inhibit photosynthetic electron flow and ATP synthesis, acting as Hill reaction inhibitors. This suggests potential applications in the development of herbicides.

  • Pharmaceutical Intermediates: While direct therapeutic applications of this specific molecule are not widely reported, it is a key intermediate in the synthesis of more complex pharmaceutical agents. For instance, related imidazole structures are central to drugs like Olmesartan, an angiotensin II receptor blocker.[3][4][5] The substituent pattern on the imidazole ring can be modified to tune the pharmacological properties of the final drug candidate.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount.

Table 3: Hazard Identification and Handling

AspectInformation
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[6][7]
Handling Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[6][7]
Storage Store in a well-ventilated place. Keep container tightly closed.[6]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

Conclusion

Ethyl 4-methyl-1H-imidazole-5-carboxylate is a chemically significant molecule that embodies the versatility of the imidazole scaffold. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. Its utility as a precursor in the development of novel compounds for medicinal and agrochemical applications underscores its importance in the field of chemical synthesis. This guide has provided a foundational understanding of this compound, intended to support the endeavors of researchers and scientists in their pursuit of new chemical entities with impactful properties.

References

  • PubChem. (n.d.). Ethyl 4-methyl-5-imidazolecarboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Exploring Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: Properties and Applications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • ChemSynthesis. (2025). ethyl 4-ethyl-1H-imidazole-5-carboxylate. Retrieved January 21, 2026, from [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the solubility characteristics of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. As a substituted imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. As a substituted imidazole, this compound holds significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its synthesis, purification, formulation, and application. This document will delve into the theoretical underpinnings of its solubility, present practical methodologies for its determination, and offer insights based on the behavior of analogous structures.

Introduction: The Significance of Solubility in a Molecular Context

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring an imidazole core, a functionality prevalent in many biologically active molecules. The solubility of such a compound is not a mere physical constant but a critical determinant of its utility. In drug development, solubility directly impacts bioavailability and formulation strategies. In synthetic chemistry, it governs the choice of reaction media, purification techniques like crystallization, and the efficiency of chromatographic separation.

The structure of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, with its potential for hydrogen bonding via the imidazole N-H, its polar ester group, and its nonpolar alkyl substituents, suggests a nuanced solubility profile across a range of organic solvents. This guide will equip the researcher with the foundational knowledge and practical tools to navigate and exploit these properties.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1] This adage is rooted in the intermolecular forces between the solute and solvent molecules. For methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, the key structural features influencing its solubility are:

  • The Imidazole Ring: The imidazole moiety is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Imidazole itself is soluble in water and other polar solvents.[2][3]

  • The Methyl Ester Group (-COOCH₃): The ester functional group is polar and can act as a hydrogen bond acceptor. This contributes to the compound's affinity for polar solvents.

  • Alkyl Substituents (Methyl and Ethyl Groups): The methyl and ethyl groups are nonpolar and contribute to the molecule's lipophilicity. An increase in the size of the alkyl groups would generally decrease solubility in highly polar solvents and increase it in less polar or nonpolar solvents.

Based on these features, it is anticipated that methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate will exhibit favorable solubility in a range of polar organic solvents.

Inferred Solubility Profile from Analogous Structures

CompoundSolvent(s)Solubility
Ethyl 4-methyl-5-imidazolecarboxylateChloroform/MethanolSoluble (50 mg/mL)
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylateChloroform, Ethyl Acetate, MethanolSoluble

Data sourced from publicly available chemical supplier information.

The data from these analogs strongly suggests that methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is likely to be soluble in polar aprotic solvents like chloroform and ethyl acetate, as well as polar protic solvents like methanol. The presence of the ester and imidazole functionalities are key drivers for this solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To quantitatively determine the solubility of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, a systematic experimental approach is necessary. The following protocol outlines a reliable method.

Materials and Equipment
  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with a hotplate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_vial Add excess solid to a vial prep_solvent Add a known volume of solvent prep_vial->prep_solvent equilibration Equilibrate at constant temperature with agitation prep_solvent->equilibration separation Centrifuge to separate undissolved solid equilibration->separation analysis_supernatant Take an aliquot of the supernatant separation->analysis_supernatant analysis_dilute Dilute the aliquot analysis_supernatant->analysis_dilute analysis_measure Analyze by HPLC or UV-Vis analysis_dilute->analysis_measure calculation Calculate solubility (e.g., in mg/mL) analysis_measure->calculation

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate into a series of vials. The amount should be sufficient to ensure a saturated solution with some undissolved solid remaining.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • For finer separation, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate in each solvent. The solubility is typically expressed in mg/mL or mol/L.

Factors Influencing Experimental Accuracy

  • Purity of the Compound: Impurities can significantly affect solubility measurements. Ensure the use of a well-characterized, high-purity sample.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately known temperature throughout the experiment is crucial.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to perform a time-course study to determine the optimal equilibration period.

  • Solvent Purity and Water Content: The presence of impurities, especially water, in organic solvents can alter the solubility. Use high-purity, anhydrous solvents where appropriate.

Conclusion and Future Directions

While direct, published solubility data for methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is scarce, a combination of theoretical principles and data from analogous compounds provides a strong basis for predicting its behavior. It is anticipated to be soluble in a range of polar organic solvents. For definitive quantitative data, the experimental protocol outlined in this guide provides a robust framework.

For researchers in drug development, the next logical steps would involve determining the solubility in pharmaceutically relevant solvent systems and buffers, as pH can significantly influence the solubility of imidazole-containing compounds.[4] Understanding the thermodynamics of dissolution through studies at various temperatures would also provide valuable insights for crystallization and formulation processes.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Domanska, U., & Kozlowska, M. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Ali, A., et al. (2016).
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • IntechOpen. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Solubility of Things. (n.d.). Imidazole. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • Atom Pharma. (n.d.). 4-(1-hydroxy-1-methylethyl)-2-propyl-1-h-imidazole-5-carboxylic.
  • National Center for Biotechnology Information. (2020).

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Foundational

Technical Guide: Physicochemical Characterization and Melting Point Determination of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that provides fundamental insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that provides fundamental insights into its identity, purity, and stability. This guide presents a comprehensive framework for the determination of the melting point of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, a substituted imidazole of interest in medicinal chemistry. Given the absence of extensive literature data for this specific molecule, this document outlines a first-principles approach, grounded in authoritative standards and field-proven methodologies. We will explore the theoretical context of substituted imidazoles, present a detailed, self-validating experimental protocol for melting point determination in accordance with regulatory expectations, and discuss the interpretation of this data in the broader context of drug development.

Introduction: The Imperative of Thermal Analysis in Drug Discovery

Substituted imidazole heterocycles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is due to their unique electronic properties and ability to engage in various biological interactions. Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is one such compound, representing a class of molecules with significant potential for further functionalization and development.

In the rigorous landscape of pharmaceutical development, the precise characterization of any potential API is non-negotiable. The melting point, or more accurately, the melting range, is a fundamental thermodynamic property that serves as an initial gatekeeper for quality assessment. It is a sensitive indicator of purity; impurities typically depress and broaden the melting range. Furthermore, this data is crucial for downstream process development, including formulation, stability studies, and ensuring batch-to-batch consistency as mandated by regulatory bodies like the FDA.[1][2]

A thorough search of the scientific literature and chemical databases does not yield a definitively reported melting point for methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. This is not an uncommon scenario for novel or specialized research compounds. Therefore, this guide provides the necessary technical framework for researchers to determine this value experimentally with a high degree of scientific rigor and confidence.

Physicochemical Context: Predicting Thermal Behavior in Substituted Imidazoles

The melting point of a crystalline solid is dictated by the strength of its crystal lattice forces. For substituted imidazoles, these forces are a composite of several factors:

  • Hydrogen Bonding: The N-H proton on the imidazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen is a hydrogen bond acceptor. This capacity for intermolecular hydrogen bonding significantly increases the energy required to break the crystal lattice, generally leading to higher melting points.[3][4]

  • Van der Waals Forces: The size and shape of the substituents play a critical role. The ethyl and methyl groups on the target molecule contribute to its overall molecular weight and surface area, influencing van der Waals interactions.

  • Dipole-Dipole Interactions: The imidazole ring and the methyl carboxylate group are polar, contributing to dipole-dipole interactions within the crystal structure.[5]

While a precise de novo prediction is challenging, we can infer a likely melting point range by examining related structures.

Table 1: Melting Points of Structurally Related Imidazole Carboxylates

Compound NameSubstituentsReported Melting Point (°C)Key Structural Differences from Target
Methyl 4-imidazolecarboxylate4-COOCH₃154-156Lacks 2-methyl and 4-ethyl groups
Ethyl 4-methyl-5-imidazolecarboxylate4-CH₃, 5-COOC₂H₅204-208Ethyl ester, different substitution pattern
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylateComplex substituents98-100Larger, more complex groups; ethyl ester

Data compiled from sources[6][7][8][9].

The data in Table 1 illustrates the significant impact of substitution on melting point. The absence of alkyl groups in methyl 4-imidazolecarboxylate results in a lower melting point compared to the highly substituted ethyl 4-methyl-5-imidazolecarboxylate. The more complex, bulkier groups on the olmesartan intermediate lead to a different packing arrangement and a lower melting point. Based on these comparisons, a melting point for the target compound in the range of 150-220°C could be reasonably hypothesized, but this must be confirmed experimentally.

Experimental Protocol: Melting Point Determination (USP <741> Compliant)

The definitive determination of the melting range must be performed using a calibrated apparatus and a standardized procedure. The following protocol is based on the standards outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[10][11][12]

Causality Behind Experimental Choices
  • Purity of Analyte: The protocol assumes the analyte is of high purity (ideally >99%). The presence of impurities, such as residual solvents or synthetic byproducts, will lead to a depressed and broadened melting range, providing an erroneous result. Pre-analysis purification via recrystallization or chromatography is essential.

  • Sample Preparation: The sample must be a fine, dry powder. Large crystals can trap air and heat unevenly. Grinding the sample gently ensures uniform packing and efficient heat transfer. Drying under vacuum removes residual solvent that would act as an impurity.

  • Capillary Packing: A consistent sample height (2-4 mm) is critical. Too little sample makes observation difficult, while too much creates a thermal gradient within the sample, artificially broadening the melting range.[13]

  • Heating Rate: A slow heating rate (1°C/minute) in the vicinity of the melting point is mandatory for thermal equilibrium between the heating block, the thermometer, and the sample. A rapid rate will cause the thermometer reading to lag behind the true sample temperature, resulting in a falsely elevated and broad melting range.[11][13]

Step-by-Step Methodology
  • Apparatus Calibration:

    • Verify the calibration of the melting point apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample.[10][14] For the hypothesized range, standards like Benzoic Acid (121-123°C) and Sulfanilamide (164.5-166.5°C) would be appropriate.[14]

    • Follow the instrument's SOP for calibration and ensure the results are within the certified range.

  • Sample Preparation:

    • Place a small amount (10-20 mg) of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate on a clean, dry watch glass.

    • If necessary, gently pulverize the sample into a fine powder using a spatula.

    • Dry the sample under vacuum at a temperature well below the expected melting point (e.g., 40-50°C) for several hours to remove any residual solvent.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample until a small amount enters the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample firmly into the bottom.

    • Repeat until a packed column of 2-4 mm is achieved.

  • Melting Point Measurement:

    • Set the starting temperature of the apparatus to at least 20°C below the lowest expected melting point.

    • Insert the packed capillary tube into the heating block.

    • Set the ramp rate for a rapid initial heating to approach the expected melting point.

    • Approximately 10-15°C below the expected melting point, reduce the ramp rate to 1°C per minute.[11]

    • Record the temperature at which the first droplet of liquid appears (T₁ - onset of melting).

    • Continue heating at 1°C/minute.

    • Record the temperature at which the last solid particle melts into a clear liquid (T₂ - clear point).

    • The melting range is reported as T₁ to T₂.

  • Verification:

    • Perform the determination in triplicate to ensure reproducibility. The results should be in close agreement.

Building a Self-Validating System for Trustworthy Results

A single melting point value, while useful, is not sufficient to fully characterize a pharmaceutical compound. To build a trustworthy and robust data package, the melting point should be integrated with other analytical techniques.

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique provides more quantitative data than visual melting point determination. A DSC thermogram will show the melting endotherm, providing the onset temperature, peak temperature (often correlated with the visual clear point), and the enthalpy of fusion (ΔHfus). A sharp endotherm with a high enthalpy of fusion is indicative of a highly crystalline and pure material.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to confirm that no significant mass loss (e.g., from decomposition or solvent loss) is occurring during the melting process. If decomposition occurs, the visual melting point may be obscured.[11]

  • High-Performance Liquid Chromatography (HPLC): An orthogonal purity assessment via HPLC is crucial. A high purity value from HPLC (e.g., >99.5%) validates that the sharp melting range observed is a true reflection of the compound's intrinsic properties and not an artifact of impurities.

  • Powder X-Ray Diffraction (PXRD): For drug development, understanding polymorphism (the ability of a compound to exist in multiple crystal forms) is critical. Different polymorphs will have different melting points. PXRD can identify the specific crystal form being analyzed, ensuring that the melting point is consistently linked to a defined solid state.[15]

The convergence of data from these independent methods creates a self-validating system, providing high confidence in the identity and purity of the API.

Visualization of Key Workflows

Diagram 1: Experimental Workflow for Melting Point Determination

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting Calibrate Calibrate Apparatus (USP Standards) Prepare Prepare Sample (Dry & Pulverize) Calibrate->Prepare Load Load Capillary (2-4 mm height) Prepare->Load Heat_Fast Rapid Heat to (T_exp - 15°C) Load->Heat_Fast Heat_Slow Heat at 1°C/min Heat_Fast->Heat_Slow Record_T1 Record T1 (First Liquid) Heat_Slow->Record_T1 Record_T2 Record T2 (Clear Point) Record_T1->Record_T2 Triplicate Repeat in Triplicate Record_T2->Triplicate Report Report Range (T1-T2) Triplicate->Report Correlate Correlate with DSC & HPLC Data Report->Correlate

Caption: Workflow for USP <741> compliant melting point determination.

Diagram 2: Logic for Physicochemical Characterization

G cluster_char Characterization Suite action_node action_node data_node data_node start Novel Compound Synthesized is_lit_data Literature Data Available? start->is_lit_data action_node_compare Determine MP Experimentally is_lit_data->action_node_compare Yes action_node_det Execute Full Characterization is_lit_data->action_node_det No compare_data Compare Experimental vs. Literature Data action_node_compare->compare_data final_report Generate Comprehensive Physicochemical Report compare_data->final_report mp_det Melting Point (USP <741>) action_node_det->mp_det action_node_det->final_report dsc_tga DSC / TGA hplc_purity HPLC Purity pxrd PXRD (Polymorph)

Caption: Decision logic for characterizing a novel research compound.

Conclusion and Forward Outlook

The determination of the melting point of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a foundational step in its journey from a research molecule to a potential drug candidate. While a literature value is not currently established, a rigorously executed experimental protocol, compliant with pharmacopeial standards, can provide a reliable and accurate melting range. This value is not merely a number but a critical data point that underpins our understanding of the molecule's purity, identity, and solid-state behavior. By integrating this determination within a broader suite of analytical techniques such as DSC, TGA, and HPLC, researchers can build a robust, self-validating data package that meets the stringent requirements of the pharmaceutical industry and ensures the quality and consistency of the material for all future development activities.

References

  • Atom Pharma. 4-(1-hydroxy-1-methylethyl)-2-propyl-1-h-imidazole-5-carboxylic. Available at: [Link]

  • USP. General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available at: [Link]

  • Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Journal of the American Chemical Society. Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Available at: [Link]

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  • International Journal of Pharmaceutical and Phytopharmacological Research. Chemical and Pharmacological Properties of Imidazoles. Available at: [Link]

  • USP-NF. <741> MELTING RANGE OR TEMPERATURE. Available at: [Link]

  • ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Available at: [Link]

  • Food and Drug Administration (FDA). Guidance for Industry #169 - Drug Substance. Available at: [Link]

  • ResearchGate. Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications | Request PDF. Available at: [Link]

  • Food and Drug Administration (FDA). An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • USP-NF. <741> Melting Range or Temperature - USP-NF ABSTRACT. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

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  • Pharmaceutical Technology. FDA Publishes Guidance on Physical–Chemical Identifiers. Available at: [Link]

  • PubMed Central (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

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Exploratory

"tautomerism in 4-ethyl-2-methyl-1H-imidazole-5-carboxylate esters"

An In-depth Technical Guide to Tautomerism in 4-ethyl-2-methyl-1H-imidazole-5-carboxylate Esters For Researchers, Scientists, and Drug Development Professionals Abstract Imidazole scaffolds are of paramount importance in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tautomerism in 4-ethyl-2-methyl-1H-imidazole-5-carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is intimately linked to their physicochemical properties, among which prototropic tautomerism is a critical, yet often overlooked, factor. This guide provides a detailed examination of the tautomeric equilibrium in 4-ethyl-2-methyl-1H-imidazole-5-carboxylate esters. We will explore the structural nuances of the coexisting tautomers, the intricate interplay of electronic and steric effects from substituents, and the profound influence of the microenvironment. This document synthesizes field-proven insights with technical accuracy, presenting both the theoretical underpinnings and the practical methodologies for characterizing and understanding this dynamic equilibrium. Detailed experimental and computational protocols are provided to equip researchers with the necessary tools to analyze and potentially manipulate tautomeric preference, a crucial step in rational drug design and development.

The Fundamental Principle: Prototropic Tautomerism in Imidazoles

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a cornerstone of biological systems and synthetic drugs.[1][2] Its unique structure allows for prototropic tautomerism, a dynamic process involving the migration of a proton between the two ring nitrogen atoms (N1 and N3).[2][3] This results in the coexistence of two distinct, rapidly interconverting tautomeric forms in equilibrium.[4][5]

For a generic 4,5-disubstituted imidazole, the equilibrium can be depicted as follows:

Caption: General prototropic tautomerism in a substituted imidazole ring.

The position of this equilibrium is not random; it is dictated by the electronic properties of the substituents on the ring and the surrounding environment (e.g., solvent, pH).[4][6] Understanding and controlling this equilibrium is critical, as the two tautomers can exhibit different hydrogen bonding capabilities, lipophilicity, and steric profiles, thereby profoundly impacting molecular recognition, receptor binding, and metabolic stability.[7]

The Specific Case: 4-ethyl-2-methyl-1H-imidazole-5-carboxylate Ester

In the target molecule, the imidazole ring is substituted at positions 2, 4, and 5. This leads to an equilibrium between two non-equivalent tautomers: 4-ethyl-2-methyl-1H-imidazole-5-carboxylate and 5-ethyl-2-methyl-1H-imidazole-4-carboxylate .

Caption: Tautomeric equilibrium for the title compound.

Causality of Substituent Effects

The preference for Tautomer I versus Tautomer II is governed by a delicate balance of steric and electronic factors.

  • Electronic Effects : The 2-methyl and 4-ethyl groups are electron-donating (inductive effect), increasing the electron density and basicity of the adjacent nitrogen atoms. Conversely, the 5-carboxylate ester group is electron-withdrawing (resonance and inductive effects), decreasing the basicity of its adjacent nitrogen.

    • In Tautomer I , the proton resides on N1, adjacent to the electron-donating methyl group and the electron-withdrawing ester group.

    • In Tautomer II , the proton resides on N3, adjacent to the electron-donating methyl and ethyl groups.

  • Steric Effects : The ethyl group at C4 is sterically more demanding than the ester group at C5. The location of the tautomeric proton on N1 or N3 can influence the preferred conformation of these substituents to minimize steric hindrance.

  • Solvent Effects : The solvent plays a critical role.[8]

    • Protic solvents (e.g., methanol, water) can form hydrogen bonds with the unprotonated (sp²-hybridized) nitrogen and the ester carbonyl, stabilizing specific tautomers.

    • Aprotic polar solvents (e.g., DMSO, DMF) can also influence the equilibrium through dipole-dipole interactions. The relative stability can shift significantly based on the solvent's ability to act as a hydrogen bond donor or acceptor.[4][8]

Experimental Characterization of Tautomeric Equilibrium

Determining the predominant tautomer and the equilibrium constant (K_eq) requires robust analytical techniques. No single method is universally sufficient; a multi-pronged approach is often necessary for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[9] Both ¹H and ¹³C NMR provide critical insights, though ¹³C is often more definitive for imidazoles.[10][11]

Expertise & Causality: The key to using ¹³C NMR is that the chemical shifts of the ring carbons, particularly C4 and C5, are highly sensitive to the position of the proton.[12] When the proton is on N1, C5 is adjacent to a protonated nitrogen while C4 is not, and vice-versa. This electronic asymmetry leads to a significant difference in their chemical shifts (Δδ). In contrast, for the tautomer where the substituents are on C4 and C5, the chemical shifts of these carbons can become very similar. Computational modeling predicts that the difference in chemical shifts between C4 and C5 (ΔΔδ) is diagnostic of the tautomer state.[12] For a 4-alkyl-1H tautomer, the calculated difference can be around 30 ppm, whereas it is much smaller for the 5-alkyl-1H tautomer.[12]

Method Key Observable Parameter Advantages Limitations
¹³C NMR Difference in chemical shift (Δδ) between C4 and C5.[10][12]Unambiguous assignment of the major tautomer in solution.May require ¹H-¹³C correlation (HMBC/HSQC) for definitive peak assignment. Can be time-consuming.
¹H NMR Chemical shifts of ring protons (if any) and substituent protons.Fast and readily available.The crucial N-H proton signal is often broadened due to rapid exchange and may not be observable.[12]
NOE NMR Nuclear Overhauser Effect between N-H and adjacent protons.Can provide spatial proximity information.Dependent on observing the N-H proton; often not feasible.

Protocol: Tautomer Ratio Determination by ¹³C NMR

  • Sample Preparation: Dissolve a precise amount (e.g., 10-20 mg) of the 4-ethyl-2-methyl-1H-imidazole-5-carboxylate ester in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄). Choice of solvent is critical as it influences the equilibrium.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans for a high signal-to-noise ratio.

    • Acquire 2D correlation spectra (HSQC, HMBC) to unambiguously assign the C4 and C5 signals by correlating them to the known protons of the ethyl and ester groups.

  • Spectral Analysis:

    • Identify the chemical shifts for C4 and C5 for the major tautomer.

    • Calculate the difference: Δδ = |δ(C4) - δ(C5)|.

    • Compare this experimental Δδ with computationally predicted values or with data from locked N-methylated analogues to identify the dominant tautomer.[10][12]

  • Quantification (if both tautomers are observed): If the exchange is slow enough to observe separate signals for both tautomers, the ratio can be determined by integrating the corresponding C4 or C5 peaks. If exchange is fast, only an averaged spectrum is seen, and the position of the averaged signals can hint at the equilibrium position.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism, provided the tautomers have distinct electronic transitions and therefore different absorption maxima (λ_max).[13][14]

Expertise & Causality: The electronic conjugation within the imidazole ring is altered by the position of the proton and the substituents. This can lead to shifts in the π → π* transition energies. By systematically changing the solvent polarity or pH and observing the corresponding shifts in λ_max or changes in molar absorptivity, one can infer the position of the equilibrium.[15][16] However, because the absorption bands of tautomers often overlap significantly, deconvolution methods may be required.[15]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent like cyclohexane or dioxane.

  • Serial Dilutions: Prepare a series of solutions with identical concentrations in various solvents of differing polarity and hydrogen-bonding capability (e.g., cyclohexane, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the λ_max for each solvent.

    • Plot λ_max against a solvent polarity scale (e.g., the E_T(30) scale).

    • Significant shifts or the appearance of new shoulders/peaks in the spectra upon changing the solvent can indicate a shift in the tautomeric equilibrium.[14]

X-Ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.[17]

Expertise & Causality: This technique definitively locates the position of all atoms, including the tautomeric hydrogen, within the crystal lattice. It is the "gold standard" for determining which tautomer is energetically preferred in the solid phase. The observed solid-state structure is often stabilized by specific intermolecular interactions, such as hydrogen bonding, which may favor one tautomer over the other.[17] It is crucial to remember that the solid-state structure may not represent the major tautomer present in solution.

Computational Modeling Workflow

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stability of tautomers and for aiding in the interpretation of spectroscopic data.[6][11]

Computational_Workflow cluster_setup 1. Structure Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis Build_T1 Build Tautomer I Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Build_T1->Geom_Opt Build_T2 Build Tautomer II Build_T2->Geom_Opt Energy_Calc Single Point Energy (Higher basis set) Geom_Opt->Energy_Calc NMR_Calc GIAO NMR Calculation Geom_Opt->NMR_Calc Compare_E Compare Energies (ΔE, ΔG) to Predict Stability Energy_Calc->Compare_E Compare_NMR Compare Calculated vs. Exp. NMR for Tautomer Assignment NMR_Calc->Compare_NMR

Caption: Workflow for computational analysis of imidazole tautomerism.

Protocol: DFT Calculation of Tautomer Stability

  • Structure Generation: Build 3D structures for both Tautomer I and Tautomer II using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the lowest energy conformation for each.

  • Solvation Model: To simulate solution-phase conditions, include a solvent continuum model (e.g., PCM or SMD) corresponding to the experimental solvent.

  • Energy Calculation: Calculate the single-point electronic energies, including zero-point vibrational energy and thermal corrections, to obtain the Gibbs free energies (G) for both optimized tautomers.

  • Stability Prediction: The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major species in solution. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (K_eq = e^(-ΔG/RT)).

  • NMR Prediction (Self-Validation): Using the optimized geometries, perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation to predict the ¹³C chemical shifts.[12] Comparing these predicted shifts with the experimental data provides a powerful validation of the tautomer assignment.

Implications in Drug Development

The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its pharmacological profile.[7]

  • Pharmacodynamics (Receptor Binding): The two tautomers are distinct chemical entities (protomers). They possess different hydrogen bond donor/acceptor patterns and three-dimensional shapes. One tautomer may bind to a target receptor with high affinity while the other is inactive. The observed biological activity will therefore depend on the concentration of the active tautomer at the site of action.

  • Pharmacokinetics (ADME):

    • Absorption & Solubility: Tautomers can have different polarities and pKa values, affecting their solubility and ability to cross biological membranes.[7]

    • Metabolism: Enzymes like Cytochrome P450 are highly specific. They may metabolize one tautomer at a different rate than the other, or at a completely different position on the molecule.[7]

  • Intellectual Property: Different tautomers can be claimed in patents. A thorough understanding is essential for securing robust intellectual property protection. The well-known tautomerism of imidazoles can sometimes lead to different suppliers selling the same compound under different structural representations.[9]

Conclusion

The tautomerism of 4-ethyl-2-methyl-1H-imidazole-5-carboxylate esters is a complex equilibrium governed by the interplay of substituent electronics, sterics, and solvent interactions. For drug development professionals, a proactive and rigorous characterization of this phenomenon is not optional—it is essential for building predictive structure-activity relationships, ensuring reproducible biological data, and developing safe and effective medicines. By integrating high-level spectroscopic techniques like ¹³C NMR with validated computational models, researchers can gain a definitive understanding of the tautomeric landscape, enabling more rational and successful drug design endeavors.

References

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... [Image].
  • White, A. J. P., Williams, H. L., & Smith, M. D. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2589. Available at: [Link]

  • ResearchGate. (n.d.). Tautomerism in imidazole unit. [Image].
  • Kusakiewicz-Dawid, A., et al. (2021). Keto‐enol tautomerism of the 4,5‐dimethyl‐2‐(2′‐hydroxyphenyl)imidazole in water solution: Modeling equilibrium between neutral forms and accurate assignment of the absorption bands. Journal of Physical Organic Chemistry.
  • Kumar, R., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4935. Available at: [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585. Available at: [Link]

  • ResearchGate. (n.d.). Tautomers of imidazole. Left: two resonance structures of 1H-imidazole... [Image].
  • Pozharskii, A. F., et al. (2002). Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1-hydroxyimidazoles. Chemistry of Heterocyclic Compounds, 38, 1451-1459.
  • Yan, Z., et al. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. US Patent 8,618,308 B2.
  • Gholivand, M. B., & Khodadadian, M. (2016). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Journal of Solution Chemistry, 45, 1344-1365. Available at: [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 586-596. Available at: [Link]

  • Toda, F., et al. (2002). Freezing of equilibrium of imidazoles by inclusion crystallization with a host compound: isolation of the different tautomeric types in a pure state. CrystEngComm, 4, 257-259. Available at: [Link]

  • Niskanen, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536–2541. Available at: [Link]

  • Zamora, I., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2028-2036. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Image].
  • Apostolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3730. Available at: [Link]

  • Jiang, J. (n.d.). Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. CN104177296A.
  • Sun, Y.-Q. (2008). 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o542. Available at: [Link]

  • Fittipaldi, M., et al. (2007). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 72(22), 8533-8536.
  • Singh, V., & Nicklaus, M. C. (2022). What impact does tautomerism have on drug properties and development?. ChemRxiv. Available at: [Link]

  • Al-Zuhairi, A. J. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. Available at: [Link]

  • ChemEurope. (n.d.). Tautomer. Retrieved from [Link]

  • Kaczmarek, P., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6213. Available at: [Link]

  • Acevedo, O., et al. (2013). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 15(44), 19184-19192. Available at: [Link]

  • Science Info. (2023). Tautomerism: Condition, Features, Types,. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Versatile Synthon: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate in Modern Synthesis

Introduction: A Privileged Scaffold in Medicinal Chemistry Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a highly functionalized imidazole derivative that has emerged as a critical building block, or synthon, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a highly functionalized imidazole derivative that has emerged as a critical building block, or synthon, in the landscape of modern organic synthesis and drug discovery. Its strategic arrangement of a reactive imidazole core, a modifiable ester group, and alkyl substituents makes it a versatile precursor for a diverse array of complex molecular architectures. Imidazole-containing compounds are ubiquitous in pharmaceuticals, exhibiting a broad spectrum of biological activities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this valuable synthon. It is particularly noted for its role as a key intermediate in the synthesis of antifungal and anticancer agents, where the imidazole scaffold is integral to their biological function[1].

The utility of this synthon is analogous to other substituted imidazole carboxylates, such as ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a crucial intermediate in the synthesis of the widely used antihypertensive drug, Olmesartan[2][3][4][5][6]. The principles of reactivity and synthetic manipulation detailed herein are broadly applicable to this class of molecules.

Physicochemical Properties & Safety Considerations

PropertyValueReference
Molecular FormulaC8H12N2O2Inferred
Molecular Weight168.19 g/mol Inferred
AppearanceTypically a white to pale yellow solid[3]
StorageStore in a cool, dry place away from incompatible materials. For long-term storage, 2-8°C is recommended.[3]

Safety Precautions: Similar imidazole derivatives are known to cause skin and eye irritation, and may cause respiratory irritation[3][7][8]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications & Methodologies

The synthetic utility of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate stems from the reactivity of its three primary functional domains: the imidazole ring nitrogen atoms, the methyl ester, and the ring methyl group.

N-Alkylation and N-Arylation of the Imidazole Core

The nucleophilic nitrogen atoms of the imidazole ring are readily alkylated or arylated, providing a primary route to diversify the scaffold and introduce functionalities crucial for biological activity. The regioselectivity of this reaction can often be controlled by the choice of reaction conditions.

Conceptual Workflow for N-Alkylation

N_Alkylation Synthon Methyl 4-ethyl-2-methyl- 1H-imidazole-5-carboxylate Base Base (e.g., K2CO3, NaH) Synthon->Base Deprotonation Product N-Alkylated Imidazole Derivative Base->Product Nucleophilic Attack Solvent Solvent (e.g., DMF, CH3CN) Solvent->Base Alkyl_Halide Alkyl/Benzyl Halide (R-X) Alkyl_Halide->Product

Caption: General workflow for the N-alkylation of the imidazole synthon.

Protocol 1: General Procedure for N-Alkylation with Benzyl Halides

This protocol is adapted from methodologies used for similar imidazole esters[9][10]. The choice of base is critical; stronger bases like sodium hydride (NaH) will deprotonate the imidazole nitrogen, while milder bases like potassium carbonate (K₂CO₃) are also effective, particularly with more reactive alkylating agents.

Materials:

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

  • Alkylating agent (e.g., benzyl bromide, substituted benzyl chlorides)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the imidazolate anion.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the halide.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Rationale: DMF is a polar aprotic solvent that effectively dissolves the imidazole and the intermediate salt. Potassium carbonate is a mild and easy-to-handle base sufficient for deprotonating the imidazole N-H. The regioselectivity of alkylation (N1 vs. N3) can be influenced by steric hindrance and the nature of the substituents.

Modification of the Ester Functional Group

The methyl ester at the C5 position is a versatile handle for further synthetic transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

A. Hydrolysis to 4-ethyl-2-methyl-1H-imidazole-5-carboxylic acid

Hydrolysis of the ester to the carboxylic acid is a fundamental transformation, enabling subsequent amide bond formation or other carboxylate-specific reactions[11].

Protocol 2: Saponification of the Methyl Ester

Materials:

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl to a pH of approximately 5-6. The carboxylic acid product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.

Rationale: Saponification using a strong base like NaOH is a standard and efficient method for ester hydrolysis. The subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

B. Grignard Reaction for Tertiary Alcohol Synthesis

The ester can react with Grignard reagents to form tertiary alcohols, a key transformation in the synthesis of intermediates for drugs like Olmesartan[4][5].

Conceptual Pathway for Grignard Reaction

Grignard_Reaction Synthon Methyl 4-ethyl-2-methyl- 1H-imidazole-5-carboxylate Product Tertiary Alcohol Derivative Synthon->Product Grignard Grignard Reagent (e.g., CH3MgBr) Grignard->Product Nucleophilic Acyl Addition (x2) Solvent Anhydrous Ether or THF Solvent->Grignard Quench Aqueous Quench (e.g., NH4Cl soln) Product->Quench Workup

Caption: Synthesis of a tertiary alcohol via Grignard reaction.

Protocol 3: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol is based on the synthesis of an Olmesartan intermediate[3][5].

Materials:

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

  • Methylmagnesium bromide (CH₃MgBr), 3.0 M in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (2.2 eq) dropwise, maintaining the temperature below 5 °C. The N-H proton of the imidazole will react first, so more than 2 equivalents are required.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the tertiary alcohol.

Rationale: The Grignard reagent is a powerful nucleophile that adds twice to the ester carbonyl, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. The acidic N-H of the imidazole will also be deprotonated, necessitating the use of an excess of the Grignard reagent. Anhydrous conditions are crucial to prevent quenching of the highly reactive Grignard reagent.

Conclusion

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a synthon of significant value, offering multiple avenues for synthetic elaboration. The protocols and insights provided in this application note are intended to serve as a practical guide for chemists engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The strategic application of this building block can significantly streamline synthetic routes to complex, biologically active molecules.

References

  • MySkinRecipes. Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. [Link]

  • PubChem. Ethyl 4-methyl-5-imidazolcarboxylate. [Link]

  • ResearchGate. Ethyl 1-methylimidazole-2-carboxylate. [Link]

  • Google Patents. Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Google Patents. Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]

  • PubChem. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. [Link]

  • ProQuest. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole- 5-carboxylates with Benzyl Halides. [Link]

  • IndiaMART. Ethyl 4-(1-Hydroxy-1-Methylethyl)-2-Propyl-Imidazole-5-Carboxylate. [Link]

Sources

Application

The Versatile Scaffold: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate in Modern Medicinal Chemistry

Introduction: The Imidazole Nucleus as a Privileged Structure In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Nucleus as a Privileged Structure

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of physicochemical properties. It is a feature of several naturally derived compounds, such as the amino acid histidine and nucleic acids.[2] The imidazole core's electron-rich nature and its ability to act as both a hydrogen bond donor and acceptor allow it to form diverse and strong interactions with a variety of biological targets, including enzymes and receptors.[2][3] This versatility has led to the development of imidazole-containing drugs across a wide spectrum of therapeutic areas, including antifungal agents (e.g., ketoconazole), anticancer therapies (e.g., dacarbazine), and antihypertensives.[4][5]

This technical guide focuses on a specific, highly functionalized imidazole derivative: methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate . While not a therapeutic agent in itself, this molecule represents a strategically important starting point for the synthesis of novel drug candidates. Its trisubstituted pattern, featuring alkyl groups at positions C2 and C4 and a reactive carboxylate at C5, offers medicinal chemists a powerful platform for generating libraries of diverse compounds for biological screening. We will explore a robust synthetic protocol for this scaffold, delve into its applications in drug discovery with a focus on structure-activity relationships (SAR), and provide detailed protocols for its utilization in a medicinal chemistry workflow.

Synthesis of the Scaffold: A Modern Approach to a Classic Reaction

The construction of the 2,4,5-trisubstituted imidazole core is efficiently achieved through the Debus-Radziszewski synthesis, a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[6][7] This method is valued for its atom economy and its ability to generate molecular complexity in a single step.[8] For the synthesis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, we adapt this classic reaction to accommodate the specific substitution pattern required.

The key starting materials for this synthesis are:

  • A 1,2-dicarbonyl compound: Methyl 2,3-dioxopentanoate

  • An aldehyde: Acetaldehyde

  • An ammonia source: Ammonium acetate

The proposed reaction proceeds as follows: the 1,2-dicarbonyl compound reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by aromatization to yield the final imidazole product.[7]

Debus-Radziszewski Synthesis reagents Methyl 2,3-dioxopentanoate + Acetaldehyde + Ammonium Acetate solvent Glacial Acetic Acid (Solvent/Catalyst) reagents->solvent Dissolve reaction Reflux solvent->reaction Heat workup Aqueous Work-up & Purification reaction->workup Cool & Quench product Methyl 4-ethyl-2-methyl- 1H-imidazole-5-carboxylate workup->product caption Workflow for Debus-Radziszewski Synthesis. SAR_Exploration cluster_N1 N1 Modification cluster_C2 C2 Modification cluster_C4 C4 Modification cluster_C5 C5 Modification Core Methyl 4-ethyl-2-methyl- 1H-imidazole-5-carboxylate (Lead Scaffold) N1_Alkyl N-Alkyl Analogs Core->N1_Alkyl Alkylation/ Arylation N1_Aryl N-Aryl Analogs Core->N1_Aryl Alkylation/ Arylation C2_Alkyl C2-Alkyl Analogs Core->C2_Alkyl Vary Aldehyde in Synthesis C2_Aryl C2-Aryl Analogs Core->C2_Aryl Vary Aldehyde in Synthesis C4_Alkyl C4-Alkyl Analogs Core->C4_Alkyl Vary Dicarbonyl in Synthesis C4_Aryl C4-Aryl Analogs Core->C4_Aryl Vary Dicarbonyl in Synthesis C5_Amide C5-Amide Library Core->C5_Amide Ester Derivatization C5_Alcohol C5-Hydroxymethyl Analog Core->C5_Alcohol Ester Derivatization caption Structure-Activity Relationship (SAR) exploration workflow. Kinase_Inhibition_Pathway cluster_drug Drug Action cluster_pathway Signaling Pathway Drug Imidazole Derivative Kinase Protein Kinase Drug->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Activates caption Hypothetical mechanism of an imidazole-based kinase inhibitor.

Sources

Method

Application Notes and Protocols for Assessing the Biological Activity of Substituted Methyl Imidazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Substituted Methyl Imidazole Carboxylates The imidazole nucleus...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Substituted Methyl Imidazole Carboxylates

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery. Substituted methyl imidazole carboxylates, a specific class of these heterocyclic compounds, have emerged as a focal point of research due to their diverse and potent biological activities. These activities span a wide therapeutic spectrum, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2]

The versatility of the imidazole ring, combined with the chemical handles provided by the methyl and carboxylate substitutions, allows for extensive structural modifications. This chemical tractability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this class of compounds a promising area for the development of novel therapeutic agents. These application notes provide a comprehensive guide for researchers to explore and validate the biological activities of substituted methyl imidazole carboxylates, offering detailed protocols and insights into the underlying principles of these assays.

I. Antimicrobial Activity Evaluation

Substituted imidazole derivatives have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant pathogens.[2] The imidazole core can interfere with essential microbial processes such as DNA replication, cell wall synthesis, and membrane integrity.[2] The following protocols are designed to determine the antimicrobial efficacy of novel substituted methyl imidazole carboxylates.

Core Principle: Inhibition of Microbial Growth

The fundamental principle behind assessing antimicrobial activity is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) or kill it (Minimum Bactericidal Concentration, MBC).

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Compound Test Compound Stock (Substituted Methyl Imidazole Carboxylate) SerialDilution Serial Dilution of Compound in 96-well plate Compound->SerialDilution Inoculum Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculation Inoculation of wells with Microbial Suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (e.g., 37°C for 18-24h) Inoculation->Incubation MIC MIC Determination (Visual or OD reading) Incubation->MIC MBC MBC Determination (Plating on agar) MIC->MBC

Caption: Workflow for determining MIC and MBC of test compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a quantitative assay to determine the MIC of a compound against a specific microorganism.

Materials:

  • Substituted methyl imidazole carboxylate test compounds

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Sterile DMSO for compound dissolution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Aseptically pick 3-5 colonies and inoculate them into a suitable broth. Incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a substance.

Materials:

  • Substituted methyl imidazole carboxylate test compounds

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganisms

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum (0.5 McFarland) across the entire surface of the agar plate.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compound: Add a specific volume of the test compound solution to each well. Also, add the positive control and the solvent control (e.g., DMSO) to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Compound Test Organism MIC (µg/mL) Zone of Inhibition (mm)
Example Compound A S. aureus1618
E. coli3214
C. albicans822
Positive Control S. aureus225
E. coli428
C. albicans130

II. Anticancer Activity Evaluation

The imidazole scaffold is present in several anticancer drugs, and its derivatives have shown potent cytotoxic activity against various cancer cell lines.[3] The proposed mechanisms often involve the inhibition of key enzymes like kinases or the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

Core Principle: Inhibition of Cancer Cell Proliferation and Viability

The primary goal of in vitro anticancer assays is to determine the concentration of a compound that inhibits cancer cell growth by 50% (IC₅₀). This is a key indicator of the compound's cytotoxic potential.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis CellCulture Cancer Cell Line Culture (e.g., MCF-7, A549) CellSeeding Seed cells in 96-well plate CellCulture->CellSeeding CompoundPrep Test Compound Dilutions Treatment Treat cells with compound for 24-72h CompoundPrep->Treatment CellSeeding->Treatment MTT Add MTT reagent Treatment->MTT IncubateMTT Incubate for formazan formation MTT->IncubateMTT Solubilize Solubilize formazan crystals IncubateMTT->Solubilize Absorbance Measure Absorbance (570 nm) Solubilize->Absorbance IC50 Calculate IC₅₀ value Absorbance->IC50

Caption: Workflow for determining the IC₅₀ of a test compound.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Substituted methyl imidazole carboxylate test compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Compound Cell Line Exposure Time (h) IC₅₀ (µM)
Example Compound B MCF-74812.5
A5494825.8
Doxorubicin (Control) MCF-7480.8
A549481.2

III. Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a wide range of diseases. Imidazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating pro-inflammatory signaling pathways like NF-κB.[7][8]

Core Principle: Inhibition of Inflammatory Mediators

The assessment of anti-inflammatory activity in vitro typically involves stimulating immune cells (e.g., macrophages) with an inflammatory agent (e.g., lipopolysaccharide, LPS) and then measuring the ability of the test compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

Experimental Workflow: In Vitro Anti-inflammatory Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis CellCulture Macrophage Cell Line Culture (e.g., RAW 264.7) CellSeeding Seed cells in 24-well plate CellCulture->CellSeeding CompoundPrep Test Compound Dilutions Pretreatment Pre-treat cells with compound CompoundPrep->Pretreatment CellSeeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 18-24h Stimulation->Incubation Supernatant Collect cell supernatant Incubation->Supernatant GriessAssay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant->GriessAssay ELISA Cytokine Measurement (ELISA) Supernatant->ELISA

Caption: Workflow for assessing the anti-inflammatory activity of a test compound.

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

  • Substituted methyl imidazole carboxylate test compounds

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant with Griess reagent A and B in a new 96-well plate. Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.

  • Quantification: Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 5: Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Materials:

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • Cell culture supernatant from the anti-inflammatory assay

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with the test compound, and LPS stimulation as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on the respective standard curves.

Compound LPS Stimulation NO Production (% of control) TNF-α Production (pg/mL) IL-6 Production (pg/mL)
Vehicle Control -0< 10< 5
+10025001800
Example Compound C +451100800
Dexamethasone (Control) +20500350

IV. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for lead optimization. For substituted methyl imidazole carboxylates, SAR studies can provide valuable insights into which substituents at various positions of the imidazole ring enhance a particular biological activity.[5][9][10]

Key Considerations for SAR:

  • Substitution at the N-1 and N-3 positions: The nature of the substituent on the nitrogen atoms can significantly influence the compound's lipophilicity, solubility, and interaction with biological targets.

  • Substitution on the imidazole ring (C-2, C-4, C-5): The electronic and steric properties of substituents on the carbon atoms of the imidazole ring can modulate the compound's reactivity and binding affinity.

  • Modification of the methyl carboxylate group: The ester can be converted to other functional groups, such as amides or oxadiazoles, to improve activity and pharmacokinetic properties.[10]

By systematically synthesizing and testing a series of analogs with variations at these positions, researchers can build a comprehensive SAR profile to guide the design of more potent and selective compounds.

Conclusion

The protocols and application notes presented here provide a robust framework for the systematic evaluation of the biological activities of substituted methyl imidazole carboxylates. By employing these standardized assays, researchers can effectively screen and characterize novel compounds for their antimicrobial, anticancer, and anti-inflammatory potential. The integration of SAR studies will further facilitate the development of this promising class of compounds into next-generation therapeutic agents. It is imperative to perform these assays with appropriate controls and to validate any significant findings through further in vivo studies.

References

  • Atayde Jr, E., et al. (2020). Synthesis and biological evaluation of some novel 1-alkyl-3-methylimidazolium carboxylate ionic liquids as potential antifungal agents. ResearchGate. [Link]

  • Cui, et al. (2018). Structure-activity relationship of N-substituted carbazole imidazolium salt derivatives. ResearchGate. [Link]

  • Fischer, D. S., et al. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PubMed Central. [Link]

  • Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central. [Link]

  • Charton, J., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed. [Link]

  • Charton, J., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. ResearchGate. [Link]

  • Al-Ghamdi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Carpy, A., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. PubMed. [Link]

  • Jasim, L. S. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. [Link]

  • In vitro anticancer activity of imidazole derivatives. ResearchGate. [Link]

  • Hamad, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

  • Parab, B. U., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

  • Al-Ghamdi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Carrasco, C. J., et al. (2025). Synthesis, Characterization, and Preliminary In Vitro Anticancer Activity of Zinc Complexes Containing Amino Acid-Derived Imidazolium-Based Dicarboxylate Ligands. PubMed Central. [Link]

  • DeBord, M. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. IdeaExchange@UAkron. [Link]

  • Selvaraj, J., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology. [Link]

  • Sztanke, K., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PubMed Central. [Link]

  • Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. ResearchGate. [Link]

  • Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • Synthesis and evaluation of anti-inflammatory, antioxidant and antimicrobial activities of densely functionalized novel benzo [d] imidazolyl tetrahydropyridine carboxylates. ResearchGate. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. [Link]

  • Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed. [Link]

  • Khan, M. A., et al. (2021). Using least angular regression to model the antibacterial potential of metronidazole complexes. PubMed Central. [Link]

  • Muthuboopathi, G., & Shanmugarajan, T. S. (2022). Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones. Neliti. [Link]

  • Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H-Imidazole-2-Carboxylic acid and Histidine-Based Mixed-Ligand Complexes. PubMed. [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of Methyl 4-Ethyl-2-Methyl-1H-imidazole-5-carboxylate

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of established and advanced protocols for the N-alkylation of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of established and advanced protocols for the N-alkylation of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, a common scaffold in medicinal chemistry. The N-alkylation of unsymmetrically substituted imidazoles is a critical transformation that often presents significant challenges in regioselectivity. This document details several field-proven methodologies, including classical SN2-type reactions, Mitsunobu alkylation, and modern catalyzed approaches. For each protocol, we delve into the underlying mechanistic principles, provide detailed step-by-step procedures, and discuss the critical parameters that govern reaction outcomes. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and optimize the appropriate N-alkylation strategy for their specific synthetic goals.

Introduction: The Significance of N-Alkylated Imidazoles

N-substituted imidazoles are a cornerstone of modern pharmacology and materials science. Their prevalence in biologically active molecules, ionic liquids, and as precursors to N-heterocyclic carbenes (NHCs) underscores the importance of robust synthetic methods for their preparation.[1][2] The specific target of this guide, methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, possesses a substitution pattern that makes its N-alkylation a non-trivial synthetic challenge, primarily due to the potential for forming two different regioisomers: the N1-alkylated and the N3-alkylated products.

The control of regioselectivity is paramount, as the biological activity and physicochemical properties of the resulting isomers can differ significantly. This guide will address the key factors that influence this selectivity and provide protocols designed to favor the desired product.

The Challenge of Regioselectivity

The N-alkylation of an unsymmetrical imidazole like methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate can lead to two distinct products. This ambiguity arises from the tautomeric nature of the imidazole ring and the differential reactivity of the two ring nitrogen atoms upon deprotonation.[3]

Caption: Potential regioisomeric products from N-alkylation.

Several factors govern the final product ratio:

  • Steric Hindrance: The substituent at the C2 position (methyl) and the C4 position (ethyl) create a sterically hindered environment around the N1 nitrogen. Consequently, alkylating agents, particularly bulky ones, will preferentially attack the less hindered N3 nitrogen.[4]

  • Electronic Effects: The electron-withdrawing methyl carboxylate group at the C5 position reduces the electron density and nucleophilicity of the adjacent N1 nitrogen. This electronic deactivation further favors alkylation at the more distant and relatively more nucleophilic N3 position.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the tautomeric equilibrium and the reaction pathway, thereby altering the ratio of the final products.[4] Under basic conditions, the reaction proceeds via the imidazolide anion, while under neutral conditions, it is the free base that reacts.[5]

Protocol I: Classical SN2 Alkylation with Alkyl Halides

This is the most direct and widely used method for N-alkylation. It involves the deprotonation of the imidazole nitrogen with a suitable base, followed by a nucleophilic attack of the resulting imidazolide anion on an alkyl halide.

Causality and Experimental Choices
  • Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction forward efficiently. However, for substrates sensitive to harsh conditions, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferable. Cs₂CO₃ is often particularly effective due to the "caesium effect," which enhances the nucleophilicity of the anion.

  • Choice of Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal as they effectively solvate the cation of the base while leaving the imidazolide anion highly reactive. Anhydrous conditions are crucial when using reactive bases like NaH to prevent quenching.

  • Temperature Control: Many alkylations can be performed at room temperature. However, for less reactive alkyl halides or to overcome steric hindrance, heating may be necessary. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to prevent decomposition at elevated temperatures.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF (or another suitable solvent) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq; or K₂CO₃, 1.5 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) may be observed if using NaH.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated imidazole.

Data Presentation: Comparison of SN2 Conditions
EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Typical Time (h)Expected Major Isomer
1Methyl IodideNaHTHF / DMF0 to RT2-6N3-methyl
2Ethyl BromideK₂CO₃AcetonitrileReflux12-24N3-ethyl
3Benzyl BromideCs₂CO₃DMF504-8N3-benzyl
4Isopropyl IodideDBUDMF80-10024-48N3-isopropyl[6]

Yields are variable and depend on the specific substrate and reaction scale. The N3 isomer is generally favored due to steric and electronic factors.

Protocol II: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for the N-alkylation of imidazoles using an alcohol, particularly for introducing secondary alkyl groups or when mild conditions are required.[7][8] The reaction proceeds with a net inversion of stereochemistry at the alcohol's carbon center.

Mechanistic Rationale

The reaction is driven by the formation of a highly reactive oxyphosphonium intermediate from the reaction of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The acidic N-H of the imidazole then attacks this intermediate, which subsequently gets alkylated by the alcohol. Although imidazoles have a relatively high pKa, the reaction can be driven to completion, often with an excess of reagents.[8][9]

G cluster_0 Simplified Mitsunobu Workflow A Alcohol (R'-OH) + Triphenylphosphine (PPh3) C Oxyphosphonium Intermediate A->C + B Azodicarboxylate (e.g., DIAD) B->C E Alkoxyphosphonium Imidazolide C->E D Imidazole Substrate D->E Proton Transfer F N-Alkylated Product + Triphenylphosphine Oxide E->F Intramolecular SN2

Caption: Simplified workflow of the Mitsunobu reaction.

Detailed Step-by-Step Methodology
  • Preparation: To a solution of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent like THF or Dichloromethane (DCM), cool the mixture to 0 °C under an inert atmosphere.

  • Reagent Addition: Add the azodicarboxylate (e.g., DIAD, 1.5 eq) dropwise to the stirred solution. The order of addition is crucial; the azodicarboxylate should be added last to the mixture of the other components.[10] A color change (e.g., from colorless to yellow/orange) is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts, namely triphenylphosphine oxide and the hydrazide derivative. Purification is typically achieved by column chromatography on silica gel. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent (like diethyl ether) can simplify purification.

Advanced and Alternative Protocols

To overcome some limitations of classical methods, several modern techniques have been developed.

Phase-Transfer Catalysis (PTC)

PTC provides an excellent method for N-alkylation in a biphasic system (solid-liquid or liquid-liquid), often avoiding the need for strictly anhydrous solvents.[11][12] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the imidazolide anion from the solid or aqueous phase into the organic phase where it reacts with the alkyl halide.[13] This technique can lead to high yields and selectivity while simplifying the reaction setup.[11]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate N-alkylation reactions, reducing reaction times from hours to minutes.[14][15] The uniform and rapid heating provided by microwaves often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[14] This "green chemistry" approach is highly efficient for library synthesis.[16]

General Experimental Workflow and Characterization

G cluster_0 General Laboratory Workflow A 1. Reagent Setup B 2. N-Alkylation Reaction (e.g., SN2 or Mitsunobu) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup & Quenching C->D Upon Completion E 5. Extraction & Drying D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure N-Alkylated Product G->H

Caption: A typical workflow for N-alkylation experiments.

Workup and Purification

A standard aqueous workup is generally sufficient to remove water-soluble reagents and byproducts. The choice of eluent for column chromatography will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes.

Structural Characterization

Confirmation of the product structure and, crucially, its regiochemistry is performed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the new alkyl group. To distinguish between the N1 and N3 isomers, Nuclear Overhauser Effect (NOE) experiments can be invaluable. For the N3-alkylated isomer, an NOE correlation would be expected between the protons of the new N-alkyl group and the protons of the 4-ethyl group. For the N1-alkylated isomer, an NOE would be expected between the N-alkyl group and the 2-methyl group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compound.

Conclusion

The N-alkylation of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate requires careful consideration of steric and electronic factors to achieve the desired regioselectivity. For general-purpose alkylation with simple alkyl halides, the classical SN2 approach using a suitable base like NaH or K₂CO₃ in a polar aprotic solvent is a robust starting point, with a strong expectation of favoring the less-hindered N3 product. For more delicate substrates or the introduction of complex alkyl groups from alcohols, the Mitsunobu reaction offers a powerful, albeit more complex, alternative. By understanding the principles outlined in this guide, researchers can confidently approach this important synthetic transformation.

References

  • Basu, A., & Thayumanavan, S. (2002). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 66(17), 5589-5591. [Link]

  • Guchhait, S. K., & Shee, S. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3847. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Grimmett, M. R. (1983). N-Alkylation of imidazoles. University of Otago. [Link]

  • Alvaro, G., et al. (2004). N-alkylation of imidazole by alkaline carbons. Carbon, 42(5-6), 1275-1277. [Link]

  • Reddit User Discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Jimenez, J. L., et al. (1998). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 28(22), 4195-4200. [Link]

  • Varma, R. S., & Kumar, D. (1999). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules, 4(1), 24-33. [Link]

  • Bagley, M. C., et al. (2009). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 74(15), 5487-5494. [Link]

  • Triolo, A., et al. (2013). Alkylimidazolium Based Ionic Liquids: Impact of Cation Symmetry on Their Nanoscale Structural Organization. The Journal of Physical Chemistry B, 117(33), 9727-9734. [Link]

  • Wang, H., et al. (2018). Membrane interactions of ionic liquids and imidazolium salts. Biophysical Reviews, 10(5), 1267-1282. [Link]

  • Danishefsky, S. J., et al. (2012). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Journal of the American Chemical Society, 134(29), 12276-12282. [Link]

  • Halpern, M. (2015). High-Dilution PTC N-Alkylation. PTC Organics, Inc.[Link]

  • Choudary, B. M., et al. (2000). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan, 73(1), 225-227. [Link]

  • Tiong, A. S., et al. (2022). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. ChemistryOpen, 11(11), e202200155. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Nolan, S. P., et al. (2008). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 130(44), 14670-14682. [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 263-270. [Link]

  • Kärkkäinen, J., et al. (2011). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Green Chemistry, 13(11), 3197-3205. [Link]

  • Villemin, D., et al. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research, 2001(6), 292-293. [Link]

  • Mukku, N., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28014-28024. [Link]

  • Jayachandran, J. P., & Wang, M. L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Synthetic Communications, 31(18), 2743-2752. [Link]

  • Alcon, M., et al. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • El-Kashef, H., et al. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 7(10), 245-251. [Link]

  • Sharma, A., & Gangal, S. (2020). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 36(4), 746-752. [Link]

  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... [Table]. ResearchGate. [Link]

  • Sharma, V., & Kumar, P. (2014). Microwave Assisted Synthesis of Imidazoles - A Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4165-4178. [Link]

  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2409-2450. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Patel, R., et al. (2014). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech, 15(5), 1357-1363. [Link]

  • Beilstein Archives. (2019). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

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Method

Application Notes and Protocols for Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate in Agrochemical Research

Introduction: The Potential of Novel Imidazole Carboxylates in Crop Protection The imidazole scaffold is a cornerstone in the development of biologically active compounds, spanning pharmaceuticals to modern agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Novel Imidazole Carboxylates in Crop Protection

The imidazole scaffold is a cornerstone in the development of biologically active compounds, spanning pharmaceuticals to modern agrochemicals.[1][2][3] Within the agrochemical sector, imidazole derivatives have been particularly successful as fungicides, primarily due to their ability to disrupt essential fungal-specific biochemical pathways.[2][4][5] This document provides a detailed technical guide for researchers and scientists on the potential application of a specific, yet underexplored derivative, methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate , as a candidate for a novel crop protection agent.

While direct agrochemical applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features suggest a strong potential, particularly as a fungicide. This guide is built upon established principles of imidazole chemistry and the well-understood mechanisms of action of related compounds.[5][6][7] We will explore its synthesis, propose a likely mechanism of action, and provide detailed protocols for its evaluation as a fungicide, herbicide, and insecticide. This document is intended to serve as a foundational resource to stimulate and guide further research into this promising compound.

Part 1: Synthesis and Characterization

The viability of any potential agrochemical is dependent on a reliable and scalable synthetic route. The synthesis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate can be approached through established methods for constructing substituted imidazole rings. A plausible and efficient method is the Debus-Radziszewski imidazole synthesis or variations thereof.

Protocol 1: Synthesis of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

This protocol outlines a two-step process starting from readily available precursors.

Step 1: Synthesis of Ethyl 2-acetamido-3-oxopentanoate

  • To a solution of ethyl 3-oxopentanoate (1 equivalent) in glacial acetic acid, add sodium nitrite (1.1 equivalents) portion-wise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add acetic anhydride (2 equivalents) and zinc dust (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 60°C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-acetamido-3-oxopentanoate, which can be used in the next step without further purification.

Step 2: Cyclization to Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

  • Dissolve the crude ethyl 2-acetamido-3-oxopentanoate (1 equivalent) in methanol.

  • Add ammonium acetate (5 equivalents) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Proposed Mechanism of Action - A Focus on Fungicidal Activity

Many imidazole-based fungicides, such as prochloraz and imazalil, function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2][5][6] They achieve this by targeting the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The nitrogen atom at position 3 of the imidazole ring coordinates with the heme iron of the enzyme, disrupting its function.

Given the structural similarity, we hypothesize that methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate acts via a similar mechanism.

Hypothesized Fungicidal Mechanism of Action

G compound Methyl 4-ethyl-2-methyl- 1H-imidazole-5-carboxylate enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibits lanosterol Lanosterol ergosterol Ergosterol (Fungal Cell Membrane Component) lanosterol->ergosterol CYP51 catalyzes membrane Disrupted Fungal Cell Membrane ergosterol->membrane Essential for integrity death Fungal Cell Death membrane->death Leads to

Caption: Hypothesized mechanism of fungicidal action.

Part 3: Protocols for Agrochemical Screening

A systematic evaluation of the biological activity of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is crucial. The following protocols provide a framework for its assessment as a fungicide, herbicide, and insecticide.

Protocol 2: In Vitro Antifungal Assay

This assay will determine the direct inhibitory effect of the compound on the growth of various pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • Selected fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Sphaerotheca fuliginea)

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare PDA medium and autoclave. Cool to 50-60°C.

  • Add the test compound to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A control with DMSO alone should be prepared.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus.

  • Incubate the plates at 25°C in the dark.

  • Measure the radial growth of the fungal colony daily until the control plate is fully covered.

  • Calculate the percentage of growth inhibition for each concentration.

Protocol 3: In Vivo Foliar Spray Assay for Fungicidal Activity

This assay evaluates the protective and curative efficacy of the compound on host plants.

Materials:

  • Healthy host plants (e.g., tomato for Botrytis cinerea, wheat for Puccinia triticina)

  • Fungal spore suspension

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate formulated as an emulsifiable concentrate (EC)

  • Wetting agent (e.g., Tween 20)

Procedure:

  • Protective Assay:

    • Spray the plants with different concentrations of the formulated test compound until runoff.

    • Allow the plants to dry for 24 hours.

    • Inoculate the plants with a fungal spore suspension.

  • Curative Assay:

    • Inoculate the plants with a fungal spore suspension.

    • After 24 hours, spray the plants with different concentrations of the formulated test compound.

  • Maintain the plants in a growth chamber with appropriate conditions for disease development.

  • After 7-14 days, assess the disease severity on the leaves compared to untreated and mock-treated controls.

Protocol 4: Herbicidal Activity Screening

This protocol assesses the pre- and post-emergent herbicidal effects of the compound.

Materials:

  • Seeds of representative weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a crop species (e.g., corn, soybean).

  • Pots with sterile soil mix.

  • Formulated methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Procedure:

  • Pre-emergent Assay:

    • Sow seeds in pots.

    • Apply the test compound at various rates to the soil surface.

    • Water the pots and place them in a greenhouse.

    • Assess germination and seedling vigor after 14-21 days.

  • Post-emergent Assay:

    • Grow plants to the 2-3 leaf stage.

    • Apply the test compound as a foliar spray at various rates.

    • Assess plant injury (e.g., chlorosis, necrosis, stunting) after 7 and 14 days.

Protocol 5: Insecticidal Activity Screening

This protocol evaluates the contact and systemic insecticidal properties of the compound.

Materials:

  • Representative insect pests (e.g., aphids, caterpillars).

  • Host plants.

  • Formulated methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Procedure:

  • Contact Toxicity:

    • Apply the test compound directly to the insects using a spray tower.

    • Alternatively, treat leaf discs with the compound and place insects on them.

    • Assess mortality after 24, 48, and 72 hours.

  • Systemic Activity (for sucking insects):

    • Apply the test compound to the soil of potted plants.

    • After 3-5 days, infest the plants with insects (e.g., aphids).

    • Assess insect mortality over several days.

Part 4: Data Presentation and Interpretation

Quantitative data from the screening assays should be systematically recorded and analyzed.

Table 1: Hypothetical In Vitro Antifungal Activity Data
Fungal SpeciesIC₅₀ (µg/mL) of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate
Botrytis cinerea8.5
Fusarium oxysporum12.3
Sphaerotheca fuliginea5.2
Puccinia triticina15.8

IC₅₀ values represent the concentration of the compound that inhibits 50% of the fungal growth.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Formulation cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Target Compound formulation Formulation Development (EC) synthesis->formulation invitro In Vitro Antifungal Assay formulation->invitro invivo In Vivo Fungicide Assay formulation->invivo herbicide Herbicide Screening formulation->herbicide insecticide Insecticide Screening formulation->insecticide data Data Collection (IC₅₀, % Injury, % Mortality) invitro->data invivo->data herbicide->data insecticide->data analysis Structure-Activity Relationship (SAR) Analysis data->analysis

Caption: General workflow for agrochemical evaluation.

Conclusion and Future Directions

The information and protocols presented in this guide provide a comprehensive framework for the investigation of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate as a potential agrochemical. Based on the well-established fungicidal properties of the imidazole class, the most promising application appears to be in the control of fungal plant pathogens.[1][2][8] The proposed protocols for fungicidal, herbicidal, and insecticidal screening will enable a thorough evaluation of its biological activity profile.

Further research should focus on optimizing the synthetic route for scalability, elucidating the precise mechanism of action through enzymatic assays, and conducting structure-activity relationship (SAR) studies to potentially improve efficacy. The exploration of this and other novel imidazole derivatives holds significant promise for the development of new and effective crop protection solutions.

References

  • Ngochindo, R. I. (1991). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Journal of the Indian Chemical Society, 68(4), 234-237.
  • High-purity Imidazole for Agrochemicals. (n.d.).
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • De Waard, M. A. (1997). Imidazole chemistry in crop protection. Journal of Pesticide Science, 22(3), 223-232.
  • Mlostoń, G., Celeda, M., Heimgartner, H., & Jasiński, M. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Molecules, 27(9), 2975.
  • MySkinRecipes. (n.d.). Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.
  • Vinggaard, A. M., Hass, U., Dalgaard, M., Andersen, H. R., Bonefeld-Jørgensen, E., Christiansen, S., Laier, P., & Poulsen, M. E. (2006). Prochloraz: an imidazole fungicide with multiple mechanisms of action. International Journal of Andrology, 29(1), 186-192.
  • Wang, J., Liu, X., Wang, Z., Li, Y., & Liu, J. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 66(26), 6641-6649.
  • Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.

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Application

Application Notes and Protocols: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Substituted Imidazole Scaffold The imidazole nucleus is a cornerstone in medicinal chemistry, recognized for i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Substituted Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a privileged scaffold in drug design.[2] The specific substitution pattern of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate offers a synthetically versatile platform for the development of novel therapeutic agents. This document provides a detailed guide on the application of this building block, outlining its synthesis, key reactions, and protocols for creating potentially bioactive molecules, with a focus on anticancer and antifungal agents.[3]

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is crucial for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₈H₁₂N₂O₂[3]
Molecular Weight168.19 g/mol [3]
AppearancePale yellow solid (typical for related compounds)[4]
StorageRoom temperature, sealed, dry[3]

Synthesis of the Building Block

Conceptual Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Final Product A Ethyl Acetoacetate E Hantzsch-type Condensation A->E B Propionaldehyde B->E C Ammonia C->E D Methyl Glyoxylate D->E F Aromatization (Oxidation) E->F G Esterification/Transesterification (if needed) F->G H Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate G->H

Caption: Conceptual workflow for the synthesis of the target imidazole.

Application in the Synthesis of Bioactive Molecules: N-Alkylation

The most common and powerful application of this building block is the N-alkylation of the imidazole ring. This reaction introduces a wide variety of substituents, which is a key step in modulating the biological activity of the final compound. The presence of two nitrogen atoms in the imidazole ring can lead to two possible regioisomers upon alkylation. However, the steric hindrance from the adjacent ethyl and carboxylate groups often directs the alkylation to the less hindered nitrogen.

General Protocol for N-Alkylation of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

This protocol is adapted from established methods for the N-alkylation of sterically hindered and electron-deficient imidazoles.[5][6]

Materials:

  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

  • Alkylating agent (e.g., benzyl bromide, substituted alkyl halides)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.2-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature to facilitate the formation of the imidazolide anion.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature ranging from room temperature to 100°C, depending on the reactivity of the alkylating agent and the base used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like NaH or DBU is often required to deprotonate the imidazole nitrogen, especially given the electron-withdrawing nature of the carboxylate group.[5] For less reactive alkylating agents, a stronger base may be necessary. Milder bases like K₂CO₃ can be used, often requiring higher temperatures.

  • Solvent Choice: Aprotic polar solvents like DMF or ACN are typically used to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Inert Atmosphere: An inert atmosphere is crucial when using reactive bases like NaH to prevent quenching by atmospheric moisture.

Workflow for N-Alkylation and Bioactivity Screening

A Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate B Deprotonation with Base (e.g., NaH, DBU) A->B C Addition of Alkylating Agent (R-X) B->C D N-Alkylated Imidazole Derivative C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Bioactivity Screening (Anticancer, Antifungal Assays) F->G

Caption: Workflow from building block to bioactive candidate.

Potential Bioactive Molecules and Therapeutic Targets

Derivatives of substituted imidazoles have shown promise in a variety of therapeutic areas.

Anticancer Applications

The imidazole scaffold is present in several anticancer drugs.[1][2] Derivatives can be designed to target various pathways involved in cancer progression.

  • Tubulin Polymerization Inhibitors: Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • Kinase Inhibitors: The imidazole ring can serve as a scaffold for the design of inhibitors of various kinases that are overactive in cancer cells.[2]

  • Sirtuin Inhibitors: Imidazole derivatives are being investigated as modulators of sirtuins, a class of enzymes involved in cellular regulation, which are promising targets in cancer therapy.

A study on related 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives demonstrated significant anticancer activity. For example, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate showed an IC₅₀ value of 0.737 µM against HeLa cells.[7] This suggests that N-alkylation with long alkyl chains on a similar imidazole core can lead to potent anticancer agents.

Antifungal Applications

Azole antifungals, which include imidazole-containing drugs, are a mainstay in the treatment of fungal infections. They typically act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8]

  • Broad-Spectrum Activity: Novel imidazole derivatives containing a 2,4-dienone motif have demonstrated broad-spectrum antifungal activity, with some compounds showing potent effects against fluconazole-resistant strains of Candida albicans.[8]

  • Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituents on the imidazole ring and the N-alkyl group significantly influences the antifungal potency and spectrum of activity.[8]

Compound TypeTarget OrganismReported Activity (MIC/EC₅₀)Reference
Imidazole-2,4-dienone derivativesCandida spp.MIC: 0.5–8 µg/mL[8]
N-cyano-1H-imidazole-4-carboxamidesRhizoctonia solaniEC₅₀: 2.63 μg/mL[9]

Protocols for Biological Evaluation

Anticancer Activity: MTT Assay for Cell Viability

This protocol provides a general method for assessing the cytotoxic effects of newly synthesized imidazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the antifungal susceptibility of new compounds.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Fungal growth medium (e.g., RPMI-1640)

  • Synthesized imidazole derivatives dissolved in DMSO

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the fungal growth medium in a 96-well plate.

  • Inoculate each well with a standardized fungal suspension.

  • Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.

Conclusion and Future Directions

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a promising and versatile building block for the synthesis of a diverse range of bioactive molecules. Its strategic substitution pattern allows for facile N-alkylation, providing a straightforward route to novel compounds with potential applications in oncology and infectious diseases. The protocols and data presented in these application notes, drawn from the broader context of imidazole chemistry, offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate. Future work should focus on synthesizing a library of derivatives from this specific building block and conducting thorough biological evaluations to identify lead compounds for further development.

References

  • Exploring Ethyl 4-(1-Hydroxy-1-Methylethyl)-2-Propyl-Imidazole-5-Carboxylate. (URL not provided in search results)
  • Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates. Benchchem. (URL not provided in search results)
  • Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. MySkinRecipes. (URL not provided in search results)
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. (URL not provided in search results)
  • Protocol for N-Alkylation of 4-iodo-1H-imidazole. Benchchem. (URL not provided in search results)
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. (URL not provided in search results)
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. (URL: [Link])

  • Imidazoles as potential anticancer agents. PMC - PubMed Central. (URL: [Link])

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. (URL: [Link])

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC - PubMed Central. (URL: [Link])

  • What is the synthesis of Ethyl imidazole-4-carboxylate? - FAQ. Guidechem. (URL not provided in search results)
  • Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. (URL: [Link])

Sources

Method

Application Notes and Protocols: Derivatization of the Carboxyl Group of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Introduction: The Versatile Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] Imidazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, antihypertensive, and anti-inflammatory properties.[2][3][5] Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a key intermediate in the synthesis of such bioactive molecules.[4][6] Its strategic derivatization at the C5-carboxylate position allows for the generation of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.[1]

This comprehensive guide provides detailed protocols and technical insights for the derivatization of the carboxylate group of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate into amides, alternative esters, primary alcohols, and acyl halides. The methodologies are designed to be robust and adaptable for researchers in synthetic chemistry and drug development.

Core Derivatization Strategies

The methyl ester of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate can be transformed into a variety of functional groups. This note will focus on four primary derivatization pathways:

  • Amide Formation: Conversion of the methyl ester to a diverse range of primary, secondary, and tertiary amides.

  • Transesterification: Exchange of the methyl ester for other alkyl or aryl esters.

  • Reduction to Alcohol: Reduction of the ester to the corresponding primary alcohol.

  • Conversion to Acyl Halide: Transformation of the ester (via the carboxylic acid) into a highly reactive acyl halide intermediate.

Derivatization_Pathways Start Methyl 4-ethyl-2-methyl-1H- imidazole-5-carboxylate Amide Amide Derivatives Start->Amide Aminolysis Ester Transesterification Products Start->Ester Transesterification Alcohol Primary Alcohol Start->Alcohol Reduction AcylHalide Acyl Halide Start->AcylHalide Hydrolysis then Halogenation

Caption: Key derivatization pathways for methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Amide Formation via Direct Aminolysis

The conversion of esters to amides is a fundamental transformation in medicinal chemistry, as the amide bond is a cornerstone of peptide and protein structures and is present in over 25% of all known drugs.[7] Direct aminolysis of the methyl ester can be achieved by heating with a primary or secondary amine. For less reactive amines or to achieve milder reaction conditions, the use of coupling agents is recommended after hydrolysis of the ester to the corresponding carboxylic acid.

Causality Behind Experimental Choices:
  • Direct Aminolysis: This method is atom-economical but often requires high temperatures, which can lead to side reactions or decomposition. It is most effective with highly nucleophilic, unhindered amines like ammonia or small primary amines.

  • Coupling Agent-Mediated Amidation: For a broader scope of amines, including anilines and hindered secondary amines, it is often more efficient to first hydrolyze the ester to the carboxylic acid and then use a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or CDI (N,N'-Carbonyldiimidazole).[8][9] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Protocol 1: Direct Aminolysis with a Primary Amine

This protocol describes the reaction with a generic primary amine (R-NH₂).

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure vessel, dissolve methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq) in the desired primary amine (R-NH₂) used as the solvent (excess, >10 eq). If the amine is a solid, a high-boiling point, non-reactive solvent like xylenes can be used.

  • Reaction Conditions: Heat the mixture to 100-150 °C. The optimal temperature will depend on the boiling point and reactivity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess amine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Amidation via the Carboxylic Acid using HBTU

Part A: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately 5-6.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Part B: HBTU-Mediated Amide Coupling

  • Reaction Setup: Dissolve the crude 4-ethyl-2-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HBTU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir at room temperature for 2-12 hours.

  • Monitoring and Work-up: Monitor by TLC or LC-MS. Once complete, dilute the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Amide_Formation_Workflow cluster_hydrolysis Part A: Hydrolysis cluster_coupling Part B: Coupling Ester Starting Ester Hydrolysis Add LiOH in MeOH/H₂O Ester->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification CarboxylicAcid Carboxylic Acid Acidification->CarboxylicAcid Activation Add HBTU, DIPEA in DMF CarboxylicAcid->Activation AmineAddition Add R-NH₂ Activation->AmineAddition Amide Final Amide Product AmineAddition->Amide

Caption: Workflow for HBTU-mediated amide coupling.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[10] This reaction is typically catalyzed by an acid or a base. For the synthesis of new ester derivatives of our imidazole core, acid-catalyzed transesterification is a common and effective method.

Causality Behind Experimental Choices:
  • Acid Catalysis: Protic acids (e.g., H₂SO₄) or Lewis acids can be used. The acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the new alcohol. The reaction is an equilibrium process, so using a large excess of the new alcohol is crucial to drive the reaction towards the desired product.[11]

Protocol 3: Acid-Catalyzed Transesterification

This protocol describes the conversion to a new ester using a generic alcohol (R-OH).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a large excess of the desired alcohol (R-OH), which will also serve as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%).

  • Reaction Conditions: Heat the mixture to reflux. The temperature will depend on the boiling point of the alcohol used.

  • Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) to observe the formation of the new ester and the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a base, such as saturated aqueous NaHCO₃.

    • Remove the excess alcohol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure transesterified product.

ParameterDirect AminolysisHBTU CouplingTransesterification
Key Reagent Excess AmineHBTU, DIPEAExcess Alcohol, Acid Catalyst
Temperature 100-150 °CRoom TemperatureReflux
Key Advantage Atom economicalHigh yield, broad scopeDirect ester-to-ester conversion
Key Challenge High temperature, limited scopeRequires pre-hydrolysisEquilibrium-driven

Table 1: Comparison of key parameters for amide formation and transesterification.

Reduction to Primary Alcohol

The reduction of the ester functional group to a primary alcohol is a valuable transformation, yielding a versatile intermediate for further functionalization, such as etherification or oxidation to an aldehyde.[12] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to alcohols.[13][14]

Causality Behind Experimental Choices:
  • LiAlH₄ as Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent that readily reduces esters, carboxylic acids, amides, and other carbonyl compounds.[14] Its high reactivity necessitates the use of anhydrous solvents (like diethyl ether or THF) and careful quenching procedures.[13] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the methoxy group and a second hydride addition to the resulting aldehyde intermediate.

Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate (1.0 eq) in the same anhydrous solvent dropwise via an addition funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.

  • Quenching (Fieser workup):

    • Cool the reaction mixture back to 0 °C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (NaOH) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting mixture vigorously until a granular white precipitate forms.

  • Isolation:

    • Filter the granular solid through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent (ether or THF).

    • Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude alcohol can be purified by column chromatography or recrystallization if necessary.

Reduction_Workflow Ester Starting Ester in Anhydrous THF LiAlH4 Add dropwise to LiAlH₄ suspension at 0 °C Ester->LiAlH4 Quench Fieser Workup (H₂O, NaOH, H₂O) LiAlH4->Quench Alcohol Primary Alcohol Quench->Alcohol

Caption: Workflow for the reduction of the ester to a primary alcohol using LiAlH₄.

Conversion to Acyl Halide

Acyl halides are highly reactive carboxylic acid derivatives that serve as valuable precursors for the synthesis of esters, amides, and ketones.[15][16] The conversion is typically achieved by first hydrolyzing the ester to the carboxylic acid, followed by treatment with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Causality Behind Experimental Choices:
  • Thionyl Chloride (SOCl₂): SOCl₂ is a common reagent for converting carboxylic acids to acyl chlorides.[16] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The reaction is typically performed neat or in a non-reactive solvent.

Protocol 5: Formation of the Acyl Chloride

Part A: Hydrolysis of the Methyl Ester

  • Follow Part A of Protocol 2 to obtain the 4-ethyl-2-methyl-1H-imidazole-5-carboxylic acid. Ensure the product is thoroughly dried before proceeding, as water will react violently with thionyl chloride.

Part B: Conversion to Acyl Chloride

  • Reaction Setup: In a fume hood, place the dry carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq). A catalytic amount of DMF can be added to accelerate the reaction (Vilsmeier-Haack mechanism).

  • Reaction Conditions: Gently heat the mixture to reflux (approx. 76 °C) for 1-3 hours.

  • Completion and Isolation:

    • Once the reaction is complete (evolution of gas ceases), carefully remove the excess SOCl₂ by distillation under atmospheric pressure, followed by vacuum distillation.

    • The resulting crude acyl chloride is often used immediately in the next synthetic step due to its reactivity and moisture sensitivity.

Self-Validation and Trustworthiness: Each protocol includes integrated monitoring steps (TLC, LC-MS, GC) to ensure reaction completion. The work-up and purification procedures are designed to effectively remove unreacted starting materials, reagents, and byproducts, ensuring the isolation of the desired, high-purity derivative. All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood, adhering to all institutional safety guidelines.

References

  • Caprioli, F. (n.d.). Enantioselective auto- and cross catalytic reactions. University of Groningen. Retrieved from [Link]

  • SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. (n.d.). Fukushima University. Retrieved from [Link]

  • Alhassan, M., et al. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. Retrieved from [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. (2013). Google Patents.
  • Bar-Ziv, R., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances. Retrieved from [Link]

  • Alcohol synthesis by carboxyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Publishing. Retrieved from [Link]

  • reduction of carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved from [Link]

  • Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. (2012). ResearchGate. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PubMed Central. Retrieved from [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2011). ACS Publications. Retrieved from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved from [Link]

  • Method of synthesis of 1-acyl imidazoles. (1965). Google Patents.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Acid to Alcohol - Common Conditions. (n.d.). Denovium. Retrieved from [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2020). ResearchGate. Retrieved from [Link]

  • Chemistry of Acid Halides. (2024). LibreTexts. Retrieved from [Link]

  • Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium. (n.d.). IRIS . Retrieved from [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). University of Babylon. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Retrieved from [Link]

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Application

Application Note: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate - A Key Intermediate for Olmesartan Medoxomil

Introduction Olmesartan medoxomil is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] Its synthesis is a multi-step process that relies on the effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Olmesartan medoxomil is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] Its synthesis is a multi-step process that relies on the efficient preparation of key intermediates. This application note provides a detailed protocol for the synthesis of a crucial building block, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. The purity and yield of this intermediate are paramount for the successful and cost-effective manufacturing of the final active pharmaceutical ingredient (API).[2] This document is intended for researchers, scientists, and professionals in drug development and process chemistry.

The imidazole core of Olmesartan is a critical pharmacophore, and its timely and efficient synthesis is a subject of considerable interest in medicinal and process chemistry.[3] The described protocol focuses on a robust and scalable method for producing Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a versatile intermediate for the synthesis of Olmesartan and other sartans.[3][4]

Synthetic Pathway Overview

The synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate can be achieved through various routes. A common and effective strategy involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with a Grignard reagent, such as methylmagnesium chloride, followed by acidification.[4] This approach is favored for its high regioselectivity and good yields.

The overall synthetic scheme is depicted below:

Olmesartan_Intermediate_Synthesis cluster_0 Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate Diethyl_2_propyl_imidazole_4_5_dicarboxylate Diethyl 2-propyl-imidazole- 4,5-dicarboxylate Reaction_Vessel Reaction Vessel (Anhydrous THF, -10 to 0 °C) Diethyl_2_propyl_imidazole_4_5_dicarboxylate->Reaction_Vessel Methylmagnesium_chloride Methylmagnesium Chloride (Grignard Reagent) Methylmagnesium_chloride->Reaction_Vessel Quenching Quenching (Saturated NH4Cl solution) Reaction_Vessel->Quenching Reaction Extraction_Purification Extraction & Purification (Ethyl Acetate, Brine, Na2SO4, Crystallization) Quenching->Extraction_Purification Work-up Final_Product Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl- 1H-imidazole-5-carboxylate Extraction_Purification->Final_Product Isolation

Figure 1: Synthetic workflow for Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (Example Scale)Purity
Diethyl 2-propyl-imidazole-4,5-dicarboxylate-254.2850 g (0.197 mol)≥98%
Methylmagnesium chloride (3M solution in THF)676-58-474.79246 mL (0.74 mol)3M in THF
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mLAnhydrous
Saturated Ammonium Chloride (NH4Cl) solution12125-02-953.49400 mLSaturated
Ethyl Acetate (EtOAc)141-78-688.11300 mLACS grade
Brine (Saturated NaCl solution)7647-14-558.44As neededSaturated
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04As neededAnhydrous
Diisopropyl Ether108-20-3102.17As neededACS grade
Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethyl 2-propyl-imidazole-4,5-dicarboxylate (50 g, 0.197 mol) in anhydrous tetrahydrofuran (200 mL).

  • Grignard Addition: Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt bath.

  • Slowly add a 3M solution of methylmagnesium chloride in THF (246 mL, 0.74 mol) to the cooled solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -5 °C to 0 °C for approximately 10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a pre-cooled saturated ammonium chloride solution (400 mL) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Crystallize the crude product from diisopropyl ether to yield Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate as a pale yellow solid.[4] The expected yield is typically between 85-90%.[4]

Self-Validating System and Trustworthiness

To ensure the reliability and reproducibility of this protocol, the following in-process controls and characterization methods are recommended:

  • Reaction Monitoring: Regular TLC analysis (e.g., using a mobile phase of ethyl acetate/hexane) should be performed to monitor the consumption of the starting material and the formation of the product.

  • Temperature Control: Strict adherence to the specified temperature range during the Grignard addition is critical to minimize side reactions.

  • Anhydrous Conditions: The use of anhydrous solvents and a dry reaction setup under an inert atmosphere (nitrogen) is essential for the success of the Grignard reaction.

  • Product Characterization: The final product should be characterized by:

    • Melting Point: Comparison with the literature value (98-100 °C).[5]

    • HPLC: To determine the purity of the final product, which should ideally be ≥99.5%.[2]

    • Spectroscopic Analysis:

      • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry: To verify the molecular weight (240.3 g/mol ).[5]

Subsequent Synthetic Steps: Pathway to Olmesartan Medoxomil

The synthesized Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate serves as the cornerstone for the subsequent steps in the Olmesartan medoxomil synthesis. The primary subsequent transformation is the N-alkylation of the imidazole ring with a suitable biphenylmethyl halide derivative.[2] A common intermediate in this pathway is Trityl Olmesartan Ethyl Ester, formed by reacting the imidazole intermediate with 4-[2-(trityltetrazol-5-yl)phenyl]-benzyl bromide.[6][7]

Subsequent_Steps cluster_1 Pathway from Intermediate to Olmesartan Medoxomil Intermediate Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl- 1H-imidazole-5-carboxylate Alkylation N-Alkylation with 4-[2-(trityltetrazol-5-yl)phenyl]- benzyl bromide Intermediate->Alkylation Trityl_Olmesartan_Ester Trityl Olmesartan Ethyl Ester Alkylation->Trityl_Olmesartan_Ester Saponification Saponification Trityl_Olmesartan_Ester->Saponification Esterification Esterification with 4-(chloromethyl)-5-methyl- 1,3-dioxol-2-one Saponification->Esterification Trityl_Olmesartan_Medoxomil Trityl Olmesartan Medoxomil Esterification->Trityl_Olmesartan_Medoxomil Deprotection Deprotection (Acidic Conditions) Trityl_Olmesartan_Medoxomil->Deprotection Olmesartan_Medoxomil Olmesartan Medoxomil Deprotection->Olmesartan_Medoxomil

Figure 2: Subsequent synthetic transformations leading to Olmesartan Medoxomil.

The synthesis of Trityl Olmesartan Ethyl Ester is typically carried out in a polar aprotic solvent like N,N-Dimethylacetamide in the presence of a base such as potassium carbonate.[1][8] This is followed by saponification of the ethyl ester, esterification with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one to yield Trityl Olmesartan Medoxomil, and finally, deprotection of the trityl group under acidic conditions to afford Olmesartan Medoxomil.[1][9]

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, a pivotal intermediate in the manufacturing of Olmesartan medoxomil. Adherence to the outlined procedures and in-process controls will ensure the production of a high-purity intermediate, which is essential for the quality and efficiency of the overall synthesis of this important antihypertensive drug.

References

  • Rao, B. H., et al. (2014). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Molecules, 19(9), 14847-14862. [Link]

  • Li, J., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(6), 754-758. [Link]

  • Reddy, M. P., et al. (2008). Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil.
  • Lekkala, R., et al. (2014). Process for the preparation of olmesartan medoxomil.
  • Sajonia, C. Z. (2010). Process for the preparation of olmesartan medoxomil.
  • ACS Publications. (2022). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development. [Link]

  • Exploring Ethyl 4-(1-Hydroxy-1-Methylethyl)-2-Propyl-Imidazole-5-Carboxylate. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of Novel Antifungal and Antibacterial Agents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel compounds for their potential as antifungal or antibacterial age...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel compounds for their potential as antifungal or antibacterial agents. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the drug discovery and development process.[1][2][3]

Section 1: Initial Screening of Antimicrobial Activity

The primary step in identifying a potential antimicrobial agent is to determine its ability to inhibit the growth of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the most fundamental measure of a compound's in vitro activity.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] Broth microdilution is a widely accepted and standardized method for determining MIC values.[6][7]

Objective: To determine the MIC of a test compound against a panel of bacteria or fungi.

Materials:

  • Test compound stock solution

  • 96-well microtiter plates[5]

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[8]

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)[5]

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotic/antifungal agent

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically a 0.5 McFarland standard, which is then diluted to achieve the final desired concentration.[8]

  • Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for yeasts).[5][9]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[4][5]

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureus20.5 (Vancomycin)
Escherichia coli81 (Ciprofloxacin)
Candida albicans40.25 (Fluconazole)

Causality Behind Experimental Choices:

  • Broth Selection: The choice of broth (MHB for bacteria, RPMI for fungi) is critical as it must support the robust growth of the microorganism while not interfering with the activity of the test compound. These media are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[10][11]

  • Inoculum Density: A standardized inoculum is crucial because a higher density of microorganisms may require a higher concentration of the compound to inhibit growth, leading to inaccurate MIC values.

Section 2: Determining Bactericidal or Fungicidal Activity

While the MIC indicates the concentration that inhibits growth (bacteriostatic or fungistatic), it is often necessary to determine the concentration that kills the microorganism (bactericidal or fungicidal). This is determined by the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12][13]

Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum.[12]

Procedure:

  • Perform MIC Assay: First, perform the broth microdilution MIC assay as described above.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in no colony growth on the agar plate, indicating a 99.9% kill rate.[13]

Workflow for MIC and MBC Determination

G cluster_0 MIC Determination cluster_1 MBC Determination Prepare Serial Dilutions Prepare Serial Dilutions Standardize Inoculum Standardize Inoculum Prepare Serial Dilutions->Standardize Inoculum Inoculate Plate Inoculate Plate Standardize Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Subculture from Clear Wells Subculture from Clear Wells Read MIC->Subculture from Clear Wells Proceed with wells at and above MIC Incubate Agar Plates Incubate Agar Plates Subculture from Clear Wells->Incubate Agar Plates Read MBC Read MBC Incubate Agar Plates->Read MBC

Caption: Workflow for determining MIC and MBC.

Section 3: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development.[14] This involves identifying the cellular target and the biochemical pathways it disrupts.

Macromolecular Synthesis Assays

A common initial approach is to assess the effect of the compound on the synthesis of major macromolecules: DNA, RNA, protein, and cell wall.[14] This is often done by measuring the incorporation of radiolabeled precursors.[14]

Objective: To determine which major cellular synthesis pathway is inhibited by the test compound.

Procedure:

  • Culture Preparation: Grow the target microorganism to the mid-logarithmic phase.

  • Compound Treatment: Add the test compound at a concentration known to be inhibitory (e.g., 4x MIC).

  • Radiolabeling: At different time points after compound addition, add radiolabeled precursors for each pathway (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and N-acetyl-[³H]glucosamine for peptidoglycan).

  • Measurement: After a short incubation with the radiolabel, stop the incorporation and measure the amount of radioactivity incorporated into the respective macromolecules.

  • Analysis: A significant reduction in the incorporation of a specific precursor compared to the untreated control indicates inhibition of that particular pathway.

Major Antibacterial Targets and Mechanisms

G Novel Compound Novel Compound Cell Wall Synthesis Cell Wall Synthesis Novel Compound->Cell Wall Synthesis Inhibition Protein Synthesis Protein Synthesis Novel Compound->Protein Synthesis Inhibition Nucleic Acid Synthesis Nucleic Acid Synthesis Novel Compound->Nucleic Acid Synthesis Inhibition Metabolic Pathways Metabolic Pathways Novel Compound->Metabolic Pathways Inhibition Membrane Function Membrane Function Novel Compound->Membrane Function Disruption

Caption: Potential mechanisms of action for novel antimicrobial agents.[15]

Target Identification and Validation

Once a general pathway is identified, further experiments are needed to pinpoint the specific molecular target. This can involve techniques such as:

  • Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.[14]

  • Resistant Mutant Selection and Sequencing: Isolating mutants that are resistant to the compound and sequencing their genomes to identify mutations in the target gene.[14]

  • Enzymatic Assays: If the compound is hypothesized to inhibit a specific enzyme, its activity can be tested directly in in vitro enzymatic assays.

Section 4: In Vivo Efficacy Evaluation

Demonstrating the efficacy of a novel antimicrobial agent in a living organism is a critical step before it can be considered for clinical development.[16][17] Animal models provide a complex biological system to assess the compound's activity, pharmacokinetics, and toxicity.[18][19][20]

Murine Sepsis Model

The murine sepsis model is a commonly used acute infection model to evaluate the ability of an antimicrobial agent to control a systemic infection and improve survival.[17]

Objective: To evaluate the in vivo efficacy of a test compound in a murine model of systemic infection.

Materials:

  • Specific pathogen-free mice

  • Bacterial inoculum of a clinically relevant strain

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control antibiotic

Procedure:

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial suspension.

  • Treatment: At a specified time post-infection, administer the test compound, vehicle control, or positive control antibiotic via a clinically relevant route (e.g., intravenous, oral).

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).

  • Bacterial Burden (Optional): At specific time points, a subset of animals may be euthanized to determine the bacterial load in blood and major organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates.

Data Presentation:

Treatment GroupDosage (mg/kg)Survival Rate (%)Bacterial Load in Spleen (Log10 CFU/g)
Vehicle Control-07.5 ± 0.4
Test Compound25604.2 ± 0.6
Test Compound501002.1 ± 0.3
Positive Control201002.3 ± 0.5

Bridging In Vitro and In Vivo Data

Caption: The relationship between in vitro and in vivo studies.[18][20]

References

  • Ineos Oxford Institute. Antimicrobial drug discovery and development.
  • U.S. Department of Health and Human Services. (n.d.). Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. NCBI.
  • University of Pittsburgh. (n.d.). Antimicrobial Therapeutics and Drug Discovery. MVM.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Francolini, I., & Donelli, G. (2016). Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed.
  • Stokes, J. M., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC - NIH.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • Pierce, C. M., & Chaturvedi, V. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Purdue University. (n.d.). Antimicrobial Drug Discovery. College of Veterinary Medicine.
  • O'Gara, J. P. (n.d.). Animal models in the evaluation of antimicrobial agents. ASM Journals.
  • RTI International. (2025). Antimicrobial and Antiviral Drug Discovery.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • Revie, N. M., et al. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Singh, S., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. PMC - PubMed Central - NIH.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research.
  • ResearchGate. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • Jenks, J. D., & Salzer, W. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • Wiegand, I., et al. (n.d.). Minimal Inhibitory Concentration (MIC). protocols.io.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Testing of Novel Antibacterial Agents.
  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
  • Clinical & Laboratory Standards Institute. (n.d.). CLSI.
  • ASM Journals. (n.d.). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Phoenix, D. A., et al. (Eds.). (2017). Novel Antimicrobial Agents and Strategies. ResearchGate.
  • Wikipedia. (n.d.). Minimum bactericidal concentration.
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
  • Simner, P. J., et al. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Wikipedia. (n.d.). Antibiotic sensitivity testing.
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC.
  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. FDA.

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Application

The Crucial Role of Intermediates in the Synthesis of Cimetidine: A Detailed Application Note and Protocol

Introduction: The Genesis of a Groundbreaking Ulcer Therapeutic Cimetidine, a histamine H₂ receptor antagonist, revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) upon its introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Genesis of a Groundbreaking Ulcer Therapeutic

Cimetidine, a histamine H₂ receptor antagonist, revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) upon its introduction.[1] Its development was a landmark achievement in rational drug design, moving away from serendipitous discovery towards a targeted approach to inhibiting gastric acid secretion.[2] The synthesis of Cimetidine involves a multi-step process where the careful construction and purification of key intermediates are paramount to achieving a high yield and purity of the final active pharmaceutical ingredient (API). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the pivotal role of these intermediates, offering in-depth protocols and the scientific rationale behind the synthetic strategies.

Two of the most common and historically significant synthetic routes will be explored, both converging on a common set of key intermediates. Understanding the nuances of each step is critical for successful and scalable synthesis.

Synthetic Strategy Overview: Two Paths to a Common Core

The synthesis of Cimetidine primarily revolves around the construction of two key fragments: the substituted imidazole ring and the N-cyanoguanidine side chain. These are then coupled to form the final molecule. The two pathways detailed below differ in their approach to assembling the imidazole core.

Route 1: Commencing with a pre-formed imidazole derivative, ethyl 5-methylimidazole-4-carboxylate.

Route 2: Building the imidazole ring from acyclic precursors, namely ethyl 2-chloroacetoacetate and formamide.

Both routes converge to produce the crucial intermediate, 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole, which then undergoes reaction with a cyanoguanidine derivative to ultimately yield Cimetidine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes for Cimetidine, highlighting the key intermediates.

Route 1: From Ethyl 5-Methylimidazole-4-Carboxylate

Cimetidine Synthesis Route 1 cluster_0 Route 1 A Ethyl 5-methylimidazole-4-carboxylate B 4-Hydroxymethyl-5-methylimidazole A->B   Reduction    C 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole B->C   Thioetherification    D N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine (Cimetidine) C->D   Guanidinylation    E N-Cyano-N',S-dimethylisothiourea E->D

Caption: Synthetic pathway for Cimetidine starting from a pre-formed imidazole ring.

Route 2: Building the Imidazole Ring

Cimetidine Synthesis Route 2 cluster_1 Route 2 F Ethyl 2-chloroacetoacetate H 4-Carbethoxy-5-methylimidazole F->H G Formamide G->H   Ring Formation    B 4-Hydroxymethyl-5-methylimidazole H->B   Reduction    C 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole B->C   Thioetherification    D N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine (Cimetidine) C->D   Guanidinylation   

Caption: Alternative Cimetidine synthesis involving the construction of the imidazole ring.

Detailed Application Notes and Protocols

Route 1: Synthesis Starting from Ethyl 5-Methylimidazole-4-carboxylate

This route is advantageous when the starting imidazole derivative is readily available. The key transformations involve the reduction of the ester, followed by thioetherification and finally, the introduction of the cyanoguanidine side chain.

Step 1: Synthesis of Intermediate 1 - 4-Hydroxymethyl-5-methylimidazole

  • Scientific Rationale: The initial step is the reduction of the electron-withdrawing carboxylate group to a hydroxymethyl group. This transformation is crucial as the resulting primary alcohol is a good leaving group upon protonation, facilitating the subsequent nucleophilic substitution with cysteamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water.

  • Experimental Protocol:

    • To a suspension of lithium aluminum hydride (5.4 g, 142 mmol) in anhydrous THF (200 mL) at 0°C under a nitrogen atmosphere, add ethyl 4-methylimidazole-5-carboxylate (15.4 g, 100 mmol) portion-wise as a slurry in THF (100 mL).[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield 4-hydroxymethyl-5-methylimidazole as a crude solid. This can be purified by recrystallization from a suitable solvent like ethanol.

Intermediate 1 Data
IUPAC Name (4-methyl-1H-imidazol-5-yl)methanol
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ 11.7 (s, 1H, NH), 7.5 (s, 1H, C2-H), 4.9 (t, 1H, OH), 4.3 (d, 2H, CH₂), 2.1 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 134.0, 128.0, 127.5, 54.0, 9.5

Step 2: Synthesis of Intermediate 2 - 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole dihydrochloride

  • Scientific Rationale: This step involves a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxymethyl-5-methylimidazole is displaced by the thiol group of cysteamine. The reaction is acid-catalyzed; the acidic medium protonates the hydroxyl group, converting it into a good leaving group (water). The thiol group of cysteamine is a potent nucleophile and readily attacks the electrophilic carbon, forming the thioether linkage. The use of concentrated hydrochloric acid serves both as a catalyst and as the solvent. The final product is isolated as the dihydrochloride salt, which enhances its stability and water solubility.

  • Experimental Protocol:

    • A solution of 4-hydroxymethyl-5-methylimidazole hydrochloride (30.0 g) and cysteamine hydrochloride (23.0 g) in concentrated aqueous hydrochloric acid (450 mL) is heated under reflux for 17 hours.[3]

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is co-evaporated with water to remove excess HCl.

    • The resulting residue is dissolved in isopropyl alcohol and concentrated to a smaller volume.

    • Upon cooling, 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole dihydrochloride precipitates and is collected by filtration.

Intermediate 2 Data
IUPAC Name 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole dihydrochloride
Molecular Formula C₇H₁₅Cl₂N₃S
Molecular Weight 244.19 g/mol
Appearance White crystalline solid
¹H NMR (D₂O, 400 MHz) δ 8.7 (s, 1H, C2-H), 4.0 (s, 2H, CH₂-S), 3.4 (t, 2H, S-CH₂), 3.0 (t, 2H, CH₂-N), 2.4 (s, 3H, CH₃)
¹³C NMR (D₂O, 100 MHz) δ 135.0, 129.0, 128.5, 40.0, 32.0, 28.0, 10.0

Step 3: Synthesis of Cimetidine

  • Scientific Rationale: The final step is the formation of the cyanoguanidine moiety. Intermediate 2 is reacted with N-cyano-N',S-dimethylisothiourea. The primary amine of intermediate 2 acts as a nucleophile, attacking the electrophilic carbon of the isothiourea. This results in the displacement of the methylthio group, which is a good leaving group. The reaction is typically carried out in a protic solvent like ethanol. The subsequent addition of methylamine displaces the remaining S-methyl group to furnish Cimetidine.

  • Experimental Protocol:

    • To a solution of 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole dihydrochloride in water, add a solution of sodium hydroxide to neutralize the hydrochloride and free the amine.

    • React the free amine with N-cyano-N',S-dimethylisothiourea in a suitable solvent such as acetonitrile or ethanol at room temperature.

    • After the formation of the intermediate N-cyano-N'-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]-S-methylisothiourea, add an ethanolic solution of methylamine (33%).[4]

    • Allow the reaction to proceed at room temperature for several hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The residue can be purified by recrystallization from a mixture of isopropyl alcohol and petroleum ether to yield Cimetidine as a white crystalline powder.[4]

Final Product Data (Cimetidine)
IUPAC Name 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
Molecular Formula C₁₀H₁₆N₆S
Molecular Weight 252.34 g/mol
Appearance White to off-white crystalline powder
¹H NMR (DMSO-d₆, 300 MHz) δ 7.48 (s, 1H), 4.95 (br s, 3H), 3.70 (s, 2H), 3.35 (dd, 2H), 2.79 (s, 3H), 2.60 (dd, 2H), 2.21 (s, 3H)[5]
¹³C NMR (DMSO-d₆, 75 MHz) δ 161.9, 134.7, 130.7, 127.7, 120.1, 42.1, 31.6, 28.7, 27.3, 10.1[5]
Route 2: Synthesis Starting from Ethyl 2-chloroacetoacetate

This route is a classic example of imidazole synthesis and is often employed in industrial settings due to the ready availability and lower cost of the starting materials.

Step 1: Synthesis of Intermediate 3 - 4-Carbethoxy-5-methylimidazole

  • Scientific Rationale: This step involves the condensation of ethyl 2-chloroacetoacetate with two equivalents of formamide to construct the imidazole ring. The reaction proceeds through a series of condensations and cyclization. One molecule of formamide acts as a source of a C-N fragment, while the second provides the remaining nitrogen atom for the imidazole ring. The reaction is typically heated to drive the condensation and cyclization to completion.

  • Experimental Protocol:

    • A mixture of ethyl 2-chloroacetoacetate and two molar equivalents of formamide is heated.

    • The reaction is monitored for the completion of the cyclization.

    • Upon completion, the reaction mixture is worked up by cooling and partitioning between an organic solvent and water.

    • The organic layer is dried and concentrated to give crude 4-carbethoxy-5-methylimidazole, which can be purified by recrystallization or chromatography.

Intermediate 3 Data
IUPAC Name Ethyl 5-methyl-1H-imidazole-4-carboxylate
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 9.5 (br s, 1H, NH), 7.6 (s, 1H, C2-H), 4.3 (q, 2H, CH₂), 2.5 (s, 3H, CH₃), 1.3 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 164.0, 138.0, 135.0, 125.0, 60.0, 14.5, 12.0

From this intermediate, the synthesis proceeds through the same subsequent steps as in Route 1: reduction to 4-hydroxymethyl-5-methylimidazole, followed by thioetherification and guanidinylation to yield Cimetidine. The protocols and scientific rationale for these steps are identical to those described in Route 1.

Experimental Workflow Visualization

Experimental Workflow cluster_workflow General Laboratory Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents, Temperature Control) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction, Washing) Monitoring->Workup   Reaction Complete    Drying Drying of Organic Phase (e.g., Na₂SO₄) Workup->Drying Purification Purification (Recrystallization, Chromatography) Drying->Purification Characterization Characterization of Intermediate/Product (NMR, IR, MS, mp) Purification->Characterization End Pure Intermediate/Final Product Characterization->End

Caption: A generalized workflow for the synthesis and purification of Cimetidine intermediates.

Conclusion and Field-Proven Insights

The synthesis of Cimetidine is a testament to the power of medicinal chemistry and process development. The successful execution of its synthesis hinges on a thorough understanding of the role of each intermediate and the rationale behind the chosen reaction conditions.

Key Insights for the Researcher:

  • Purity of Intermediates is Critical: Impurities in early intermediates can be carried through the synthesis and complicate the purification of the final API. Careful characterization at each step is essential.

  • Anhydrous Conditions: For reactions involving highly reactive reagents like LiAlH₄, strict adherence to anhydrous conditions is non-negotiable to ensure safety and high yields.

  • pH Control: In the final guanidinylation step, controlling the pH is crucial to ensure the nucleophilicity of the amine and the stability of the cyanoguanidine moiety.

  • Tautomerism in Imidazole: Researchers should be aware of the potential for tautomerism in the imidazole ring, which can sometimes lead to mixtures of regioisomers if not controlled.

By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers and drug development professionals can confidently navigate the synthesis of Cimetidine and its crucial intermediates.

References

  • PrepChem. Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride. Available at: [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2015). H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • PrepChem. Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride. Available at: [Link]

  • PrepChem. Synthesis of 4-hydroxymethyl-5-methylimidazole hydrochloride. Available at: [Link]

  • Scribd. Synthesis of Cimetidine Presentation. Available at: [Link]

  • National Center for Biotechnology Information. Cimetidine - PubChem. Available at: [Link]

  • Gpatindia. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Sci-Hub. Synthesis of 4(5)‐hydroxymethylimidazoles by hydroxymethylation and decarboxylation of imidazole‐4(5)‐carboxylic acids. Available at: [Link]

  • Google Patents. EP0279161A2 - A process for the preparation of cimetidine.
  • CONICET. Thermally induced solid-state transformation of cimetidine. A multi-spectroscopic/chemometrics determination of the kinetics of. Available at: [Link]

  • Veeprho. 4-Hydroxymethyl-5-methylimidazole | CAS 29636-87-1. Available at: [Link]

  • AJOL. Preparation and Characterisation of the Cyano-Bridged Transition Metal Complexes Using N,Nʹ-Diethyl Thiourea as a Ligand. Available at: [Link]

  • PubChem. 4-Methylimidazole. Available at: [Link]

  • PrepChem. Synthesis of Production of Cimetidine. Available at: [Link]

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

  • PubChem. N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine dihydrochloride. Available at: [Link]

  • Nature. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Available at: [Link]

  • PubChem. Guanidine, N-cyano-N'-(2-(((5-ethyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N''-methyl-. Available at: [Link]

  • IMolecule. 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride. Available at: [Link]

  • U.S. Environmental Protection Agency. Guanidine, N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Google Patents. US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Google Patents. EP0279161A2 - A process for the preparation of cimetidine.
  • ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. Available at: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • ResearchGate. UNUSUAL MECHANISM OF THE METHANOLYSIS OF 1-CYANOFORMAMIDINES. Available at: [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]

  • MDPI. Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Available at: [Link]

  • PrepChem. Synthesis of N-cyano-N'-methyl-N"-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]guanidine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in the Synthesis of Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the regioselective synthesis of highly substituted heterocycles is a common yet significant challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the regioselective synthesis of highly substituted heterocycles is a common yet significant challenge. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in controlling the regiochemistry during the synthesis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. Here, we provide in-depth, field-proven insights and protocols to diagnose and resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate and consistently obtain a mixture of two isomers. What is the second isomer and why is it forming?

A: The most common regioisomeric impurity is methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate . This occurs because many classical imidazole syntheses, such as the Debus-Radziszewski reaction, utilize an unsymmetrical 1,2-dicarbonyl precursor.[1][2] In this case, the precursor is a derivative of 2,3-dioxopentanoate. The initial condensation with the nitrogen source (e.g., ammonia) can occur at either of the two electronically and sterically distinct carbonyl carbons, leading to two different substitution patterns on the final imidazole ring.

Q2: What are the primary factors that control regioselectivity in this type of imidazole synthesis?

A: Regioselectivity is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the dicarbonyl precursor is critical. Carbonyls adjacent to electron-withdrawing groups (like an ester) may have altered reactivity compared to those adjacent to alkyl groups.[3]

  • Steric Hindrance: The size of the substituents flanking the carbonyl groups (in this case, an ethyl group versus a methoxycarbonyl group) can hinder the approach of the nucleophilic nitrogen source, favoring attack at the less hindered site.[3]

  • Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst can significantly influence the reaction pathway.[3] These conditions can favor either the kinetically or thermodynamically controlled product, which may have different isomeric ratios.[4]

Q3: Is there a synthetic strategy that can inherently avoid this regioselectivity problem?

A: Yes. Instead of a one-pot condensation with an unsymmetrical dicarbonyl, a "directed" or stepwise synthesis is highly recommended for unambiguous regiocontrol. The Marckwald synthesis is an excellent example.[5][6] This approach involves the cyclization of an α-amino ketone with a cyanate or related reagent. By synthesizing methyl 2-amino-3-oxopentanoate first, the positions of the amine and the adjacent ketone are pre-defined, forcing the cyclization to yield the desired 4-ethyl-5-carboxylate isomer exclusively.

Q4: If I've already produced a mixture of isomers, what are the best methods for separation?

A: While preventing the formation of the isomer is ideal, separation is possible. The two regioisomers have different polarity profiles due to the placement of the ethyl and ester groups.

  • Flash Column Chromatography: This is the most effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate, can effectively separate the two isomers.

  • Recrystallization: If the isomeric mixture is solid and one isomer is significantly more abundant, fractional recrystallization may be a viable, scalable option. This relies on differences in solubility and crystal lattice energy between the two compounds. Experimentation with various solvent systems is required.

Part 2: Troubleshooting Guide: A Mechanistic Approach

Core Problem: Poor Regioselectivity in Condensation Reactions

The most common root of this issue is the use of a synthetic route that converges three or more components onto an unsymmetrical scaffold in a single step, such as the Debus-Radziszewski reaction.

Underlying Cause: Competing Nucleophilic Attack

When using a precursor like methyl 2,3-dioxopentanoate with acetaldehyde and a source of ammonia (e.g., ammonium acetate), the ammonia can initiate condensation at either the C2 or C3 carbonyl. This choice dictates the final position of the ethyl and methyl carboxylate groups.

  • Pathway A (Desired): Initial attack at the C2 carbonyl places the resulting amino group adjacent to the C3 carbonyl (bearing the ethyl group). Subsequent cyclization correctly places the ethyl group at the C4 position.

  • Pathway B (Undesired): Initial attack at the C3 carbonyl leads to the opposite orientation, resulting in the 5-ethyl-4-carboxylate regioisomer.

The diagram below illustrates this critical branching point.

G cluster_start Starting Materials cluster_products Resulting Products Precursor Methyl 2,3-dioxopentanoate + Acetaldehyde + NH₃ Attack_C2 Pathway A: Nucleophilic attack at C2-carbonyl (Kinetically/Sterically favored?) Precursor->Attack_C2 Pathway A Attack_C3 Pathway B: Nucleophilic attack at C3-carbonyl (Electronically favored?) Precursor->Attack_C3 Pathway B Product_A Desired Isomer: Methyl 4-ethyl-2-methyl-1H- imidazole-5-carboxylate Attack_C2->Product_A Product_B Undesired Isomer: Methyl 5-ethyl-2-methyl-1H- imidazole-4-carboxylate Attack_C3->Product_B G A Methyl 3-oxopentanoate B Step 1: α-Amination (e.g., nitrosation followed by reduction) A->B C Key Intermediate: Methyl 2-amino-3-oxopentanoate B->C D Step 2: Cyclization (e.g., with Acetamidine or a precursor) C->D E Single Product: Methyl 4-ethyl-2-methyl-1H- imidazole-5-carboxylate D->E

Figure 2: Workflow for directed Marckwald-type synthesis.

Protocol 2: Stepwise Synthesis of the Target Molecule

Step 2a: Synthesis of Methyl 2-amino-3-oxopentanoate HCl

  • Setup: To a stirred solution of methyl 3-oxopentanoate (1.0 eq) in glacial acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

  • Oximation: Stir the mixture at room temperature for 4-6 hours until the formation of the α-oximino ester is complete (monitored by TLC).

  • Reduction: Dilute the mixture with ethanol and add a hydrogenation catalyst (e.g., 10% Pd/C). Hydrogenate the mixture under H₂ atmosphere (50 psi) until the uptake of hydrogen ceases.

  • Isolation: Filter the catalyst through Celite®, and concentrate the filtrate under vacuum. The resulting crude product, methyl 2-amino-3-oxopentanoate, is often carried forward as its hydrochloride salt.

Step 2b: Imidazole Ring Formation

  • Condensation: Dissolve the crude α-amino ketone hydrochloride (1.0 eq) and acetamidine hydrochloride (1.1 eq) in ethanol.

  • Cyclization: Add a base such as sodium acetate (2.5 eq) and reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup & Purification: After cooling, filter off any inorganic salts. Concentrate the filtrate and partition the residue between water and ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the pure methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. This method should yield a single regioisomer.

Summary & Key Takeaways

The table below summarizes the troubleshooting approaches.

Table 2: Comparison of Troubleshooting Strategies

StrategyPrincipleProsConsRecommendation
Condition Optimization Manipulating kinetics/thermodynamicsUses readily available starting materials; simple one-pot setup.Rarely achieves >95% selectivity; requires careful optimization.A viable first attempt if a directed synthesis is not feasible.
Directed Synthesis Stepwise approach with pre-defined regiochemistryProvides complete regiocontrol (~100% selectivity); unambiguous.Requires a multi-step procedure; may involve isolating unstable intermediates.The gold standard. Recommended for all applications requiring high isomeric purity.
Post-Hoc Separation Exploiting different physical propertiesSalvages existing isomeric mixtures.Can be low-yielding and labor-intensive; difficult to scale up.A necessary last resort if other methods fail.

For researchers in drug development and process chemistry, investing time in a directed synthesis such as the Marckwald approach is unequivocally the most efficient and reliable path to obtaining isomerically pure methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. It eliminates the significant downstream challenges of separating closely related regioisomers, ensuring reproducibility and scalability.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley. [Link]

  • Anderson, E. A., & Maton, W. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3793-3808. [Link]

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. [Link]

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • Banerjee, S., & Mondal, P. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Murry, J. A., et al. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 78, 91. [Link]

  • Marckwald, W. (1892). Ueber die Synthese von Imidazolen. Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373. [Link]

  • Toledo, F. T., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(18), 11634-11647. [Link]

Sources

Optimization

Technical Support Center: Purification Methods for Substituted Imidazole Carboxylates

Welcome to the Technical Support Center dedicated to the purification of substituted imidazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of substituted imidazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most pressing issues that can arise during the purification of substituted imidazole carboxylates, offering both immediate solutions and preventative strategies.

Column Chromatography Issues

Column chromatography is a primary tool for purifying imidazole derivatives, but their unique properties can present challenges.

Q1: My imidazole carboxylate is showing severe peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: Peak tailing is the most common problem when purifying basic compounds like imidazoles on standard silica gel.[1] This occurs due to strong secondary interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction causes some molecules to be retained longer than others, resulting in an asymmetric, tailing peak.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Incorporating 0.1-1% triethylamine (TEA) or pyridine can neutralize the acidic sites on the silica gel, significantly reducing tailing and improving the peak shape.[2]

  • Change the Stationary Phase: If tailing persists, consider switching to a more inert stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds, as it minimizes the strong acidic interactions that lead to tailing.[2][3]

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be an excellent option.[2]

Q2: My target compound is co-eluting with impurities during column chromatography. How can I improve the separation?

A2: Co-elution is a frequent challenge when dealing with complex reaction mixtures. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This will help to separate compounds with close Rf values.[2]

    • Solvent System Modification: Experiment with different solvent systems. For imidazole carboxylates, common systems include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/methanol.[2] A slight change in solvent composition can alter the selectivity of the separation.

  • Sample Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder and load this onto the top of your column. This technique often leads to sharper bands and better separation.[2]

Q3: I'm experiencing very low recovery of my product after column chromatography. What are the likely causes and solutions?

A3: Poor recovery can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica gel.[1] This is particularly common with highly basic imidazoles.

    • Solution: Use a less acidic stationary phase like alumina or deactivate the silica gel with a base like triethylamine before running the column.[1]

  • Compound Instability: Your substituted imidazole carboxylate might be degrading on the silica gel.

    • Solution: If you suspect instability, perform flash chromatography to minimize the time the compound spends on the stationary phase.[1] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.

Recrystallization Challenges

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions is key.

Q1: I'm struggling to find a suitable solvent for the recrystallization of my imidazole carboxylate.

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection Strategy:

  • Initial Screening: In a test tube, add a small amount of your crude product (20-30 mg).

  • Test Solvents: Add a few drops of a test solvent.

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot, it's a promising candidate.

  • Cooling: Allow the hot solution to cool slowly. If crystals form, you've likely found a good solvent.[4]

  • Two-Solvent System: If no single solvent is ideal, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. Dissolve your compound in the "good" solvent at its boiling point, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

Q2: My compound "oils out" instead of crystallizing upon cooling.

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of crystals.

Solutions:

  • Lower the Starting Temperature: Begin the cooling process from a slightly lower temperature.

  • Use a More Dilute Solution: Add more of the "good" solvent to the hot mixture before cooling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

Acid-Base Extraction Difficulties

This technique is excellent for separating basic imidazole carboxylates from neutral or acidic impurities.

Q1: An emulsion has formed during my acid-base extraction, and the layers won't separate.

A1: Emulsions are common, especially when shaking the separatory funnel too vigorously.

Solutions to Break Emulsions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Time: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

Q2: After neutralizing the acidic aqueous layer, my product doesn't precipitate.

A2: This usually indicates that your protonated imidazole carboxylate, even in its neutral form, has significant water solubility.

Solutions:

  • Back-Extraction: After neutralizing the aqueous layer, extract it multiple times with an organic solvent like dichloromethane or ethyl acetate. The neutral product will partition into the organic layer.[4]

  • Salting Out: Before back-extraction, saturate the aqueous layer with sodium chloride. This will decrease the solubility of your organic compound in the aqueous phase and improve the efficiency of the back-extraction.

Part 2: Detailed Experimental Protocols

Here you will find step-by-step methodologies for the key purification techniques discussed.

Protocol: Flash Column Chromatography of a Substituted Imidazole Carboxylate

This protocol outlines a standard procedure for purifying a moderately polar imidazole derivative.

1. TLC Analysis and Solvent System Selection:

  • Develop a TLC of your crude reaction mixture using various solvent systems (e.g., start with 30% ethyl acetate in hexanes).
  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[5]
  • Add 0.5% triethylamine to the chosen solvent system to prevent peak tailing.

2. Column Packing:

  • Select an appropriately sized column (a good rule of thumb is a 1:40 ratio of sample to silica gel by mass).[6]
  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.[7]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add 2-3 g of silica gel and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[2]
  • Carefully add the dry powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with your chosen mobile phase. Apply positive pressure using a pump or compressed air to achieve a flow rate of about 50 mm/min.[5]
  • Collect fractions and monitor their composition by TLC.
  • Combine the pure fractions containing your product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified substituted imidazole carboxylate.
Protocol: Recrystallization of a 2,4,5-Trisubstituted Imidazole Carboxylate

This protocol provides a general method for purifying a solid imidazole derivative.

1. Solvent Selection:

  • Following the screening procedure in FAQ 1.2, select a suitable solvent or solvent pair. For this example, we will use an ethanol/water system.

2. Dissolution:

  • Place the crude imidazole carboxylate in an Erlenmeyer flask.
  • Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.

3. Induction of Crystallization:

  • While the solution is still hot, add water dropwise until you observe persistent cloudiness.
  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

4. Cooling and Crystal Growth:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
  • For maximum recovery, you can then place the flask in an ice bath.

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold recrystallization solvent (in this case, a cold ethanol/water mixture).[4]
  • Dry the crystals in a vacuum oven or desiccator to a constant weight.[4]
Protocol: Acid-Base Extraction for Purifying an N-Alkylated Imidazole Carboxylate

This protocol is effective for separating a basic product from neutral or acidic impurities.

1. Dissolution:

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[4]

2. Acidic Wash (Extraction of Product):

  • Transfer the organic solution to a separatory funnel.
  • Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).[4]
  • Stopper the funnel and shake gently, venting frequently.
  • Allow the layers to separate. The protonated imidazole carboxylate will move into the aqueous layer, while neutral impurities remain in the organic layer.[4]
  • Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary.

3. Neutralization and Back-Extraction:

  • Cool the combined acidic aqueous extracts in an ice bath.
  • Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[4]
  • If the neutral imidazole carboxylate is insoluble in water, it should precipitate and can be collected by vacuum filtration.
  • If it is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[4]

4. Drying and Solvent Removal:

  • Combine the organic extracts from the back-extraction.
  • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole carboxylate.[4]

Part 3: Data Summaries and Visualizations

To aid in experimental design, the following tables and diagrams summarize key information.

Comparison of Purification Methods
Purification MethodTypical PurityTypical YieldKey Advantages & Disadvantages
Column Chromatography >95%50-80%Advantages: Good for complex mixtures. Disadvantages: Can be time-consuming and may lead to product loss on the stationary phase.[4]
Recrystallization >99%80-95%Advantages: Excellent for achieving high purity; relatively simple. Disadvantages: Requires a suitable solvent and a solid compound.[4]
Acid-Base Extraction >90%70-95%Advantages: Effective for removing acidic/basic impurities; scalable. Disadvantages: Risk of emulsion formation; product must be stable to acid and base.[4]
Common Solvent Systems for Chromatography
Stationary PhaseCommon Mobile Phases (in order of increasing polarity)Modifier
Silica Gel (Normal Phase) Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/Methanol[2]0.1-1% Triethylamine (to reduce tailing)[2]
Alumina (Basic or Neutral) Hexanes/Ethyl Acetate, Dichloromethane/MethanolNot usually required
C18 (Reversed-Phase) Water/Methanol, Water/Acetonitrile[8]0.1% Formic Acid or Acetic Acid (to improve peak shape)[8]
Visual Workflow for Purification Strategy Selection

Purification_Strategy start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid can_crystallize Can a suitable recrystallization solvent be found? is_solid->can_crystallize Yes acid_base_stable Is the product stable to acid and base? is_solid->acid_base_stable No recrystallize Perform Recrystallization can_crystallize->recrystallize Yes can_crystallize->acid_base_stable No pure_product Pure Product recrystallize->pure_product acid_base_extraction Perform Acid-Base Extraction acid_base_stable->acid_base_extraction Yes chromatography Perform Column Chromatography acid_base_stable->chromatography No acid_base_extraction->chromatography Further purification needed acid_base_extraction->pure_product Sufficiently pure chromatography->pure_product

Caption: Decision-making workflow for selecting a purification strategy.

Diagram of Acid-Base Extraction

Acid_Base_Extraction start Crude Mixture in Organic Solvent (Imidazole-CO₂R + Neutral Impurity) sep_funnel1 Separatory Funnel Organic Layer (Imidazole-CO₂R + Neutral Impurity) Add 1M HCl start->sep_funnel1 shake1 Shake & Separate sep_funnel1->shake1 layers1 Separated Layers Organic Layer (Neutral Impurity) Aqueous Layer (Imidazole-H⁺-CO₂R Cl⁻) shake1->layers1 sep_funnel2 sep_funnel2 layers1:f1->sep_funnel2 back_extract Back-Extract with Organic Solvent sep_funnel2->back_extract layers2 Separated Layers Organic Layer (Purified Imidazole-CO₂R) Aqueous Layer (Salts) back_extract->layers2 end_product Pure Product (Imidazole-CO₂R) layers2:f0->end_product

Caption: Workflow for purification via acid-base extraction.

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds - Benchchem.
  • Imidazole quantification by LC determination - Wiley Analytical Science (2019).
  • Flash Column Chromatography - University of Rochester.
  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses (2025).
  • General methods for flash chromatography using disposable columns - PMC - NIH.
  • SOP: FLASH CHROMATOGRAPHY - University of Glasgow.

Sources

Troubleshooting

Technical Support Center: Optimizing the Debus-Radziszewski Imidazole Synthesis

Welcome to the technical support center for the Debus-Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Debus-Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental challenges and optimize product yields.

Frequently Asked Questions (FAQs)

Q1: What is the Debus-Radziszewski imidazole synthesis?

The Debus-Radziszewski synthesis is a multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2][3] This versatile method is widely used in both laboratory and industrial settings to produce a variety of substituted imidazoles, which are important scaffolds in medicinal chemistry.[4][5]

Q2: What are the typical starting materials and reagents?

The core components are:

  • 1,2-Dicarbonyl Compound: Examples include glyoxal, benzil, and other diketones.[3][6]

  • Aldehyde: A wide range of aromatic and aliphatic aldehydes can be used.

  • Ammonia Source: Ammonium acetate is commonly used as it also acts as a mild acidic catalyst.[1] Other sources include ammonium hydroxide.[7] Using a primary amine in place of one equivalent of ammonia will yield an N-substituted imidazole.[2][3]

Q3: My reaction is not working at all. What are the first things I should check?

If you are not observing any product formation, consider these initial checks:

  • Reagent Quality: Ensure the purity and integrity of your starting materials, especially the aldehyde, which can oxidize over time.

  • Reaction Setup: Verify that your reaction is properly assembled, and the temperature is being accurately controlled.

  • Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1:2 ratio of dicarbonyl:aldehyde:ammonia source.

Troubleshooting Guide: Low Yield

Low yields are a frequent issue in the Debus-Radziszewski synthesis.[1][4] This section provides a systematic approach to identifying and resolving the root causes.

Problem 1: Sub-optimal Reaction Conditions

Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of starting materials and products, ultimately reducing the yield.[1][8]

Solutions:

  • Temperature Optimization: The optimal temperature is highly dependent on the specific substrates. A good starting point is often in the range of 80-120°C.[9] It is advisable to screen a range of temperatures to find the sweet spot for your particular reaction. For instance, in the synthesis of 4(5)-(3-pyridyl)imidazole, the optimal temperature was determined to be 160°C.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Extending the reaction time may be necessary if starting materials are still present. However, be aware that excessively long reaction times can also lead to side product formation.

  • Modern Synthetic Approaches: Consider employing microwave irradiation or ultrasound-assisted synthesis. These techniques can significantly reduce reaction times and improve yields by providing more efficient and uniform heating.[4][8][10] For example, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles has been shown to produce excellent yields (80-99%).[4]

Problem 2: Poor Solubility of Starting Materials

The solubility of reactants in the chosen solvent is critical for an efficient reaction.[1] Poor solubility can lead to a sluggish reaction and low conversion.

Solutions:

  • Solvent Selection: Glacial acetic acid is a commonly used solvent.[9] Ethanol is another viable option.[4][9] If you suspect solubility is an issue, consider experimenting with different solvent systems or solvent mixtures.

  • Co-solvents: The use of a co-solvent can sometimes improve the solubility of all reactants.

Problem 3: Inefficient Stoichiometry

The molar ratio of the reactants is a crucial parameter for maximizing the yield.[1]

Solutions:

  • Excess Ammonia Source: Using an excess of the ammonia source, such as ammonium acetate, is a common and effective strategy to drive the reaction to completion.[1]

  • Systematic Optimization: A design of experiments (DoE) approach can be employed to systematically vary the ratios of the dicarbonyl, aldehyde, and ammonia source to identify the optimal stoichiometry for your specific substrates.

Problem 4: Side Product Formation

The formation of byproducts is a significant contributor to low yields in the Debus-Radziszewski synthesis.[1][4]

Common Side Products and Mitigation Strategies:

  • Oxazoles: The formation of oxazoles is a common side reaction.[1] Optimizing the reaction conditions, such as temperature and catalyst choice, can help to minimize their formation.

  • Polymeric Materials: Over-polymerization can occur, especially under harsh conditions. Using milder conditions and carefully controlling the stoichiometry can help to reduce the formation of these unwanted byproducts.

Troubleshooting Guide: Purification Challenges

The polar nature of imidazoles can sometimes make their purification challenging.

Problem 1: Removing Unreacted Starting Materials

Solutions:

  • Aqueous Wash: If your imidazole product is not water-soluble, an acidic aqueous wash (e.g., with dilute HCl) can be used to protonate and extract basic impurities, including unreacted imidazole starting materials if they were used in excess.[1]

  • Column Chromatography: Flash column chromatography is a standard method for purifying imidazoles.[5] A variety of solvent systems can be employed, often involving mixtures of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or ethanol).

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.[7] Common solvents for recrystallization include ethanol, ethyl acetate, or dimethyl sulfoxide (DMSO).[5]

Problem 2: Removing Catalysts

Solutions:

  • Filtration: If a solid-supported catalyst is used, it can often be removed by simple filtration.

  • Aqueous Extraction: For soluble catalysts, an appropriate aqueous wash can be used to extract them from the organic phase containing your product.

Advanced Optimization Strategies

For particularly challenging syntheses, consider these advanced strategies:

  • Catalysis: The use of a catalyst can dramatically improve yields and reaction rates.[1] A wide range of catalysts have been successfully employed, including:

    • Lewis Acids: Zinc chloride (ZnCl₂) is a common choice.[4][9]

    • Solid-Supported Acids: These offer the advantage of easy removal after the reaction.[9]

    • Boric Acid: Has been used as an effective catalyst in aqueous media under ultrasound irradiation.[4]

    • Silicotungstic Acid: Can be used in ethanol to give high yields of trisubstituted imidazoles.[4]

  • Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and improved selectivity.[11]

Experimental Protocols

General Protocol for the Synthesis of 2,4,5-Trisubstituted Imidazoles
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (e.g., 2-5 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid or ethanol).

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using glacial acetic acid, carefully pour the reaction mixture into ice-water and neutralize with a base like sodium bicarbonate.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary

ParameterRecommended Range/ValueRationale
Temperature 80 - 160 °CSubstrate-dependent; balances reaction rate with product stability.[1][9]
Ammonia Source Ammonium AcetateActs as both reactant and mild catalyst.[1]
Catalyst (Optional) Lewis acids (e.g., ZnCl₂), Boric Acid, Silicotungstic AcidCan significantly improve yield and reduce reaction time.[4][9]
Solvent Glacial Acetic Acid, EthanolCommon solvents providing good reactant solubility.[4][9]

Visualizing the Debus-Radziszewski Synthesis

Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product 1,2-Dicarbonyl 1,2-Dicarbonyl Mixing & Heating Mixing & Heating 1,2-Dicarbonyl->Mixing & Heating Aldehyde Aldehyde Aldehyde->Mixing & Heating Ammonia Source Ammonia Source Ammonia Source->Mixing & Heating TLC Monitoring TLC Monitoring Mixing & Heating->TLC Monitoring Quenching & Extraction Quenching & Extraction TLC Monitoring->Quenching & Extraction Reaction Complete Column Chromatography Column Chromatography Quenching & Extraction->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Imidazole Pure Imidazole Recrystallization->Pure Imidazole

Caption: A typical workflow for the Debus-Radziszewski imidazole synthesis.

Troubleshooting Logic

G cluster_investigate Investigation Steps cluster_outcome Potential Outcomes start Low Yield Observed check_temp Optimize Temperature start->check_temp check_stoich Adjust Stoichiometry start->check_stoich check_solvent Change Solvent start->check_solvent check_catalyst Introduce Catalyst start->check_catalyst yield_improved Yield Improved check_temp->yield_improved side_products Side Products Persist check_temp->side_products check_stoich->yield_improved no_change No Improvement check_stoich->no_change check_solvent->yield_improved check_catalyst->yield_improved check_catalyst->side_products

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
  • Gomes, P. A. C., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
  • Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Damilano, G., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • Yu, J., et al. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health. Retrieved from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Tripathi, P., & Malviya, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • Quora. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction. Retrieved from [Link]

  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
  • Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. Retrieved from [Link]

  • Sun, W., et al. (2019). One-Pot Synthesis of Polysubstituted Imidazoles Based on Pd(OAc)2/Ce(SO4)2/Bi(NO3)3 Trimetallic Cascade of Decarboxylation/Wacker-Type Oxidation/Debus–Radziszewski Reaction. Amanote Research. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Imidazoles.
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Does anyone have experience in debus-radziszewski imidazole synthesis?. Retrieved from [Link]

  • Mscisz, A., et al. (2024). The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. MDPI. Retrieved from [Link]

  • Saxer, S., et al. (2018). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polymer Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development. Retrieved from [Link]

  • Rowan University. (2021). Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of N-Alkylation in Sterically Hindered Imidazoles

Welcome to the technical support center for the N-alkylation of sterically hindered imidazoles. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of sterically hindered imidazoles. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this notoriously difficult transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental hurdles. The insights provided are grounded in established chemical principles and validated through practical application.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the N-alkylation of sterically hindered imidazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Question 1: My N-alkylation reaction shows little to no product formation, even after extended reaction times and elevated temperatures. What's going wrong?

Answer: This is a classic problem when dealing with sterically hindered imidazoles. The bulky substituents on the imidazole ring or the alkylating agent can severely impede the approach of the electrophile to the nucleophilic nitrogen.[1] Several factors could be at play:

  • Insufficient Deprotonation: The chosen base may not be strong enough to effectively deprotonate the imidazole, especially if the steric hindrance also affects the accessibility of the N-H proton.

  • Low Reactivity of the Alkylating Agent: The electrophile itself might not be reactive enough to overcome the high activation energy barrier imposed by steric clash.

  • Inappropriate Solvent Choice: The solvent can significantly influence the reaction rate. Polar protic solvents can solvate the imidazole's lone pair, hindering its nucleophilic attack.[2]

Troubleshooting Steps:

  • Re-evaluate Your Base:

    • Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). These bases can more effectively deprotonate the hindered N-H.[3]

    • Consider using a base in conjunction with an additive. For example, potassium carbonate (K2CO3) with a catalytic amount of potassium iodide (KI) can enhance the reactivity of the alkylating agent.

  • Increase Electrophile Reactivity:

    • If using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide.[3]

    • Alternatively, convert the alkyl halide to a more potent electrophile, such as an alkyl triflate.

  • Optimize Solvent Conditions:

    • Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents can help to dissolve the reactants and stabilize the transition state without interfering with the nucleophilicity of the imidazole.[2][3]

    • For reactions with NaH, tetrahydrofuran (THF) is often a safer and effective choice.[4]

  • Consider Alternative Alkylation Strategies:

    • Mitsunobu Reaction: This method can be effective for hindered systems but be aware that byproducts can be challenging to remove.

    • Metal-Catalyzed Cross-Coupling: For N-arylation, copper-catalyzed methods have shown success.[5]

Question 2: I'm observing the formation of a mixture of N1 and N3 alkylated isomers. How can I improve the regioselectivity for my desired product?

Answer: Achieving regioselectivity is a common and significant challenge in the N-alkylation of unsymmetrically substituted imidazoles.[4][6] When the imidazole is deprotonated, the negative charge is delocalized across both nitrogen atoms, making both susceptible to alkylation.[4][6] The final product ratio is a delicate balance of electronic and steric effects.[1][4]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[1][4]

  • Steric Hindrance: This is often the dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[1][4][7]

Strategies for Controlling Regioselectivity:

  • Leverage Steric Effects:

    • If possible, choose an alkylating agent with sufficient bulk to selectively react with the less hindered nitrogen.[1]

    • Conversely, if the imidazole itself has bulky substituents, this will direct the incoming electrophile to the more accessible nitrogen.[1][4]

  • Employ Protecting Groups: For complex syntheses where high regioselectivity is paramount, using a protecting group on one of the nitrogen atoms is often the most reliable strategy.[4][8][9]

    • The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can direct subsequent functionalizations.[4][10] The 1-(1-ethoxyethyl) group has also been reported as an effective protecting group for imidazole nitrogen.[11]

  • Fine-Tune Reaction Conditions:

    • The choice of base and solvent can influence the isomeric ratio, though this is often highly dependent on the specific substrate.[4] For instance, the combination of sodium hydride in THF has been shown to favor N-1 selectivity in some indazole systems, a related heterocycle.[12][13]

Question 3: My reaction is producing a significant amount of a dialkylated imidazolium salt. How can I prevent this over-alkylation?

Answer: The N-alkylated imidazole product is still nucleophilic and can react a second time with the alkylating agent to form a quaternary imidazolium salt.[4] This is a common side reaction, particularly under forcing conditions.

Prevention Strategies:

  • Control Stoichiometry: Carefully control the ratio of your reactants. Using a slight excess of the imidazole relative to the alkylating agent can help minimize the chance of dialkylation.[4]

  • Monitor the Reaction: Closely follow the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-alkylated product is maximized.

  • Gradual Addition of Alkylating Agent: Instead of adding the entire amount of the alkylating agent at once, add it portion-wise or via a syringe pump over an extended period. This keeps the concentration of the electrophile low at any given time, disfavoring the second alkylation event.

  • Lower Reaction Temperature: If the reaction rate allows, performing the alkylation at a lower temperature can often reduce the rate of the second alkylation more significantly than the first.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a base for the N-alkylation of a sterically hindered imidazole?

A1: The primary considerations are the base's strength and its own steric bulk. The base must be strong enough to deprotonate the N-H of the imidazole. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[4][14] For particularly hindered systems, stronger, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) may be necessary.[15] However, be aware that very bulky bases might have their own difficulties accessing the N-H proton.[15]

Q2: How does the choice of solvent impact the reaction?

A2: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the imidazolide salt without hydrogen bonding to the nucleophilic nitrogen, which would decrease its reactivity.[2] In contrast, polar protic solvents can hinder the reaction by solvating the nitrogen's lone pair.[2] For reactions using strong bases like NaH, THF is a common and safer solvent choice.[4]

Q3: Are there any "greener" alternatives to traditional alkylating agents and solvents?

A3: Yes, the field is moving towards more sustainable methods. Propylene carbonate has been investigated as both a green solvent and a reagent for N-alkylation, avoiding the need for genotoxic alkyl halides.[16] Dialkyl carbonates, in general, are being explored as more environmentally friendly alkylating agents.[17] Additionally, avoiding dipolar aprotic solvents like DMF, which are under scrutiny, is a key goal. Higher boiling alcohols or acetonitrile under pressure can be considered as alternatives.[18]

Q4: Can C-alkylation occur as a side reaction?

A4: While N-alkylation is the dominant pathway for the imidazole anion, C-alkylation, particularly at the C-2 position, is possible.[4] The C-2 proton is the most acidic C-H bond on the imidazole ring.[4] This side reaction is more likely to be observed if both nitrogen atoms are sterically hindered or protected. However, for typical N-alkylation reactions, C-alkylation is not as common as issues with regioselectivity and over-alkylation.[4]

Q5: What are some common purification challenges and how can they be addressed?

A5: Purification can be complicated by the presence of unreacted starting materials, regioisomers, and dialkylated byproducts.[3]

  • Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical for achieving good separation.

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique, especially for separating it from more soluble impurities.[19]

Data Summary and Experimental Protocols

Table 1: Troubleshooting Guide for Common N-Alkylation Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of imidazole.2. Alkylating agent is not reactive enough.3. Inappropriate solvent choice.1. Use a stronger base (e.g., NaH, KHMDS).2. Switch to a more reactive alkylating agent (e.g., alkyl iodide, triflate).3. Use a polar aprotic solvent (e.g., DMF, THF).[2][4]
Poor Regioselectivity 1. Competing alkylation at N1 and N3.2. Insufficient steric or electronic differentiation between the two nitrogens.1. Utilize a bulky alkylating agent to favor the less hindered nitrogen.[1]2. Employ a protecting group strategy for absolute control.[4][10]
Over-alkylation (Imidazolium Salt Formation) 1. The N-alkylated product is further alkylated.2. Excess alkylating agent or prolonged reaction time.1. Use a slight excess of the imidazole.[4]2. Monitor the reaction closely and quench upon completion.3. Add the alkylating agent slowly over time.
General Experimental Protocol for N-Alkylation of a Sterically Hindered Imidazole

This protocol provides a general starting point and should be optimized for each specific substrate.[20]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered imidazole (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF or DMF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be required.[21]

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated imidazole.

Visualization of Key Concepts
Logical Flow for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Product check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_electrophile Is Alkylating Agent Reactive Enough? check_deprotonation->check_electrophile Yes stronger_base Use Stronger Base (e.g., NaH, KHMDS) check_deprotonation->stronger_base No check_solvent Is Solvent Appropriate? check_electrophile->check_solvent Yes more_reactive_electrophile Use More Reactive Electrophile (e.g., R-I, R-OTf) check_electrophile->more_reactive_electrophile No change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, THF) check_solvent->change_solvent No success Improved Yield check_solvent->success Yes stronger_base->success more_reactive_electrophile->success change_solvent->success regioselectivity_factors regioselectivity Regioselectivity (N1 vs. N3) steric_hindrance Steric Hindrance - Bulky Imidazole Substituents - Bulky Alkylating Agent regioselectivity->steric_hindrance Governed by electronic_effects Electronic Effects - Electron-Withdrawing Groups - Electron-Donating Groups regioselectivity->electronic_effects Influenced by protecting_groups Protecting Groups (e.g., SEM-Cl) regioselectivity->protecting_groups Controlled by

Caption: Key factors that determine the regiochemical outcome of imidazole N-alkylation.

References

  • Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem.
  • N-Alkylation of imidazoles - University of Otago.
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - MDPI.
  • Protecting Groups.
  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
  • preventing side reactions in sodium imidazole mediated alkyl
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • 1-(1-Ethoxyethyl)
  • (PDF)
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC - NIH.
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas.
  • Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline - Benchchem.
  • US5011934A - Process for preparing 1-alkylimidazoles - Google P
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates - ResearchG
  • Protective Groups - Organic Chemistry Portal.
  • Optimization of reaction conditions: Significance and symbolism.
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes | Chemical Reviews.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH.
  • N alkylation
  • Bulky alkylation troubleshooting : r/Chempros - Reddit.
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer C
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Public

Sources

Troubleshooting

Technical Support Center: Synthesis of Imidazole-5-Carboxylate Esters

Welcome to the Technical Support Center for the synthesis of imidazole-5-carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of imidazole-5-carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation encountered during your synthetic work. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of imidazole-5-carboxylate esters, providing insights into their causes and actionable solutions.

Issue 1: My reaction yields a significant amount of a byproduct with a similar mass to my product, but it lacks the imidazole N-H proton signal in ¹H NMR. What is it?

Answer:

You are likely observing the formation of an oxazole-4-carboxylate ester byproduct. This is a very common issue, particularly in syntheses that proceed through an α-acylamino ketone intermediate, such as variations of the Robinson-Gabriel synthesis.

Causality: The α-acylamino ketone is a key intermediate that can undergo cyclodehydration. In the presence of a dehydrating agent (e.g., H₂SO₄, P₂O₅) and in the absence of a sufficient ammonia source (like ammonium acetate), the oxygen of the acyl group can act as an intramolecular nucleophile, attacking the ketone carbonyl. Subsequent dehydration leads to the formation of a stable, aromatic oxazole ring instead of the desired imidazole.[1][2]

Troubleshooting & Preventative Measures:

  • Ensure an Excess of Ammonia Source: In reactions utilizing ammonium acetate or a similar ammonia source, ensure it is used in sufficient excess. This increases the probability of the amine condensing with the carbonyl group to form the imidazole ring, outcompeting the intramolecular cyclization that leads to the oxazole.

  • Control Reaction Temperature: High temperatures can sometimes favor the formation of the thermodynamically stable oxazole. Monitor and optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing oxazole formation.

  • Choice of Reagents: If using a classic cyclodehydration approach, consider switching to a synthetic route that is less prone to oxazole formation, such as the Marckwald or Bredereck synthesis, which do not proceed via an α-acylamino ketone intermediate in the same manner.

Purification of the Desired Imidazole:

If oxazole formation is unavoidable, separation can often be achieved by column chromatography on silica gel. The polarity difference between the imidazole (with its N-H group) and the oxazole is usually sufficient for separation. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can be effective.

Issue 2: My final product is contaminated with a compound that is significantly more polar and appears to be the carboxylic acid analog of my target ester. What happened?

Answer:

This indicates hydrolysis of the ester functionality. The imidazole ring itself can act as a catalyst for this hydrolysis, especially in the presence of water and under either acidic or basic conditions.[3][4][5][6]

Causality: The ester group is susceptible to hydrolysis, which can be catalyzed by acid or base. During workup, exposure to acidic or basic aqueous solutions can cleave the ester. Even during the reaction, if water is present as a byproduct of condensation and the reaction is run at elevated temperatures, hydrolysis can occur. The basic nitrogen of the imidazole ring can also participate in intramolecular catalysis of this hydrolysis.

Troubleshooting & Preventative Measures:

  • Anhydrous Reaction Conditions: Ensure all reagents and solvents are thoroughly dried before use. Using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction.

  • Neutral Workup: During the workup procedure, try to maintain a neutral pH. If an acid or base wash is necessary, perform it quickly and at a low temperature to minimize the contact time and the rate of hydrolysis. Consider using a buffered wash solution if possible.

  • Aprotic Solvents: Whenever possible, use aprotic solvents to reduce the availability of protons that can participate in hydrolysis.

Purification Protocol: Separating the Ester from the Carboxylic Acid

  • Dissolution: Dissolve the crude product mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Extraction: Wash the organic layer with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid byproduct will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The desired ester will remain in the organic layer.

  • Separation: Separate the organic and aqueous layers.

  • Washing and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent to obtain the purified imidazole-5-carboxylate ester.

Issue 3: I'm observing a byproduct with a higher molecular weight than my starting materials, and it appears to be related to my acylating agent. What is this side reaction?

Answer:

You are likely encountering N-acylation of the imidazole ring. This occurs when the nitrogen of the newly formed imidazole ring attacks the acylating agent (e.g., an acid chloride or anhydride) used in the synthesis or present as a starting material.[7]

Causality: The imidazole ring is nucleophilic and can be acylated, particularly at the N-1 position.[8] If the reaction conditions involve an excess of an acylating agent or if the desired imidazole product is formed before all of the acylating agent is consumed, this side reaction can occur. N-acyl imidazoles are often stable compounds but can be reactive themselves.[9]

Troubleshooting & Preventative Measures:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Avoid using a large excess of the acylating agent.

  • Order of Addition: Consider adding the acylating agent slowly to the reaction mixture to maintain a low concentration, which can disfavor the N-acylation of the product.

  • Protecting Groups: In multi-step syntheses, it may be beneficial to protect the imidazole nitrogen before subsequent reaction steps that involve acylating agents.

Purification:

N-acylated byproducts are generally less polar than the corresponding N-H imidazoles. They can often be separated by column chromatography. Additionally, some N-acyl imidazoles are susceptible to hydrolysis back to the N-H imidazole under mild basic conditions, which could be an alternative purification strategy.

Issue 4: My yield is low, and I suspect some of my product is decomposing. I notice some gas evolution during the reaction at high temperatures. What could be happening?

Answer:

This is likely due to the decarboxylation of your imidazole-5-carboxylate ester, which would result in the formation of the corresponding imidazole without the ester group and the evolution of carbon dioxide.[10][11][12]

Causality: Carboxylic acids and their esters attached to heterocyclic rings can be susceptible to decarboxylation at elevated temperatures. The stability of the imidazole-5-carboxylate ester is dependent on the substituents on the ring and the reaction conditions. The mechanism can be complex, but high heat provides the energy to break the C-C bond between the imidazole ring and the carboxylate group.[4][11]

Troubleshooting & Preventative Measures:

  • Temperature Control: This is the most critical factor. Carefully monitor and control the reaction temperature. If high temperatures are required for the imidazole ring formation, try to minimize the reaction time to reduce the extent of decarboxylation.

  • Catalyst Screening: Investigate the use of catalysts that may allow the reaction to proceed at a lower temperature. For example, certain Lewis acids or metal catalysts might facilitate the cyclization without requiring harsh thermal conditions.[13]

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. High-boiling polar aprotic solvents might stabilize charged intermediates that lead to decarboxylation. Experiment with different solvents to find one that promotes the desired reaction while minimizing this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazole-5-carboxylate esters, and what are their pros and cons regarding byproducts?

A1: The choice of synthetic route has a significant impact on the byproduct profile. Here is a summary of common methods:

Synthetic RouteCommon Starting MaterialsMajor Potential ByproductsProsCons
Marckwald Synthesis α-aminoketone/aldehyde, cyanates/isothiocyanatesThiourea derivatives (if using thiocyanates)Generally good yields, versatile.May require subsequent removal of sulfur if thiocyanates are used.[7]
Bredereck Synthesis α-hydroxyketones, formamideUnreacted starting materials, potential for side reactions at high temperatures.Utilizes readily available starting materials.Often requires high temperatures, which can lead to decarboxylation or ester hydrolysis.
Robinson-Gabriel Analogs α-acylamino ketones, ammonia sourceOxazole-4-carboxylate esters Well-established method.Prone to oxazole formation if reaction conditions are not optimized.[1]
From Diethyl Oxalate Diethyl oxalate, α-amino acid estersDi- and tri-substituted imidazolesGood for specific substitution patterns.Can sometimes lead to mixtures of regioisomers.

Q2: How can I analytically distinguish my desired imidazole-5-carboxylate ester from the common oxazole byproduct?

A2: Several analytical techniques can be used for this purpose:

  • ¹H NMR Spectroscopy: The most definitive method. The imidazole product will have a characteristic N-H proton signal (often a broad singlet) that is absent in the oxazole spectrum. The chemical shifts of the ring protons will also be different.

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons will differ between the imidazole and oxazole rings.

  • Infrared (IR) Spectroscopy: The imidazole will show an N-H stretching band (typically in the range of 3200-3500 cm⁻¹), which will be absent for the oxazole.

  • Mass Spectrometry (MS): While both compounds may have the same molecular weight, their fragmentation patterns upon ionization can be different, allowing for their distinction, especially with high-resolution mass spectrometry.

Q3: Can I use a strong base like NaOH to purify my imidazole-5-carboxylate ester?

A3: It is generally not recommended to use strong bases like sodium hydroxide for the purification of imidazole-5-carboxylate esters. Strong bases will readily hydrolyze the ester to the corresponding carboxylate salt, leading to a loss of your desired product.[14] If a basic wash is required to remove acidic impurities, a milder base such as sodium bicarbonate should be used, and the contact time should be minimized.

Visualizing Reaction Pathways and Troubleshooting

To better understand the formation of byproducts and the logic of troubleshooting, the following diagrams are provided.

Diagram 1: Competing Pathways for Imidazole vs. Oxazole Synthesis

G cluster_0 Reaction Conditions A α-Acylamino Ketone Intermediate B Desired Imidazole-5-carboxylate Ester A->B Condensation with NH₃ & Cyclization C Oxazole Byproduct A->C Intramolecular Cyclodehydration D Ammonia Source (e.g., NH₄OAc) D->A E Dehydrating Agent (e.g., H₂SO₄) E->A

Caption: Competing cyclization pathways of the α-acylamino ketone intermediate.

Diagram 2: Troubleshooting Workflow for Common Byproducts

G start Crude Reaction Mixture check_purity Analyze Purity (¹H NMR, LC-MS) start->check_purity is_oxazole Oxazole Present? check_purity->is_oxazole is_acid Carboxylic Acid Present? is_oxazole->is_acid No purify_oxazole Column Chromatography (Silica Gel) is_oxazole->purify_oxazole Yes is_acylated N-Acyl Imidazole Present? is_acid->is_acylated No purify_acid Aqueous NaHCO₃ Wash is_acid->purify_acid Yes purify_acylated Column Chromatography or Mild Hydrolysis is_acylated->purify_acylated Yes pure_product Pure Imidazole-5- carboxylate Ester is_acylated->pure_product No purify_oxazole->is_acid optimize_nh3 Optimize Reaction: Increase NH₃ Source purify_oxazole->optimize_nh3 purify_acid->is_acylated optimize_h2o Optimize Workup: Anhydrous/Neutral Conditions purify_acid->optimize_h2o optimize_acyl Optimize Reaction: Control Stoichiometry purify_acylated->optimize_acyl purify_acylated->pure_product

Caption: A decision-making workflow for the purification and optimization of imidazole-5-carboxylate ester synthesis.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Khan, A. Y., & Owen, L. N. (1971). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. Journal of the Chemical Society B: Physical Organic, 2060-2064. [Link]

  • Le, T. T., et al. (2022). Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity. International Journal of Molecular Sciences, 23(21), 13437. [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 833-837. [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 833–837. [Link]

  • Wang, D., et al. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Trinuclear Iron(III) Oxo Cluster. Angewandte Chemie International Edition, 60(4), 1956-1961. [Link]

  • Islam, S. M., et al. (2014). REGIOSELECTIVE N-ACYLATION OF SOME N-BASED HETEROCYCLIC COMPOUNDS USING POTTER'S CLAY. International Journal of Recent Scientific Research, 5(4), 830-834. [Link]

  • Yaylayan, V. A., & Keyhani, A. (2001). Mechanism of imidazole and oxazole formation in [13C-2]-labelled glycine and alanine model systems. Food and Chemical Toxicology, 39(3), 241-247. [Link]

  • Bakare, O. (1992). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 104(1), 21-26. [Link]

  • Chemistry : The Mystery of Molecules. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. [Link]

  • Van Ausdall, B. R., et al. (2009). A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. The Journal of organic chemistry, 74(20), 7935–7942. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Taşdemir, V., et al. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Beilstein Journal of Organic Chemistry, 16, 1-10. [Link]

  • Google Patents. (2008).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Ciulli, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(1), 407-415. [Link]

  • Organic Chemistry. (2024). From Other Imidazoles by Substitution of Hydrogen. YouTube. [Link]

  • Brown, M. K., & May, J. A. (2015). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of organic chemistry, 80(1), 528–533. [Link]

  • Safari, J., et al. (2016). Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. Journal of the Mexican Chemical Society, 60(3), 136-143. [Link]

  • Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • University of Toronto. (n.d.). Lab5 procedure esterification. [Link]

  • Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

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Optimization

Technical Support Center: Improving Regioselectivity of N-Alkylation of 4,5-Disubstituted Imidazoles

Welcome to the technical support center for the regioselective N-alkylation of 4,5-disubstituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective N-alkylation of 4,5-disubstituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we will delve into the underlying principles governing regioselectivity and provide practical troubleshooting advice and frequently asked questions to help you achieve your desired synthetic outcomes.

The Challenge of Regioselectivity in Imidazole N-Alkylation

The N-alkylation of unsymmetrically substituted imidazoles presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N3) within the imidazole ring. When deprotonated, the resulting imidazolide anion exhibits delocalized negative charge across both nitrogens, making both susceptible to electrophilic attack by an alkylating agent.[1] This often leads to the formation of a mixture of N1 and N3-alkylated regioisomers, complicating purification and reducing the overall yield of the desired product.[1]

Controlling the regioselectivity of this reaction is paramount, particularly in the synthesis of pharmaceuticals and other fine chemicals where specific isomerism is critical for biological activity. This guide will provide insights into the factors influencing this selectivity and offer strategies to direct the alkylation to the desired nitrogen atom.

Troubleshooting Common Issues in N-Alkylation of 4,5-Disubstituted Imidazoles

This section addresses common problems encountered during the N-alkylation of 4,5-disubstituted imidazoles in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction is producing a nearly 1:1 mixture of N1 and N3 alkylated products. How can I favor one regioisomer over the other?

Answer: Achieving regioselectivity is a multifaceted challenge influenced by steric and electronic effects of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions.[2]

  • Steric Hindrance: The size of the substituents at the C4 and C5 positions, as well as the bulkiness of the alkylating agent, plays a crucial role.[2] Alkylation will preferentially occur at the less sterically hindered nitrogen. For instance, if you have a large substituent at C4, the N1 position becomes more accessible to the incoming electrophile. Conversely, a bulky alkylating agent will favor attack at the nitrogen with more space.[2]

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C4(5) position decrease the nucleophilicity of the adjacent nitrogen atom.[2] This directs the alkylation towards the more distant, and therefore more electron-rich, nitrogen. For example, a nitro group at C4 will favor alkylation at the N1 position. The inductive effect of the substituent is a primary driver of this electronic influence.[2]

  • Protecting Groups: In complex syntheses, the use of a protecting group on one of the nitrogen atoms is a highly effective strategy to ensure selective alkylation at the desired position.[3] The SEM (2-(trimethylsilyl)ethoxymethyl) group, for example, can be used to direct arylation and subsequent alkylation in a regioselective manner.[4]

Question 2: I am observing significant amounts of unreacted starting material, even after prolonged reaction times. What could be the cause?

Answer: Low conversion can be attributed to several factors, including an insufficiently strong base, poor solvent choice, or a non-reactive alkylating agent.

  • Base and Solvent Selection: The chosen base must be strong enough to effectively deprotonate the imidazole.[3] Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a common and effective combination for generating the imidazolide anion.[3][5] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.[6]

  • Reactivity of the Alkylating Agent: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3] If you are using a less reactive alkyl halide, consider switching to a more reactive one or increasing the reaction temperature.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate.[3] However, be mindful that higher temperatures may also lead to the formation of side products. Optimization of the temperature for your specific substrate and reagents is key. N-alkylation of imidazoles has been successfully carried out at temperatures ranging from room temperature to 140°C.[3]

Question 3: I am having difficulty separating the N1 and N3 regioisomers. What purification strategies are most effective?

Answer: The separation of regioisomers can be challenging due to their often similar physical properties.

  • Column Chromatography: This is the most common method for separating imidazole regioisomers.[1] Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial for achieving good separation. Gradient elution can be particularly effective.

  • Crystallization: If one of the isomers is a solid and has different solubility characteristics than the other, recrystallization can be a powerful purification technique.[3]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide excellent resolution of isomers.[7] Chiral HPLC can be employed for the separation of enantiomeric imidazole derivatives.[7]

Question 4: How can I definitively identify and characterize the N1 and N3 alkylated isomers?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between N1 and N3 regioisomers.

  • ¹H and ¹³C NMR: The chemical shifts of the imidazole ring protons and carbons are sensitive to the position of the alkyl group.[8][9] Comparing the spectra of the two isomers will reveal distinct differences, particularly for the protons and carbons closest to the site of alkylation.

  • 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for unambiguous structure elucidation.[10][11]

    • COSY (Correlation Spectroscopy): Identifies coupled protons within the molecule.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming connectivity and assigning quaternary carbons.[9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can be instrumental in differentiating regioisomers.[12] For example, a NOE correlation between the protons of the alkyl group and a substituent at C5 would confirm an N1-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that I should consider to control the regioselectivity of N-alkylation in 4,5-disubstituted imidazoles?

A1: The primary factors are:

  • Steric Effects: The relative size of the substituents at C4 and C5 and the bulkiness of the alkylating agent.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents at C4 and C5.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the outcome.[3]

  • Protecting Groups: Strategic use of protecting groups can force the alkylation to occur at a specific nitrogen.[4]

Q2: Can I predict the major regioisomer based on the properties of my starting materials?

A2: Yes, to a certain extent. As a general rule, alkylation is favored at the less sterically hindered and more electron-rich nitrogen atom. For example, with an electron-withdrawing group at C4, the N1-alkylated product is often the major isomer.[2] However, the interplay of steric and electronic effects can be complex, and experimental verification is always necessary.

Q3: Are there any "green" or more environmentally friendly methods for N-alkylation of imidazoles?

A3: Yes, research is ongoing to develop more sustainable methods. Some approaches include:

  • Using solid-supported bases like potassium hydroxide on alumina, which can be recovered and reused.[13]

  • Performing the reaction in aqueous media using surfactants like sodium dodecyl sulfate (SDS) to overcome solubility issues.[14]

  • Utilizing catalysts like alkaline carbons in dry media.[15]

Q4: What are some common side reactions to be aware of during N-alkylation?

A4: Besides the formation of regioisomers, other potential side reactions include:

  • Over-alkylation: Formation of a dialkylated imidazolium salt, especially if an excess of the alkylating agent is used.[6]

  • C-alkylation: While less common, alkylation at the C2 position is possible, particularly if the nitrogen atoms are sterically hindered.[6]

  • Reaction with the solvent: Some strong bases, like NaH, can react with certain polar aprotic solvents like DMF at elevated temperatures, leading to decomposition.[6]

Experimental Protocols

General Procedure for Regioselective N-Alkylation using Sodium Hydride

This protocol provides a general guideline. Optimization for specific substrates is recommended.

  • To a solution of the 4,5-disubstituted imidazole (1.0 eq) in anhydrous THF (0.1–0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Characterization of Regioisomers by 2D NMR

A combination of 2D NMR experiments is crucial for the unambiguous assignment of the N1 and N3 isomers.

  • Sample Preparation: Dissolve a pure sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra: Obtain ¹H, ¹³C, COSY, HSQC, and HMBC spectra for each isomer. For challenging cases, a NOESY or ROESY spectrum can provide definitive spatial information.

  • Data Analysis:

    • Use the ¹H and ¹³C spectra to identify all proton and carbon signals.

    • Use the COSY spectrum to establish proton-proton coupling networks.

    • Use the HSQC spectrum to correlate each proton to its directly attached carbon.

    • Critically, use the HMBC spectrum to identify long-range (2-3 bond) correlations. For the N1-alkylated isomer, you would expect to see correlations from the protons of the alkyl group to C2 and C5 of the imidazole ring. For the N3-alkylated isomer, correlations would be observed to C2 and C4.

    • If applicable, use the NOESY spectrum to confirm through-space proximity between the alkyl group protons and the substituents at the C4 or C5 positions.

Visualizing Key Concepts

Factors Influencing Regioselectivity

G cluster_factors Key Factors in N-Alkylation Regioselectivity cluster_outcomes Reaction Outcome Steric Effects Steric Effects N1-Alkylation N1-Alkylation Steric Effects->N1-Alkylation Bulky C5, smaller alkyl group N3-Alkylation N3-Alkylation Steric Effects->N3-Alkylation Bulky C4, smaller alkyl group Electronic Effects Electronic Effects Electronic Effects->N1-Alkylation EWG at C4 Electronic Effects->N3-Alkylation EWG at C5 Reaction Conditions Reaction Conditions Reaction Conditions->N1-Alkylation Optimized Base/Solvent Reaction Conditions->N3-Alkylation Alternative Conditions G start Start: 4,5-Disubstituted Imidazole deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation alkylation Alkylation (Add Alkyl Halide) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification isomer1 Isolated N1-Isomer purification->isomer1 isomer2 Isolated N3-Isomer purification->isomer2 characterization Characterization (NMR, MS) isomer1->characterization isomer2->characterization end End: Confirmed Regioisomers characterization->end

Caption: A typical workflow for the N-alkylation of 4,5-disubstituted imidazoles.

Data Summary

The following table summarizes the expected influence of substituents on the regioselectivity of N-alkylation.

Substituent at C4Substituent at C5Expected Major Product (N1 vs. N3)Rationale
Bulky (e.g., -tBu)Small (e.g., -H)N3-AlkylationSteric hindrance at N1
Small (e.g., -H)Bulky (e.g., -tBu)N1-AlkylationSteric hindrance at N3
EWG (e.g., -NO₂)EDG (e.g., -Me)N1-AlkylationN3 is electronically deactivated
EDG (e.g., -Me)EWG (e.g., -NO₂)N3-AlkylationN1 is electronically deactivated

Note: This table provides a general guideline. The actual outcome can be influenced by the specific alkylating agent and reaction conditions.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR....
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • Portilla, J. et al. (2020). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules.
  • Pinto, D. C. G. A. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Delest, B., et al. (2008). Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. The Journal of Organic Chemistry.
  • Lipshutz, B. H., & Huff, B. (1990). REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES. Tetrahedron Letters.
  • Chrovian, C. G., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.
  • Delest, B., et al. (2008). Divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. The Journal of Organic Chemistry.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
  • ResearchGate. (2025). The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles.
  • BenchChem. (2025). Preventing side reactions in sodium imidazole mediated alkylations.
  • ResearchGate. (2006). N-alkylation of imidazole by alkaline carbons.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
  • Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃.

Sources

Troubleshooting

Technical Support Center: Minimizing Dimer Formation in Imidazole Synthesis

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dimeric byproducts dur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dimeric byproducts during their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic work.

Core Concepts: The Challenge of Selectivity in Imidazole Synthesis

The Debus-Radziszewski synthesis and its modern variations are powerful multicomponent reactions (MCRs) for constructing the imidazole core from a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][2] While efficient, the complexity of MCRs means that multiple reactive intermediates exist in the pot, creating opportunities for competing reaction pathways.

One of the most common and challenging issues is the formation of dimeric structures. "Dimerization" in this context refers to the formation of byproducts that incorporate structural elements from two molecules of a key reactant or intermediate, leading to a molecule of roughly double the expected mass. This not only consumes valuable starting material and reduces the yield of the desired monomeric imidazole but also introduces significant purification challenges.

This guide will walk you through the causes of dimer formation and provide actionable strategies to suppress these unwanted side reactions.

Diagram: The Debus-Radziszewski Reaction Pathway

G Dicarbonyl 1,2-Dicarbonyl Diimine α-Diimine Intermediate Dicarbonyl->Diimine Step 1: Condensation Aldehyde Aldehyde Condensation_Product Condensation with Aldehyde Aldehyde->Condensation_Product Step 2: Condensation Dimer Dimeric Byproducts Aldehyde->Dimer Ammonia Ammonia (2 eq.) Ammonia->Diimine Step 1: Condensation Diimine->Condensation_Product Diimine->Dimer Side Reaction Imidazole Desired Imidazole Condensation_Product->Imidazole Cyclization & Aromatization

Caption: Simplified workflow of imidazole synthesis and potential point of divergence to dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of dimer formation?

Dimerization isn't a single, defined reaction but can arise from several competing pathways. A plausible mechanism involves the key α-diimine intermediate , formed from the condensation of the 1,2-dicarbonyl and ammonia.[1][3] This nucleophilic intermediate, instead of reacting with the target aldehyde, can potentially react with another molecule of the electrophilic 1,2-dicarbonyl starting material or an unreacted aldehyde. This leads to larger, undesired structures that can further cyclize or react. High concentrations of reactive intermediates can favor these bimolecular side reactions.

Q2: How can I reliably detect and quantify dimer formation?

Identifying byproducts is the first step to eliminating them. A multi-technique approach is most effective.

Analytical TechniqueApplication for Dimer DetectionAdvantages & Considerations
Thin-Layer Chromatography (TLC) Initial reaction monitoring. Dimeric products are often less polar than the desired N-H imidazole and will have a different Rf value.Fast, inexpensive. Primarily qualitative; provides clues to the number of byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixture. Can separate the desired product from various impurities, including dimers.[4]Excellent for purity assessment and yield calculation. Method development (column, mobile phase) is required.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Definitive identification of byproducts. The mass spectrometer will detect ions corresponding to the mass of the expected dimer (approx. 2x the mass of key fragments).Provides molecular weight confirmation, which is crucial for identifying unknown peaks from HPLC as dimers.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile imidazole derivatives. Can provide high-resolution separation and mass data.[6]Requires derivatization for non-volatile imidazoles; high temperatures can cause degradation of some products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated byproducts. A complex ¹H NMR spectrum with unexpected integrations can indicate a mixture.Provides detailed structural information but is not ideal for quantifying components in a complex mixture without isolation.
Q3: My synthesis of 2,4,5-triphenylimidazole (lophine) is clean, but other substitutions give me many byproducts. Why?

This is a classic observation. The synthesis of lophine from benzil, benzaldehyde, and ammonia is known to give nearly quantitative yields, while many other combinations are less successful.[7] The reasons are rooted in both sterics and electronics:

  • Steric Hindrance: The bulky phenyl groups on both the benzil and benzaldehyde reactants can sterically shield the reactive centers, disfavoring the alternative reaction pathways that lead to dimers.

  • Electronic Stability: The aromatic substituents stabilize the intermediates along the desired reaction pathway, making the formation of the 2,4,5-triphenylimidazole kinetically and thermodynamically favorable. Less-stabilized intermediates from aliphatic or other substituted reactants may be more prone to side reactions.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific issues with actionable solutions. The core principle of minimizing dimer formation is to favor the kinetics of the desired multicomponent reaction over competing bimolecular side reactions.

Issue 1: Significant byproduct peak observed in LC-MS with a mass consistent with a dimer.

This is a clear indication that a dimerization pathway is competitive with your main reaction.

Potential Cause A: Suboptimal Reactant Stoichiometry

The molar ratio of the dicarbonyl, aldehyde, and ammonia source is critical.[8] An excess of a particularly reactive component (like the aldehyde or dicarbonyl) can lead it to react with intermediates, promoting dimer formation.

  • Expert Insight: While theory often suggests a 1:1:2 ratio (dicarbonyl:aldehyde:ammonia), an excess of the ammonia source (e.g., ammonium acetate) is a common and effective strategy to push the equilibrium towards the formation of the α-diimine intermediate and drive the reaction to completion, minimizing the concentration of unreacted dicarbonyl available for side reactions.[9]

  • Recommended Solution: Systematically vary the reactant stoichiometry. A good starting point is to ensure the ammonia source is in significant excess and then titrate the ratio of the dicarbonyl to the aldehyde.

Protocol 1: Optimizing Reactant Stoichiometry
  • Baseline Experiment: Set up your standard reaction (e.g., 1.0 mmol dicarbonyl, 1.0 mmol aldehyde, 10.0 mmol ammonium acetate).

  • Vary Dicarbonyl: Set up parallel reactions where the aldehyde and ammonium acetate are held constant, but the dicarbonyl is varied (e.g., 0.8 mmol, 1.2 mmol).

  • Vary Aldehyde: Set up parallel reactions where the dicarbonyl and ammonium acetate are held constant, but the aldehyde is varied (e.g., 0.8 mmol, 1.2 mmol).

  • Analysis: After the standard reaction time, analyze the crude reaction mixture of each experiment by HPLC or LC-MS.

  • Evaluation: Create a table comparing the ratio of the desired product to the dimer peak area for each condition to identify the optimal stoichiometry.

Potential Cause B: High Reaction Temperature

Elevated temperatures increase the rate of all reactions, but they may preferentially accelerate undesired pathways with higher activation energies, such as dimerization or degradation.[10] While heat is often required, excessive temperatures can be detrimental.[11]

  • Expert Insight: For some systems, there is an optimal temperature that balances a reasonable reaction rate with high selectivity. For example, in certain catalyst-free syntheses, increasing the temperature beyond 90°C was found to decrease the yield.[12]

  • Recommended Solution: Perform a temperature screening study to find the optimal balance.

Troubleshooting Workflow: Temperature & Concentration

G Start High Dimer Formation Confirmed by LC-MS Temp_Check Is Reaction Temperature > 100°C? Start->Temp_Check Conc_Check Is Reactant Concentration > 0.5 M? Temp_Check->Conc_Check No Lower_Temp Action: Screen Temperatures (e.g., 60°C, 80°C, 100°C) Temp_Check->Lower_Temp Yes Lower_Conc Action: Screen Concentrations (e.g., 0.1 M, 0.25 M) Conc_Check->Lower_Conc Yes Re_Optimize Re-evaluate Stoichiometry under new conditions Conc_Check->Re_Optimize No Lower_Temp->Conc_Check Lower_Conc->Re_Optimize End Optimized Conditions Found Re_Optimize->End

Caption: Decision workflow for troubleshooting dimer formation by adjusting temperature and concentration.

Potential Cause C: High Reactant Concentration

The Debus-Radziszewski reaction involves at least three components. Dimerization is often a second-order process (requiring two molecules to collide). The desired reaction is of a higher order. By lowering the overall concentration, you can sometimes disproportionately slow down the undesired bimolecular side reactions compared to the main multicomponent pathway.

  • Recommended Solution: Run the reaction at half or a quarter of the original concentration while keeping the stoichiometric ratios constant. This may require longer reaction times but can significantly improve selectivity.

Issue 2: The reaction is sluggish and low-yielding, and forcing it with heat increases byproduct formation.

This is a classic dilemma where the kinetics of the desired reaction are slow, and simply increasing the temperature favors side reactions over the intended product.

Potential Cause: Insufficient Catalysis or Inappropriate Solvent
  • Expert Insight: Catalysts can dramatically improve reaction rates and selectivity by lowering the activation energy of the desired pathway, allowing the reaction to proceed efficiently at lower temperatures where side reactions are less favorable.[13] A wide range of catalysts, from Lewis acids like CuI to heterogeneous catalysts, have been successfully employed.[14][15] The solvent also plays a crucial role by solubilizing reactants and stabilizing polar transition states.[16]

  • Recommended Solution:

    • Introduce a Catalyst: If using a catalyst-free system, consider screening mild Lewis acid catalysts (e.g., CuI, Zn(BF₄)₂, HBF₄–SiO₂) or employing microwave irradiation, which is known to accelerate MCRs.[17][18][19]

    • Solvent Screening: The choice of solvent can significantly impact reaction rates. Test a range of solvents, including polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, glycerol) options to find one that best facilitates the reaction.[9][12]

Protocol 2: Analytical Workflow for Dimer Detection by LC-MS
  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 990 µL of mobile phase (e.g., acetonitrile/water).

  • Chromatography: Inject the sample onto a C18 reversed-phase HPLC column. Run a gradient from 10% to 95% acetonitrile (with 0.1% formic acid) over 15 minutes.

  • MS Detection (Positive Ion Mode):

    • Set the mass spectrometer to scan a wide range (e.g., m/z 100-1200).

    • Look for an ion with an m/z corresponding to your expected product [M+H]⁺.

    • Search for ions with masses corresponding to potential dimers. Common dimer masses to check for are:

      • [(2 x Dicarbonyl) + Aldehyde + (2 x N) - Fragments + H]⁺

      • [(2 x Product) - Fragments + H]⁺

      • [Product + Aldehyde - H₂O + H]⁺

  • Quantification: Compare the peak area of the desired product with the peak area of the suspected dimer(s) to estimate the purity and the extent of the side reaction.

References
  • Benchchem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Benchchem. (2025). Technical Support Center: Optimizing Imidazole Synthesis.
  • (n.d.). Convenient and Improved One Pot Synthesis of Imidazole.
  • Benchchem. (n.d.). Strategies to reduce by-product formation in imidazole cyclization reactions.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Imidazoles.
  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1007.
  • O'Brien, A. G., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3745-3766.
  • Kerru, N., et al. (2020). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Wang, Z. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis.
  • Kerru, N., et al. (2020). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.
  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry.
  • Saha, D., & Mukhopadhyay, C. (2023). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Molecules, 28(10), 4123.
  • Semantic Scholar. (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri.
  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • RSC Publishing. (2021).
  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.

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Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 4-Ethyl-2-Methyl-1H-imidazole-5-carboxylate

Here is the technical support center with troubleshooting guides and FAQs for the scale-up synthesis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. Prepared by: Senior Application Scientist, Gemini Synthetics Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for the scale-up synthesis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Prepared by: Senior Application Scientist, Gemini Synthetics

This guide is designed for researchers, chemists, and process development professionals tackling the challenges associated with the synthesis and scale-up of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. We will move beyond simple procedural outlines to address the mechanistic reasoning and practical, field-proven solutions to common obstacles encountered during development and manufacturing.

Section 1: Synthesis Overview & Core Strategy

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of heterocycles prevalent in many medicinally active compounds.[1] Its synthesis, particularly on a larger scale, presents challenges typical of multi-component reactions, including yield optimization, impurity control, and thermochemical management.

The most robust and industrially common approach for this class of molecules is a variation of the Debus-Radziszewski imidazole synthesis .[2][3] This multi-component reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole ring.[2][4]

For our target molecule, the key starting materials are:

  • Dicarbonyl Equivalent: Methyl 2-amino-3-oxopentanoate (or its hydrochloride salt). This provides the C4-ethyl and C5-carboxylate moieties.

  • Aldehyde Component: Acetaldehyde, which forms the C2-methyl group.

  • Nitrogen Source: Ammonium acetate, which provides both nitrogen atoms for the imidazole core and acts as a buffer.

The general workflow for this synthesis is outlined below.

G cluster_0 Step 1: Reagent Preparation & Staging cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Methyl 2-amino-3-oxopentanoate HCl E Charge Reactor with A, B, D A->E B Ammonium Acetate B->E C Acetaldehyde F Controlled Addition of C at T < 40°C C->F D Solvent (e.g., Acetic Acid, EtOH) D->E E->F G Heat to Reflux (e.g., 80-100°C) Monitor by HPLC F->G H Cool & Quench (e.g., Water/Base) G->H I Solvent Extraction (e.g., EtOAc, DCM) H->I J Crude Product Isolation I->J K Recrystallization or Column Chromatography J->K L Final Product: Methyl 4-ethyl-2-methyl-1H- imidazole-5-carboxylate K->L

Caption: High-level workflow for the synthesis of the target imidazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of the Debus-Radziszewski reaction for achieving high yield?

The single most critical factor is controlling the stoichiometry and addition order of the reactants. This is a multi-component condensation, and numerous side reactions are possible.[5] The key is to form the diimine intermediate from the dicarbonyl and ammonia in situ before it can undergo undesirable side reactions. The subsequent condensation with the aldehyde then forms the imidazole ring.[3] Using a moderate excess of the ammonia source (ammonium acetate) is a common and effective strategy to push the equilibrium towards product formation.[5]

Q2: What are the primary safety concerns when scaling this synthesis?

The primary safety concern is thermal runaway . The condensation reaction is often significantly exothermic, especially during the initial phase. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] This can lead to a rapid temperature increase, potentially causing the solvent to boil violently and over-pressurize the reactor. A thorough Differential Scanning Calorimetry (DSC) analysis of the reaction mixture is mandatory before any scale-up operation to understand the onset temperature and energy of the exotherm.

Q3: My starting material, methyl 2-amino-3-oxopentanoate, is unstable. How should I handle it?

α-Amino ketones are notoriously unstable and prone to self-condensation and degradation. It is highly recommended to use the hydrochloride salt (methyl 2-amino-3-oxopentanoate HCl), which is significantly more stable for storage and handling. The free base can then be generated in situ during the reaction. If you must use the free base, it should be prepared immediately before use and kept cold.

Q4: Which solvent system is recommended for scale-up?

While laboratory procedures might use a variety of solvents, for scale-up, the choice should balance reactivity with process safety and environmental concerns.

  • Acetic Acid: Often gives good yields as it acts as both a solvent and a catalyst, but it can be corrosive and difficult to remove completely during work-up.

  • Ethanol or Isopropanol: Good, safer alternatives. They are less acidic, so the reaction may require slightly longer times or higher temperatures, but work-up is generally simpler.

  • Toluene with a co-solvent: Can be used, especially if water removal via a Dean-Stark trap is desired to drive the condensation forward.

For scale-up, a mixture of ethanol and water or acetic acid is often a practical choice, but the final decision must be based on process development and safety data.

Section 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Issue Cluster 1: Low Yield & Incomplete Reactions

Q: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

Low yield is a frequent challenge.[5] A systematic approach is required to diagnose the root cause.

Troubleshooting Start Low Yield (<60%) Q1 Check Purity of Starting Materials (Acetaldehyde, Amino Ketone) Start->Q1 A1_Yes Purity >98%? Q1->A1_Yes Yes A1_No Purify/Source New Reagents. Acetaldehyde can form paraldehyde. Q1->A1_No No Q2 Review Stoichiometry (Ammonium Acetate Excess?) A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Excess Used? Q2->A2_Yes Yes A2_No Increase NH4OAc to 3-5 eq. This drives diimine formation. Q2->A2_No No Q3 Analyze Thermal Profile (Reaction Temperature) A2_Yes->Q3 A2_No->End A3_High Too High? (>110°C) Q3->A3_High Yes A3_Low Too Low? (<80°C) Q3->A3_Low No A3_Sol_High Degradation of product/reactants. Lower temp, increase time. A3_High->A3_Sol_High A3_Sol_Low Incomplete conversion. Increase temperature incrementally. A3_Low->A3_Sol_Low A3_Sol_High->End A3_Sol_Low->End

Caption: Decision tree for troubleshooting low reaction yield.

Troubleshooting Table: Low Yield

Symptom Possible Cause Recommended Action & Explanation
Reaction stalls at ~70% conversion Insufficient Ammonia Source: The equilibrium for the initial diimine formation is not sufficiently pushed towards the product. Increase the molar equivalents of ammonium acetate. An excess (e.g., 3-5 equivalents) is often necessary to ensure complete conversion of the limiting dicarbonyl reagent.
Dark tar-like material forms Reaction Temperature Too High: Imidazole rings, while aromatic, can be susceptible to thermal decomposition, especially in the presence of acid and impurities.[7] High temperatures can also promote polymerization of acetaldehyde. Lower the reaction temperature and extend the reaction time. Perform a temperature sensitivity study at the lab scale (e.g., run reactions at 80°C, 90°C, and 100°C) to find the optimal balance.

| Inconsistent yields batch-to-batch | Acetaldehyde Quality/Addition: Acetaldehyde exists in equilibrium with its trimer, paraldehyde. Using aged acetaldehyde or adding it too quickly can introduce impurities and alter the effective stoichiometry. | Use fresh, high-purity acetaldehyde. For scale-up, perform a controlled, slow addition of the aldehyde to the heated mixture of the other reagents to maintain a low instantaneous concentration, minimizing side reactions. |

Issue Cluster 2: Impurity Profile & Purification

Q: I am struggling with purification. The crude product is an oil and fails to crystallize. What are my options?

This is common for polysubstituted imidazoles which can have depressed melting points and a high affinity for solvents.

  • Acid-Base Extraction: This is a highly effective, scalable purification method for basic compounds like imidazoles.

    • Protocol: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate). Extract with aqueous acid (e.g., 1M HCl). The protonated imidazole will move to the aqueous layer, leaving non-basic organic impurities behind. Wash the aqueous layer with fresh solvent to remove any trapped impurities. Then, carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to pH 8-9, causing the neutral imidazole product to precipitate or be extracted back into an organic solvent.[8][9]

  • Column Chromatography: While effective at the lab scale, silica gel chromatography is expensive and cumbersome for large-scale production. It should be used as a last resort or for generating highly pure analytical standards. If required, a gradient elution from hexanes/ethyl acetate to a more polar system is typically effective.[10]

  • Recrystallization Solvent Screening: If the product is solid but difficult to crystallize, perform a systematic solvent screen. Good single solvents for imidazoles are often ethyl acetate, acetonitrile, or isopropanol. Anti-solvent crystallization (e.g., dissolving in a minimal amount of a good solvent like ethanol and slowly adding a poor solvent like heptane or water) is also very effective.

Q: What are the most likely impurities I should be looking for?

Beyond unreacted starting materials, two major classes of impurities are common in this synthesis.

Table: Common Synthesis-Related Impurities

Impurity Structure/Class Potential Origin Mitigation Strategy
Regioisomer: methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate If the starting dicarbonyl has ambiguity in its synthesis, a regioisomeric precursor could be present, leading to this impurity. Ensure the synthesis of the methyl 2-amino-3-oxopentanoate precursor is well-controlled and the material is of high isomeric purity before starting the cyclization.
Oxazole Byproduct Condensation of the α-amino ketone with itself or with the aldehyde under certain conditions can lead to oxazole formation, a known side reaction in related syntheses.[5] Maintain a sufficient excess of the ammonia source (ammonium acetate) and control the reaction temperature. The presence of ammonia favors the imidazole pathway.

| N-Acetylated Imidazole | If acetic acid is used as a solvent at high temperatures for prolonged periods, N-acetylation of the product can occur. | Minimize reaction time at high temperatures. If N-acetylation is a persistent issue, consider switching to a non-acylating solvent like ethanol. |

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis (50g Scale)

Safety: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. The reaction is exothermic.

  • Reactor Setup: Equip a 2L, 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet.

  • Charge Reagents: To the flask, add methyl 2-amino-3-oxopentanoate hydrochloride (100 g, 0.55 mol, 1.0 eq), ammonium acetate (212 g, 2.75 mol, 5.0 eq), and glacial acetic acid (500 mL).

  • Initial Heating: Begin stirring and heat the mixture to 60°C under a gentle flow of nitrogen.

  • Aldehyde Addition: In an addition funnel, place fresh acetaldehyde (26.7 g, 0.61 mol, 1.1 eq). Add the acetaldehyde dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 80°C. An initial exotherm is expected.

  • Reaction Drive: After the addition is complete, heat the mixture to 95-100°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by HPLC or TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting amino ketone is consumed (<1%).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing 2L of ice-cold water with vigorous stirring. Adjust the pH to 8-9 with concentrated ammonium hydroxide.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: Recrystallize the crude product from an ethyl acetate/heptane mixture to yield the pure title compound as a white to off-white solid. Typical yield: 75-85%.

Section 5: References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC - PubMed Central. [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [Link]

  • A general route to 4-substituted imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • An Easy and Straightforward Route for the Synthesis of Disubstituted Imidazoles - Heterocyclic Letters. [Link]

  • Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. [Link]

  • The Debus–Radziszewski imidazole synthesis. - ResearchGate. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. [Link]

  • Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Markwald reaction for the synthesis of imidazole - ResearchGate. [Link]

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Publishing. [Link]

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [Link]

  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications | Journal of the American Chemical Society. [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate - Asian Journal of Research in Chemistry. [Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF - ResearchGate. [Link]

  • Synthesis of Imidazoles - Baran Lab. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres | Request PDF - ResearchGate. [Link]

  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor | Organic Process Research & Development - ACS Publications. [Link]

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW - ResearchGate. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

  • Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - RSC Publishing - The Royal Society of Chemistry. [Link]

  • Marckwald approach to fused imidazoles. | Download Scientific Diagram - ResearchGate. [Link]

  • US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents.

  • From Other Imidazoles by Substitution of Hydrogen - YouTube. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • US3177223A - Preparation of substituted imidazoles - Google Patents.

  • Facile Synthesis of Optically Active Imidazole Derivatives - PMC - NIH. [Link]

  • Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO - Li - 2022 - European Journal of Inorganic Chemistry - DOI. [Link]

  • Limited thermal stability of imidazolium and pyrrolidinium ionic liquids | Scilit. [Link]

  • Synthesis of trisubstituted imidazole via the reaction of α-hydroxy... - ResearchGate. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - Jetir.Org. [Link]

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Troubleshooting

Technical Support Center: Synthesis of Trisubstituted Imidazoles with Alternative Catalysts

Welcome to the Technical Support Center for the synthesis of trisubstituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using alternative...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of trisubstituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using alternative catalysts in their experimental workflows. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges you may encounter.

Part 1: General FAQs and Troubleshooting

This section addresses common issues that can arise during the synthesis of trisubstituted imidazoles, regardless of the specific catalytic system employed.

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields are a common challenge and can stem from several factors.[1] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the aldehyde, 1,2-dicarbonyl compound (e.g., benzil), and ammonium source (e.g., ammonium acetate) are of high purity. Impurities in the aldehyde can lead to side reactions.

  • Solvent Choice: The polarity of the solvent can significantly affect the solubility of your reactants and the stability of reaction intermediates. While some reactions benefit from polar protic solvents like ethanol, others may proceed more efficiently in polar aprotic solvents like DMF or DMSO, or even under solvent-free conditions.[2]

  • Reaction Temperature: The optimal temperature can be a delicate balance. Too low, and the reaction may be sluggish; too high, and you risk decomposition of reactants or products.[1] It is advisable to perform temperature screening to find the sweet spot for your specific substrates and catalyst.

  • Stoichiometry: The molar ratios of your reactants are critical. Often, using a slight excess of the ammonium source is beneficial.[1] Experiment with varying the stoichiometry to optimize the reaction.

  • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

Q2: I am facing difficulties in purifying my trisubstituted imidazole product. What are some common strategies?

A2: Purification can be challenging due to the nature of the product and potential byproducts.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol is often a good starting point.[3]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a standard alternative. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.

  • Work-up Procedure: Ensure your work-up procedure effectively removes the catalyst and any unreacted starting materials. For instance, after the reaction, pouring the mixture into crushed ice and filtering the resulting solid can be an effective initial purification step.[3]

Q3: How can I be sure that my starting materials are of sufficient quality?

A3: The quality of your starting materials is paramount for a successful reaction.

  • Aldehyd Purity: Aromatic aldehydes can oxidize to the corresponding carboxylic acids upon storage. It is advisable to use freshly distilled or purified aldehydes. You can check the purity by NMR or GC-MS.

  • Ammonium Acetate: Ammonium acetate is hygroscopic and can absorb moisture from the air, which can affect the reaction. Use a freshly opened bottle or dry it before use.

  • 1,2-Dicarbonyl Compound: Ensure the purity of the dicarbonyl compound (e.g., benzil) as impurities can lead to undesired side products.

Part 2: Catalyst-Specific Troubleshooting Guides

This section provides targeted advice for specific classes of alternative catalysts used in trisubstituted imidazole synthesis.

Nanoparticle Catalysts (e.g., NiCoFe2O4, Cr2O3, Magnetic Nanoparticles)

Q1: My nanoparticle catalyst seems to have low activity. What could be the reason?

A1: The activity of nanoparticle catalysts can be influenced by several factors.

  • Catalyst Preparation and Characterization: The method of preparation of the nanoparticles is crucial for their catalytic activity.[4] Ensure that the nanoparticles have been synthesized and characterized correctly (e.g., via XRD, SEM, TEM) to confirm their size, morphology, and crystalline phase.

  • Catalyst Loading: Using an optimal amount of the nanocatalyst is important. Too little catalyst will result in a slow reaction, while an excess may not necessarily improve the yield and can complicate purification.

  • Catalyst Deactivation: While many nanoparticle catalysts are reusable, they can lose activity over several cycles.[5] This could be due to agglomeration, poisoning of active sites, or leaching of the active metal. Consider regenerating the catalyst if possible or using a fresh batch.

  • Reaction Conditions: Nanoparticle-catalyzed reactions are often sensitive to the reaction medium. Solvent-free conditions or microwave irradiation can sometimes enhance their efficiency.[4][6]

Q2: How do I effectively recover and reuse my magnetic nanoparticle catalyst?

A2: One of the key advantages of magnetic nanoparticles is their ease of recovery.

  • Magnetic Separation: After the reaction is complete, the catalyst can be easily separated from the reaction mixture using an external magnet.[7][8]

  • Washing and Drying: After magnetic separation, it is important to wash the catalyst with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed product or byproducts. The catalyst should then be dried thoroughly before being reused in subsequent reactions.

  • Monitoring Reusability: It is good practice to monitor the catalytic activity over several cycles to determine its stability and reusability.[5]

Copper-Based Catalysts (e.g., CuI, Cu(OTf)2)

Q1: My copper-catalyzed reaction is not going to completion. What should I check?

A1: Incomplete conversion in copper-catalyzed reactions can be due to several factors.

  • Catalyst Quality: The purity and oxidation state of the copper catalyst are critical. For example, when using CuI, ensure it is not significantly oxidized.[9][10]

  • Ligand Effects: In some copper-catalyzed reactions, the presence of a ligand can significantly enhance the catalytic activity. If applicable to your system, ensure the correct ligand is used in the appropriate ratio.

  • Solvent Choice: The choice of solvent can have a pronounced effect. For instance, in the CuI-catalyzed synthesis of trisubstituted imidazoles, butanol has been found to be an effective solvent.[10]

  • Atmosphere: Some copper-catalyzed reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of significant byproducts in my copper-catalyzed reaction. How can I minimize them?

A2: Byproduct formation can be minimized by optimizing the reaction conditions.

  • Temperature Control: Carefully controlling the reaction temperature can help to suppress side reactions.[10]

  • Reactant Addition Order: The order in which you add the reactants can sometimes influence the reaction pathway and minimize the formation of byproducts.

  • Catalyst Loading: Using the optimal catalyst loading is important. An excess of the copper catalyst can sometimes promote undesired side reactions.

Ionic Liquids (ILs) as Catalysts and Solvents

Q1: The reaction in the ionic liquid is very slow. How can I improve the reaction rate?

A1: While ionic liquids offer many advantages, reaction kinetics can sometimes be slow.

  • Choice of Ionic Liquid: The nature of both the cation and the anion of the ionic liquid can influence its catalytic activity. For example, Brønsted acidic ionic liquids can be effective catalysts.[11] Imidazolium-based ionic liquids are commonly used.[12]

  • Microwave or Ultrasound Irradiation: Combining the use of ionic liquids with microwave or ultrasound irradiation can significantly accelerate the reaction rate and improve yields.[3]

  • Temperature: Increasing the reaction temperature can enhance the reaction rate, but as with other systems, a balance must be struck to avoid product degradation.

Q2: How do I separate my product from the ionic liquid after the reaction?

A2: Product separation from the ionic liquid is a key consideration for the practical application of this technology.

  • Extraction: If the product is soluble in a non-polar organic solvent, it can often be extracted from the ionic liquid phase.

  • Precipitation: In some cases, the product can be precipitated by adding an anti-solvent (a solvent in which the product is insoluble but the ionic liquid is soluble). Pouring the reaction mixture over crushed ice is a common technique.[3]

  • Distillation: If the product is volatile, it may be possible to separate it from the non-volatile ionic liquid by distillation.

Part 3: Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of trisubstituted imidazoles using representative alternative catalysts.

Protocol 1: Synthesis of 2,4,5-Trisubsituted Imidazoles using NiCoFe2O4 Nanoparticles[4]
  • Catalyst Synthesis: Prepare NiCoFe2O4 nanoparticles according to a literature procedure.

  • Reaction Setup: In a round-bottom flask, mix the aromatic aldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (2 mmol).

  • Catalyst Addition: Add the NiCoFe2O4 nanocatalyst (specify loading, e.g., 0.05 g).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at a specified temperature (e.g., 100 °C) for the required time (e.g., 30-60 minutes). Monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction, add ethanol to the reaction mixture and separate the catalyst using an external magnet.

  • Purification: Evaporate the ethanol and recrystallize the crude product from a suitable solvent to obtain the pure trisubstituted imidazole.

Protocol 2: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles[10]
  • Reaction Setup: To a solution of the aldehyde (1 mmol) and benzoin or benzil (1 mmol) in butanol (7 mL), add ammonium acetate (3 mmol).

  • Catalyst Addition: Add CuI (15 mol%).

  • Reaction Conditions: Reflux the reaction mixture for the specified time (e.g., 60-90 minutes). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Part 4: Comparative Data and Mechanistic Insights

Table 1: Comparison of Alternative Catalysts for Trisubstituted Imidazole Synthesis
CatalystTypical LoadingSolventTemperature (°C)Reaction TimeYield (%)ReusabilityReference
NiCoFe2O4VariesSolvent-free10030-60 minHighYes[4]
Cr2O3 NPsVariesH2O (Microwave)-ShortExcellentYes[13]
CuI15 mol%ButanolReflux60-90 minUp to 95%Not specified[10]
[BMIM][BF4]15 mol%Ethanol (Ultrasound)5080-90 min76-80%Yes[3]
MIL-101(Cr)5 mg/mmolSolvent-free-10 min95%Yes[14]
Benzoic Acid10 mol%Toluene1008 hGoodNot specified[15]

Note: Yields and reaction times are highly substrate-dependent.

Mechanistic Insights

The synthesis of trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source generally proceeds through a series of condensation and cyclization steps. The role of the catalyst is to facilitate one or more of these steps.

General Reaction Pathway

ReactionPathway Reactants Aldehyde + 1,2-Dicarbonyl + Ammonium Source Intermediate1 Formation of Diamine Intermediate Reactants->Intermediate1 Catalyst Intermediate2 Condensation with Dicarbonyl Intermediate1->Intermediate2 Intermediate3 Cyclization Intermediate2->Intermediate3 Product Trisubstituted Imidazole Intermediate3->Product Dehydration/ Oxidation

Caption: Generalized reaction pathway for the synthesis of trisubstituted imidazoles.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK VaryStoich Vary Reactant Stoichiometry OptimizeTemp->VaryStoich ChangeSolvent Change Solvent VaryStoich->ChangeSolvent CheckCatalyst Check Catalyst Activity/Loading ChangeSolvent->CheckCatalyst Successful Reaction Successful CheckCatalyst->Successful

Caption: A systematic workflow for troubleshooting common issues in imidazole synthesis.

Part 5: References

  • Preparation and Characterization of NiCoFe2O4 Nanoparticles as an Effective Catalyst for the Synthesis of Trisubstituted Imidazole Derivatives Under Solvent-free Conditions. (2022). Acta Chimica Slovenica, 69(4), 876-883. [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Advances, 11(35), 21567-21574. [Link]

  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (2014). Green Chemistry, 16(5), 2535-2545. [Link]

  • Synthesis of imidazole derivatives 4a–j with Cr2O3 as catalyst under microwave irradiation. (2023). Molecules, 28(10), 4123. [Link]

  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (2022). Molecules, 27(19), 6683. [Link]

  • Mechanism for the synthesis of trisubstituted imidazoles. (2021). ResearchGate. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. (2018). ACS Omega, 3(7), 8436-8446. [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Advances, 11(35), 21567-21574. [Link]

  • Ionic Liquid: An Efficient and Facile Catalyst for the Synthesis of Trisubstituted Imidazole Derivatives via Multi-Component Pathway Using Green Techniques. (2017). Letters in Organic Chemistry, 13(10), 742-748. [Link]

  • MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. (2016). Catalysts, 6(10), 153. [Link]

  • Summary of trisubstituted imidazole derivative synthesis using nanocatalysts and reac- tion conditions. (n.d.). ResearchGate. [Link]

  • Catalysis and Green Chemistry: The Power of Imidazole Ionic Liquids. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. (2022). The Journal of Organic Chemistry, 87(21), 13945-13954. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST. (2023). International Journal of Pharmaceutical Sciences and Research, 14(1), 434-443. [Link]

  • Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. (2023). Scientific Reports, 13(1), 7859. [Link]

  • Magnetic Core–Shell Nanoparticles Containing I3- as a Novel Catalyst for the Facial Synthesis of Imidazole Derivatives in Solvent-Free Conditions. (2017). Oriental Journal of Chemistry, 33(6), 2936-2943. [Link]

  • Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions. (n.d.). ResearchGate. [Link]

  • Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review. (2022). Catalysis Reviews, 1-45. [Link]

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. (2020). Green Chemistry, 22(12), 3843-3850. [Link]

  • An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. (2021). RSC Advances, 11(39), 24155-24165. [Link]

  • SYNTHESIS OF TRISUBSTITUTED IMIDAZOLES CATALYZED BY IONIC LIQUIDS. (2017). Semantic Scholar. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • How to troubleshoot experiments. (2024). Chemistry World. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Molecules, 26(16), 4777. [Link]

  • Trisubstituted Imidazole Synthesis: A Review. (2025). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals The imidazole moiety is a cornerstone in the design of numerous pharmaceutical agents, and a thorough understanding of its spectroscopic properties is param...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole moiety is a cornerstone in the design of numerous pharmaceutical agents, and a thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation and quality control.[1][2] This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel imidazole-containing compounds.

Predicted NMR Data for Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

The following tables present the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for the title compound. These predictions are derived from the analysis of the experimental data of the reference compounds discussed in the subsequent section and general principles of NMR spectroscopy for heterocyclic systems.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~12.5br s-
O-CH₃~3.7s-
CH₂ (ethyl)~2.7q7.5
CH₃ (2-position)~2.4s-
CH₃ (ethyl)~1.2t7.5

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonChemical Shift (δ, ppm)
C=O~162
C2~148
C4~138
C5~125
O-CH₃~51
CH₂ (ethyl)~19
CH₃ (2-position)~14
CH₃ (ethyl)~13

Comparative Analysis with Structurally Related Imidazoles

To substantiate the predicted NMR data, a comparative analysis with experimentally determined spectra of related imidazole carboxylates is essential. We will consider two primary reference compounds: Ethyl 4-methyl-1H-imidazole-5-carboxylate and Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate . By examining the electronic effects of the substituents at the C2 and C4 positions, we can rationalize the predicted chemical shifts for our target molecule.

Reference Compound 1: Ethyl 4-methyl-1H-imidazole-5-carboxylate

  • ¹H NMR (DMSO-d₆, 89.56 MHz): δ 12.5 (br s, 1H, NH), 7.62 (s, 1H, H2), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, 4-CH₃), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[3]

Reference Compound 2: Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

  • This compound features methyl groups at both the C2 and C4 positions.[1] While specific NMR data is not provided in the search results, its structure allows for a logical extension of the substituent effects.

Analysis of Substituent Effects:

  • C2 Position: The imidazole ring has a proton at the C2 position in Ethyl 4-methyl-1H-imidazole-5-carboxylate, which appears as a singlet at δ 7.62 ppm.[3] In our target molecule, this proton is replaced by a methyl group. The introduction of an electron-donating methyl group at C2 is expected to shield the C2 carbon, though a direct comparison of the C2 proton chemical shift is not possible. The protons of this methyl group are predicted to appear as a singlet around δ 2.4 ppm.

  • C4 Position: Our target molecule possesses an ethyl group at the C4 position, whereas Ethyl 4-methyl-1H-imidazole-5-carboxylate has a methyl group.[3] The ethyl group, being slightly more electron-donating than the methyl group, is expected to cause a minor upfield shift of the C4 carbon. The methylene protons of the ethyl group will appear as a quartet, and the methyl protons as a triplet, with their chemical shifts influenced by the aromatic ring.

  • C5-Carboxylate Group: The target molecule has a methyl ester, while the reference compounds have ethyl esters. This difference primarily affects the chemical shifts of the ester alkyl groups themselves. The methoxy protons of the methyl ester are expected to appear as a singlet around δ 3.7 ppm, while the methylene and methyl protons of the ethyl ester in the reference compound appear at δ 4.22 and 1.28 ppm, respectively.[3] The electronic effect on the imidazole ring itself is expected to be minimal.

  • NH Proton: The NH proton of the imidazole ring is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and the acidic nature of this proton.[4] For Ethyl 4-methyl-1H-imidazole-5-carboxylate, it is observed at δ 12.5 ppm, and a similar value is predicted for the target molecule.[3]

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for imidazole derivatives.

1. Sample Preparation:

  • Glassware and Solvent Selection: Ensure all glassware, including the NMR tube, is clean and dry to prevent contamination.[5][6] Select a deuterated solvent that completely dissolves the sample. For imidazole carboxylates, DMSO-d₆ or CDCl₃ are common choices.[7]

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[8]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet. The spectrometer will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.[10]

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.[10]

  • ¹H NMR Acquisition:

    • Load a standard ¹H acquisition pulse program.

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Adjust the receiver gain.

    • Acquire a single scan to check the signal-to-noise ratio.

    • Set the number of scans (typically 8 to 64 for a moderately concentrated sample).

    • Initiate the acquisition.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled ¹³C acquisition pulse program (e.g., zgpg30).

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Adjust the receiver gain.

    • Set the number of scans (typically 1024 or more, as ¹³C has a low natural abundance).

    • Initiate the acquisition.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[11]

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify the peaks and integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to the final analysis of NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Peak Picking proc3->an1 an2 Integration (¹H) an1->an2 an3 Structure Elucidation an2->an3

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. By systematically comparing its structure with known imidazole derivatives, we have established a reliable set of expected spectral data. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to acquire and interpret high-quality NMR spectra for this and similar molecules. A thorough understanding of these spectroscopic techniques is indispensable for the successful synthesis and characterization of novel chemical entities in the field of drug discovery and development.

References

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Retrieved from [Link]

  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. Retrieved from [Link]

  • eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • American Chemical Society. (n.d.). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Retrieved from [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved from [Link]

  • Mestrelab Resources. (2010). Basics on Arrayed-NMR and Data Analysis. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

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Comparative

"mass spectrometry fragmentation of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate"

Beginning Data Collection I've started gathering data on the mass spectrometry fragmentation of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate and similar imidazole compounds through extensive Google searches. I'm fo...

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Author: BenchChem Technical Support Team. Date: February 2026

Beginning Data Collection

I've started gathering data on the mass spectrometry fragmentation of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate and similar imidazole compounds through extensive Google searches. I'm focusing on identifying key fragmentation pathways and characteristic ions.

Planning Guide Structure

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Defining Experimental Protocols

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Defining the Scope

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Clarifying the Approach

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Formulating a Structure

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Refining the Framework

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Constructing a Comparison Guide

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Conceptualizing the Content

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Outlining Fragmentation Pathways

I'm now consolidating research findings on imidazole and ester fragmentation patterns. My plan is to use this foundational knowledge to formulate detailed EI and ESI-MS pathways for the target molecule. I will incorporate predictions based on known fragmentation mechanisms, and I'll include diagrams using Graphviz to illustrate the proposed pathways.

Analyzing the Initial Research

I'm now integrating initial research findings on both imidazole and ester fragmentation patterns. My focus is to formulate detailed EI and ESI-MS pathways for "methyl 4-ethyl -2-methyl-1H-imidazole-5-carboxylate." I'll incorporate predictions based on known fragmentation mechanisms, along with diagrams using Graphviz to illustrate these pathways. I will cite supporting evidence from the literature throughout the guide.

Validation

A Senior Application Scientist's Guide to Interpreting the IR Spectrum of Substituted Imidazole Carboxylates

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Substituted imidazole carboxylates are a class of molecules with significant ther...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Substituted imidazole carboxylates are a class of molecules with significant therapeutic potential, and infrared (IR) spectroscopy remains a rapid, accessible, and powerful tool for their characterization. This guide provides an in-depth, comparative analysis of the IR spectra of these compounds, moving beyond a simple recitation of frequencies to explain the underlying principles that govern their vibrational behavior.

The Vibrational Landscape of the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle, possesses a unique set of vibrational modes that serve as a spectroscopic fingerprint. Understanding these foundational frequencies is the first step in interpreting the spectra of more complex derivatives.

A key feature in the IR spectrum of N-unsubstituted imidazoles is the N-H stretching vibration. This band is typically observed in the range of 3200-3500 cm⁻¹ and can be quite broad due to hydrogen bonding, especially in the solid state[1]. The aromatic C-H stretching vibrations of the imidazole ring typically appear at wavenumbers above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ region[1][2].

The skeletal vibrations of the imidazole ring, which involve the stretching and bending of C=C, C-N, and C=N bonds, give rise to a series of characteristic absorptions in the fingerprint region (1600-600 cm⁻¹). These bands are often complex and can be sensitive to the substitution pattern on the ring. Key absorptions include C=N stretching, typically seen around 1681 cm⁻¹, and C=C stretching, which can appear as bands around 1599 and 1489 cm⁻¹[1]. Ring breathing and other deformation modes can be found at lower frequencies[3][4].

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
N-H Stretch3200 - 3500Broad due to hydrogen bonding
Aromatic C-H Stretch3050 - 3150Sharp, medium intensity
C=N Stretch1650 - 1685Strong to medium intensity
C=C Stretch1500 - 1600Multiple bands, variable intensity
Ring Vibrations1000 - 1400Complex pattern, sensitive to substitution
The Influence of Ring Substituents: A Comparative Analysis

The position and nature of substituents on the imidazole ring can significantly perturb its electronic structure, leading to predictable shifts in the observed IR absorption frequencies. These shifts provide valuable clues about the substitution pattern.

Electron-Donating Groups (EDGs) , such as alkyl groups, increase the electron density in the ring. This strengthening of the ring bonds can lead to a slight increase in the frequency of the ring stretching vibrations.

Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the ring. This can weaken the ring bonds, resulting in a shift of the ring stretching vibrations to lower wavenumbers. The inductive and resonance effects of substituents play a crucial role in these shifts[5]. The impact of substituents on the aromatic ring's vibrational modes is a well-documented phenomenon[6][7].

Consider the following hypothetical comparison:

Compound Substituent Effect on Ring Vibrations Expected Shift
Imidazole-4-carboxylate-COOHElectron-withdrawingLower wavenumber
2-Methylimidazole-4-carboxylate-CH₃ (EDG)Electron-donatingHigher wavenumber
2-Nitroimidazole-4-carboxylate-NO₂ (EWG)Strongly electron-withdrawingSignificant shift to lower wavenumber

The out-of-plane C-H bending vibrations, typically found in the 900-675 cm⁻¹ region, are also highly sensitive to the substitution pattern and can be used to differentiate between isomers[8][9].

Deciphering the Carboxylate Signature

The carboxylate group (-COO⁻) provides a distinct and intense set of absorption bands in the IR spectrum, making it readily identifiable. Unlike the sharp C=O stretch of a carboxylic acid (typically 1760-1690 cm⁻¹), the carboxylate anion exhibits two characteristic stretching vibrations due to resonance delocalization of the negative charge between the two oxygen atoms[10][11].

  • Asymmetric Stretch (νₐₛ): This is the higher frequency band, typically appearing in the range of 1540-1650 cm⁻¹. It is usually a strong and broad absorption[12][13].

  • Symmetric Stretch (νₛ): This is the lower frequency band, found in the 1360-1450 cm⁻¹ region. Its intensity can be variable[13].

The exact positions of these bands are sensitive to the counter-ion and the overall molecular structure. The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group with a metal ion (ionic, unidentate, bidentate, or bridging)[12].

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Key Characteristics
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Very broad
C=O Stretch1690 - 1760Strong, sharp
Carboxylate (-COO⁻)Asymmetric Stretch1540 - 1650Strong, often broad
Symmetric Stretch1360 - 1450Medium to strong
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an IR spectrum is paramount for accurate interpretation. The following is a generalized protocol for obtaining the spectrum of a solid substituted imidazole carboxylate using an FT-IR spectrometer with a KBr pellet.

Materials:

  • Substituted imidazole carboxylate sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind the KBr in the agate mortar to a fine powder.

    • Add the sample to the mortar and mix thoroughly with the KBr. The concentration of the sample in KBr should be approximately 0.5-1%[14].

    • Continue grinding the mixture until it is a homogenous, fine powder. This minimizes scattering of the IR radiation[15].

  • Pellet Formation:

    • Transfer the powder mixture to the pellet die.

    • Place the die in the hydraulic press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet[14].

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

An alternative for soluble solids is the thin solid film method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate before analysis[16].

Workflow for IR Spectral Interpretation

The interpretation of an IR spectrum is a systematic process. The following diagram illustrates a logical workflow for analyzing the spectrum of a substituted imidazole carboxylate.

IR_Interpretation_Workflow Workflow for IR Spectral Interpretation of Substituted Imidazole Carboxylates Start Acquire IR Spectrum Region1 Analyze 3500-2500 cm⁻¹ Region Start->Region1 Identify_NH Identify N-H Stretch (3200-3500 cm⁻¹) Region1->Identify_NH Identify_CH Identify Aromatic C-H Stretch (>3000 cm⁻¹) Region1->Identify_CH Region2 Analyze 1800-1500 cm⁻¹ Region Identify_Carboxylate Identify Carboxylate Stretches (Asymmetric: 1540-1650 cm⁻¹ Symmetric: 1360-1450 cm⁻¹) Region2->Identify_Carboxylate Region3 Analyze Fingerprint Region (<1500 cm⁻¹) Identify_Ring Identify Imidazole Ring Vibrations (C=N, C=C, etc.) Region3->Identify_Ring Identify_Substituents Analyze Substituent Effects (Shifts in Ring & C-H Bending) Region3->Identify_Substituents Identify_NH->Region2 Identify_CH->Region2 Identify_Carboxylate->Region3 Correlate Correlate Findings with Proposed Structure Identify_Ring->Correlate Identify_Substituents->Correlate

Caption: A stepwise workflow for the systematic interpretation of the IR spectrum of a substituted imidazole carboxylate.

Conclusion

Interpreting the IR spectrum of a substituted imidazole carboxylate is a multi-faceted process that requires a solid understanding of the vibrational characteristics of the imidazole ring, the carboxylate group, and the electronic effects of substituents. By systematically analyzing the different regions of the spectrum and comparing the observed frequencies with established correlation tables, researchers can gain significant insights into the molecular structure of these important compounds. This guide provides a framework for this analysis, empowering scientists to confidently and accurately characterize their novel molecules.

References

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

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  • AIP Publishing. Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

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  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • ResearchGate. Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel.... [Link]

  • ACS Publications. (2012, June 22). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research. [Link]

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  • IIETA. (2017, April 23). Study on the Performance of the Ionic Liquids [Emim]CH3SO3 and [Emim]PF6 to Prepare the Biosensor. [Link]

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Comparative

A Comparative Analysis of the Biological Activity of Imidazole Carboxylate Isomers: A Guide for Researchers

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its derivatives, particularly imidazole carboxylates, have garnered significant...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its derivatives, particularly imidazole carboxylates, have garnered significant attention for their therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of the biological activities of imidazole carboxylate isomers, offering insights into how the positional variation of the carboxylate group—at the C2, C4, or C5 position—influences their anticancer, enzyme inhibitory, and antimicrobial properties. We will delve into the synthetic strategies for accessing these isomers and provide detailed protocols for their biological evaluation.

The Imidazole Carboxylate Scaffold: A Versatile Pharmacophore

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of these nitrogen atoms imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions. These features are crucial for its interaction with biological targets.[1] The addition of a carboxylate group introduces a key functional handle that can be further modified and can participate in crucial interactions with biological macromolecules. The positional isomerism of the carboxylate group (Figure 1) can significantly alter the molecule's electronic distribution, steric profile, and overall three-dimensional shape, thereby influencing its biological activity.

Caption: Chemical structures of imidazole-2-carboxylate, imidazole-4-carboxylate, and imidazole-5-carboxylate.

Comparative Anticancer Activity

Imidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of kinases, tubulin polymerization, and histone deacetylases.[3][4][5][6] The position of the carboxylate group can influence the potency and selectivity of these compounds.

While direct, side-by-side comparative studies of unsubstituted imidazole carboxylate isomers are scarce in the literature, we can infer the influence of the carboxylate position by examining variously substituted derivatives.

Table 1: Anticancer Activity of Substituted Imidazole Carboxylate Derivatives

Compound IDImidazole Carboxylate IsomerSubstituentsCancer Cell LineIC50 (µM)Reference
1 Imidazole-4-carboxylate2-Aryl, 5-BenzoylVariousNot specified[7]
2 Imidazo[1,2-a]quinazoline (fused imidazole)VariousEGFR Kinase12.3 - 82.0[8]
3 Benzimidazole-2-carboxamide (fused imidazole)VariousMycobacterium tuberculosisNot specified[9]
4 Imidazole-4-carboxylic acid derivative1-Arylalkyl, 5-phenylsulfonaminoPlatelet AggregationLow micromolar[10]
5 Imidazole-2-carboxamideVariousTAK1 Kinase0.055 (Kd)[11]

From the available data, it is evident that both imidazole-2-carboxylate and imidazole-4-carboxylate scaffolds have been successfully utilized to develop potent anticancer agents. For instance, 2,4-1H-imidazole carboxamides have been identified as potent inhibitors of TAK1 kinase, a potential therapeutic target in cancer.[11] Similarly, various derivatives of imidazole-4-carboxylic acid have demonstrated significant biological activities.[10] The development of benzo[d]imidazole-2-carboxamides as anti-tuberculosis agents also highlights the potential of the imidazole-2-carboxylate scaffold.[9]

Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for anticancer imidazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[8] The imidazole core can act as a scaffold to orient substituents that interact with the ATP-binding pocket of kinases.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Signaling_Cascade ATP -> ADP Imidazole_Inhibitor Imidazole Carboxylate Isomer Imidazole_Inhibitor->RTK Inhibition Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation

Caption: Simplified signaling pathway of receptor tyrosine kinase (RTK) inhibition by an imidazole carboxylate isomer.

Enzyme Inhibition Profile

Beyond kinases, imidazole carboxylate derivatives have been investigated as inhibitors of other enzymes, such as farnesyltransferase and histidine decarboxylase.[12][13] The imidazole moiety can participate in key interactions within the enzyme's active site.

A study on imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase revealed that a 1-(imidazol-4-ylalkyl) substituent was crucial for potent inhibition.[13] This suggests that the imidazole-4-yl moiety is well-suited for interaction with this particular enzyme. Another study explored a series of 4-imidazolylmethyl aryl sulfides, sulfoxides, and sulfones as inhibitors of histidine decarboxylase.[12]

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazole derivatives have a long history as antifungal agents, and recent research has expanded their evaluation to include antibacterial activity.[14][15][16][17][18][19][20] The lipophilicity and structural features of imidazole carboxylates can be tuned to enhance their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Imidazole Carboxylate Derivatives

Compound TypeTarget Organism(s)Activity MetricReported ActivityReference
Imidazole-4-carboxylic acid derivativesMycobacterium tuberculosisMICPotent activity reported[22]
5-nitroimidazole/pyrrole hybridsS. aureus, E. coliMIC20-70 µM[17]
Imidazole derivativesGram-positive & Gram-negative bacteria, FungiMICModerate to good inhibition[18]

Synthesis of Imidazole Carboxylate Isomers

The regioselective synthesis of imidazole carboxylate isomers is a key challenge for medicinal chemists. Several synthetic routes have been developed to access these scaffolds.

Synthesis of Ethyl Imidazole-2-carboxylate

One reported synthesis of ethyl imidazole-2-carboxylate involves the reaction of a suitable precursor with iodoethane after carboxylation with carbon dioxide.[23] Another approach involves the hydrolysis of 2-(dichloromethyl)imidazole followed by esterification.[24]

Synthesis_Workflow cluster_0 Synthesis of Ethyl Imidazole-2-carboxylate Start Imidazole Precursor Step1 Carboxylation (CO2) Start->Step1 Step2 Alkylation (Iodoethane) Step1->Step2 Product Ethyl Imidazole-2-carboxylate Step2->Product

Caption: A simplified workflow for the synthesis of ethyl imidazole-2-carboxylate.

Synthesis of Ethyl Imidazole-4-carboxylate

The synthesis of ethyl imidazole-4-carboxylate can be achieved through a multi-step process starting from glycine.[25] This involves acylation, esterification, condensation, cyclization, and finally oxidation. Another method involves the partial decarboxylation and subsequent esterification of diethyl imidazole-4,5-dicarboxylate.[26] Microwave-assisted synthesis has also been employed for the efficient production of functionalized imidazole-4-carboxylates.[7]

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide standardized protocols for key biological assays.

Protocol 1: MTT Assay for Anticancer Activity Assessment

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[27][28][29][30][31]

Objective: To determine the half-maximal inhibitory concentration (IC50) of imidazole carboxylate isomers against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[27]

  • Solubilization solution (e.g., DMSO or isopropanol)[29]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[30]

  • Compound Treatment: Prepare serial dilutions of the imidazole carboxylate isomers in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[31]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[29][30]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[27][31]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well plate Add_Compound 2. Add Imidazole Carboxylate Isomers Seed_Cells->Add_Compound Incubate_48h 3. Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT 4. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 5. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 6. Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32][33][34][35]

Objective: To determine the MIC of imidazole carboxylate isomers against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[32]

  • 96-well microtiter plates[33]

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilutions: Prepare two-fold serial dilutions of the imidazole carboxylate isomers in the broth medium in the wells of a 96-well plate.[34]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[35]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density using a microplate reader.[34]

Protocol 3: General Protein Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of imidazole carboxylate isomers against a specific protein kinase.[36]

Objective: To determine the IC50 of imidazole carboxylate isomers against a target protein kinase.

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., luminescence-based kit like Kinase-Glo®)[36]

  • 96-well plates

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazole carboxylate isomers in DMSO.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations, a known kinase inhibitor (positive control), and DMSO (vehicle control).

  • Kinase Reaction: Add the kinase and its substrate to each well. Initiate the reaction by adding ATP.[36]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[36]

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The positional isomerism of the carboxylate group on the imidazole ring is a critical determinant of biological activity. While the current body of literature provides valuable insights into the anticancer, enzyme inhibitory, and antimicrobial properties of various substituted imidazole carboxylates, a systematic comparative analysis of the C2, C4, and C5 isomers remains an underexplored area. Future research should focus on the synthesis and parallel biological evaluation of these isomers with identical substitution patterns to elucidate clear structure-activity relationships. Such studies will be instrumental in the rational design of more potent and selective imidazole-based therapeutics.

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Validation

A Senior Application Scientist's Guide to the Synthesis of 4,5-Disubstituted Imidazoles: A Comparative Evaluation of Synthetic Routes

Introduction: The Enduring Significance of the Imidazole Scaffold The imidazole ring system is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Imidazole Scaffold

The imidazole ring system is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in key biological molecules like the amino acid histidine have cemented its status as a "privileged scaffold." Specifically, 4,5-disubstituted imidazoles are integral components of a vast array of pharmaceuticals, including antifungal agents, antihypertensives, and kinase inhibitors.[1][2] They also find applications as ionic liquids, catalysts, and functional polymers. The strategic placement of substituents at the 4 and 5 positions allows for fine-tuning of the molecule's steric and electronic properties, enabling precise interactions with biological targets.

This guide provides a comparative analysis of the most prominent synthetic routes to 4,5-disubstituted imidazoles. We will delve into the mechanistic underpinnings of each method, evaluate their substrate scope and limitations, and provide detailed experimental protocols with supporting data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, empowering them to make informed decisions in their synthetic endeavors.

Classical Approaches to Imidazole Ring Formation

The foundations of imidazole synthesis were laid over a century ago, with several named reactions still finding utility in modern organic synthesis. These classical methods, while sometimes requiring harsh conditions, offer reliable pathways to a variety of imidazole derivatives.

The Debus-Radziszewski Synthesis

First reported in 1858, the Debus-Radziszewski synthesis is a one-pot, multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine) to form the imidazole ring.[3][4] The reaction proceeds through the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde.[5]

Mechanism & Rationale:

The key to this synthesis is the sequential condensation reactions. The use of ammonia as the nitrogen source is cost-effective, and the reaction can often be carried out under relatively simple conditions. The choice of dicarbonyl and aldehyde directly dictates the substituents at the 4, 5, and 2 positions of the imidazole core. For the synthesis of 4,5-disubstituted imidazoles, the choice of a symmetrical 1,2-dicarbonyl is crucial to avoid the formation of regioisomers.

Debus_Radziszewski dicarbonyl R1-C(=O)-C(=O)-R2 (1,2-Dicarbonyl) diimine R1-C(=NH)-C(=NH)-R2 (Diimine) dicarbonyl->diimine + 2 NH3 - 2 H2O aldehyde R3-CHO (Aldehyde) condensation_product Intermediate Adduct aldehyde->condensation_product ammonia 2 NH3 (Ammonia) ammonia->diimine diimine->condensation_product + R3-CHO imidazole 4,5-Disubstituted Imidazole condensation_product->imidazole Cyclization & Aromatization - H2O Wallach_Synthesis oxamide R1-NH-C(=O)-C(=O)-NH-R2 (N,N'-Disubstituted Oxamide) chloro_intermediate Chloro-imidazoline Intermediate oxamide->chloro_intermediate + PCl5 pcl5 PCl5 pcl5->chloro_intermediate reducing_agent [H] (Reducing Agent) imidazole 1,2,4,5-Tetrasubstituted Imidazole reducing_agent->imidazole chloro_intermediate->imidazole + [H]

Figure 2: Wallach Synthesis Workflow.

Advantages:

  • Provides access to N-substituted imidazoles.

  • The starting oxamides are often readily prepared.

Disadvantages:

  • The use of harsh reagents like PCl5 and strong reducing agents limits the functional group tolerance.

  • The reaction conditions are often not environmentally friendly.

  • Primarily yields tetrasubstituted imidazoles, requiring specific starting materials for a 4,5-disubstitution pattern.

The Marckwald Synthesis

The Marckwald synthesis, developed in 1892, is a versatile method for preparing imidazoles from α-amino ketones and a one-carbon source, such as potassium thiocyanate or formamide. [6]When potassium thiocyanate is used, a 2-mercaptoimidazole is formed, which can then be desulfurized to the corresponding imidazole.

Mechanism & Rationale:

The reaction begins with the condensation of the α-amino ketone with the one-carbon source. In the case of potassium thiocyanate, this leads to a thiourea intermediate that cyclizes to the 2-mercaptoimidazole. Subsequent oxidative desulfurization, often with nitric acid or hydrogen peroxide, yields the final imidazole product. The choice of the α-amino ketone determines the substituents at the 4 and 5 positions.

Marckwald_Synthesis amino_ketone R1-C(=O)-CH(NH2)-R2 (α-Amino Ketone) mercaptoimidazole 2-Mercapto-4,5-disubstituted Imidazole amino_ketone->mercaptoimidazole + KSCN - H2O, - K+ kscn KSCN (Potassium Thiocyanate) kscn->mercaptoimidazole oxidant [O] (Oxidizing Agent) imidazole 4,5-Disubstituted Imidazole oxidant->imidazole mercaptoimidazole->imidazole + [O] - S

Figure 3: Marckwald Synthesis Workflow.

Advantages:

  • Provides a route to 2-mercaptoimidazoles, which are useful synthetic intermediates.

  • The starting α-amino ketones can be synthesized from the corresponding ketones.

Disadvantages:

  • The synthesis of α-amino ketones can be challenging.

  • The desulfurization step often requires harsh oxidative conditions.

  • The overall yields can be variable.

Modern Synthetic Methodologies

In recent decades, a plethora of new methods for imidazole synthesis have emerged, often focusing on milder reaction conditions, improved efficiency, and greater substrate scope. These modern techniques have significantly expanded the toolkit available to synthetic chemists.

The van Leusen Imidazole Synthesis

The van Leusen synthesis is a powerful three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. [7]It allows for the synthesis of a wide variety of substituted imidazoles, including 1,4-, 1,5-, 1,4,5-, and 4,5-disubstituted derivatives, by reacting an aldehyde, a primary amine, and TosMIC. [7] Mechanism & Rationale:

The reaction is initiated by the condensation of the aldehyde and the primary amine to form an aldimine in situ. The deprotonated TosMIC then acts as a nucleophile, attacking the imine carbon. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid leads to the formation of the imidazole ring. The regiochemical outcome can be controlled by the choice of reactants and reaction conditions. For the synthesis of 4,5-disubstituted imidazoles, a specific set of starting materials is required. [7]

Van_Leusen_Synthesis aldehyde R1-CHO (Aldehyde) aldimine R1-CH=N-R2 (Aldimine) aldehyde->aldimine + R2-NH2 - H2O amine R2-NH2 (Primary Amine) amine->aldimine tosmic TosMIC adduct TosMIC Adduct tosmic->adduct aldimine->adduct + TosMIC imidazole Substituted Imidazole adduct->imidazole Cyclization & Elimination of p-Toluenesulfinic acid

Figure 4: Van Leusen Synthesis Workflow.

Advantages:

  • High degree of versatility, allowing for the synthesis of various substitution patterns.

  • Generally proceeds under mild reaction conditions.

  • Good yields are often obtained.

Disadvantages:

  • TosMIC is a lachrymator and should be handled with care.

  • The regioselectivity can be an issue if not carefully controlled.

Multi-Component Reactions (MCRs) for 4,5-Disubstituted Imidazoles

Modern MCRs have become a cornerstone of efficient organic synthesis, and the construction of the imidazole ring is no exception. [1]These reactions combine three or more starting materials in a single pot to generate complex products in a highly atom-economical fashion. Many of these MCRs are variations of the Debus-Radziszewski synthesis, but employ a wide range of catalysts and reaction conditions to improve yields and expand the substrate scope.

Catalysts and Conditions:

A variety of catalysts have been employed to facilitate the synthesis of substituted imidazoles, including:

  • Zeolites: These microporous aluminosilicates can act as reusable heterogeneous catalysts, promoting the reaction under solvent-free conditions. [1]* Nanocatalysts: Nanoparticles of metal oxides, such as magnesium aluminate, have shown high catalytic activity due to their large surface area.

  • Ionic Liquids: These salts with low melting points can serve as both the solvent and the catalyst, offering a greener alternative to traditional organic solvents.

Furthermore, the use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in many imidazole syntheses. Solvent-free reaction conditions are also increasingly being explored to develop more environmentally friendly protocols. [1] Advantages:

  • High atom economy and step efficiency.

  • Often environmentally benign due to the use of catalysts and alternative energy sources.

  • Can provide access to a wide diversity of substituted imidazoles.

Disadvantages:

  • Optimization of reaction conditions can be required for different substrates.

  • The mechanism can be complex and difficult to elucidate.

Comparative Analysis of Synthetic Routes

To provide a clear overview of the strengths and weaknesses of each method, the following table summarizes key performance indicators.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields for 4,5-Disubstitution
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaHigh temperatureOne-pot, inexpensive starting materialsHarsh conditions, moderate yields40-70%
Wallach N,N'-Disubstituted OxamidePCl5, reducing agentAccess to N-substituted imidazolesHarsh reagents, limited functional group toleranceNot commonly used for 4,5-disubstitution
Marckwald α-Amino Ketone, KSCNOxidizing agentAccess to 2-mercaptoimidazolesSynthesis of α-amino ketones can be difficult30-60%
van Leusen Aldehyde, Primary Amine, TosMICBaseVersatile, mild conditions, good yieldsTosMIC is a lachrymator, regioselectivity can be an issue60-90%
Modern MCRs 1,2-Dicarbonyl, Aldehyde, Ammonia/AmineVarious catalysts (zeolites, nanocatalysts), Microwave, Solvent-freeHigh efficiency, green, broad scopeRequires optimization70-95%

Experimental Protocols

The following protocols are representative examples for the synthesis of 4,5-diphenylimidazole, a common and important 4,5-disubstituted imidazole derivative.

Protocol 1: Debus-Radziszewski Synthesis of 4,5-Diphenylimidazole

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as a solvent and heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 4,5-diphenylimidazole.

Expected Yield: ~70-80%

Characterization Data (4,5-diphenylimidazole):

  • ¹H NMR (DMSO-d₆): δ 12.64 (s, 1H, NH), 7.54 - 7.32 (m, 10H, Ar-H). [1]* ¹³C NMR (DMSO-d₆): δ 138.72 (C=N), 135.2, 129.0, 128.5, 127.8, 126.9 (Ar-C).

  • HRMS: m/z calculated for C₁₅H₁₂N₂ [M+H]⁺: 221.1073; found: 221.1075. [1]

Protocol 2: Microwave-Assisted Synthesis of 4,5-Diphenylimidazole (Modern MCR)

Materials:

  • Benzil

  • Urotropine (hexamethylenetetramine)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a microwave-safe vessel, thoroughly mix benzil (1.0 eq), urotropine (0.25 eq), and ammonium acetate (2.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Irradiate the mixture in a microwave reactor at 120°C for 5-10 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel and add water to the reaction mixture.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure 4,5-diphenylimidazole.

Expected Yield: >90%

Conclusion and Future Outlook

The synthesis of 4,5-disubstituted imidazoles has evolved significantly from the classical named reactions to modern, highly efficient multi-component strategies. While the Debus-Radziszewski, Wallach, and Marckwald syntheses remain valuable tools, their often harsh reaction conditions and moderate yields have spurred the development of greener and more versatile alternatives. The van Leusen synthesis and a plethora of catalyzed MCRs now offer milder conditions, higher yields, and broader substrate applicability.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid access to a diverse range of 4,5-disubstituted imidazoles, modern MCRs, particularly those utilizing microwave assistance or green catalysts, represent the state-of-the-art. As the demand for novel imidazole-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.

References

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Comparative

A Comprehensive Guide to the Structural Validation of Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of scientific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, a substituted imidazole with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth, technical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—are synergistically employed for the complete and confident structural elucidation of this target molecule.

The Challenge with Substituted Imidazoles

Substituted imidazoles can present unique challenges for structural characterization. The potential for tautomerism in the imidazole ring can sometimes lead to broadened or averaged signals in standard 1D NMR spectra, making definitive assignments difficult.[1][2] Furthermore, with multiple substituent groups, overlapping signals in the 1H NMR spectrum can obscure crucial coupling information. 2D NMR spectroscopy provides the necessary resolution and correlation information to overcome these hurdles.

The 2D NMR Toolkit: A Comparative Overview

A strategic combination of 2D NMR experiments is essential for a comprehensive structural analysis. Each experiment provides a unique piece of the puzzle, and their collective interpretation leads to an irrefutable structural assignment.

2D NMR Experiment Information Provided Primary Application for the Target Molecule
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds.[3][4][5]Establishing the connectivity within the ethyl group by correlating the methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence)Reveals direct, one-bond correlations between protons and the carbons to which they are attached.[6][7][8]Assigning the carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)Displays correlations between protons and carbons that are separated by two, three, or even four bonds.[6][9][10]Assembling the molecular skeleton by connecting the substituent groups to the imidazole ring and identifying quaternary carbons.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring high-quality 2D NMR data for methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. This workflow is designed to be self-validating, where the results from one experiment complement and confirm the findings of the others.

Sample Preparation
  • Dissolve approximately 10-15 mg of the synthesized methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can be critical, as polar solvents like DMSO-d6 may slow down tautomerization, potentially leading to sharper signals for the imidazole ring atoms.[2]

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Ensure the sample height is adequate for the spectrometer's probe.

NMR Data Acquisition

The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • 1D Proton (¹H) NMR: Acquire a standard ¹H NMR spectrum to assess the sample's purity and to serve as a reference for the 2D spectra.

  • 1D Carbon (¹³C) NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • COSY:

    • Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.

    • Optimize the spectral width to encompass all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (t1) to achieve adequate resolution.

  • HSQC:

    • Employ a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts.

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • HMBC:

    • Utilize a gradient-enhanced HMBC pulse sequence.

    • Optimize the long-range coupling constant (nJCH) to a value between 8-10 Hz to observe two- and three-bond correlations.[6]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as HMBC is a less sensitive experiment.[9]

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Validation Dissolve Dissolve Filter Filter Dissolve->Filter Transfer Transfer Filter->Transfer H1_NMR H1_NMR C13_NMR C13_NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC COSY_Analysis COSY Analysis (Proton-Proton Connectivity) HSQC_Analysis HSQC Analysis (Direct C-H Bonds) HMBC_Analysis HMBC Analysis (Long-Range C-H Bonds) Structure_Validation Final Structure Validation COSY_Analysis->Structure_Validation HSQC_Analysis->Structure_Validation HMBC_Analysis->Structure_Validation

Caption: A streamlined workflow for 2D NMR-based structural validation.

Data Interpretation: A Step-by-Step Guide to Assembling the Structure

The following is a detailed walkthrough of how to interpret the 2D NMR data to confirm the structure of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Step 1: Analysis of the COSY Spectrum

The COSY spectrum reveals proton-proton coupling networks. For our target molecule, the most prominent correlation will be within the ethyl group.

  • Expected Correlation: A cross-peak will be observed between the quartet of the methylene protons (-CH2-) and the triplet of the methyl protons (-CH3) of the ethyl group. This confirms their adjacent positions.

COSY_correlation cluster_mol mol Structure with Key Protons mol_img H_CH2 H (CH2) H_CH3 H (CH3) H_CH2->H_CH3 COSY Correlation (3-bond coupling)

Caption: Key COSY correlation in the ethyl group.

Step 2: Analysis of the HSQC Spectrum

The HSQC spectrum correlates each proton signal with its directly attached carbon. This allows for the unambiguous assignment of protonated carbon signals.

  • Expected Correlations:

    • The quartet of the ethyl methylene protons will correlate with the ethyl methylene carbon signal.

    • The triplet of the ethyl methyl protons will correlate with the ethyl methyl carbon signal.

    • The singlet of the C2-methyl protons will correlate with the C2-methyl carbon signal.

    • The singlet of the ester methyl protons will correlate with the ester methyl carbon signal.

Proton Signal Expected ¹H Chemical Shift (ppm) Directly Attached Carbon Expected ¹³C Chemical Shift (ppm)
Ethyl -CH2-~2.7Ethyl -CH2-~20
Ethyl -CH3~1.3Ethyl -CH3~14
C2-Methyl~2.4C2-Methyl~13
Ester -OCH3~3.8Ester -OCH3~51

Note: Expected chemical shifts are approximate and can vary based on solvent and other factors.

Step 3: Analysis of the HMBC Spectrum

The HMBC spectrum is the key to assembling the entire molecular framework, as it reveals long-range (2- and 3-bond) correlations between protons and carbons.[6][10]

  • Key Expected Correlations for Structural Confirmation:

    • Ethyl Group to Imidazole Ring: The methylene protons of the ethyl group should show a correlation to the C4 and C5 carbons of the imidazole ring. This definitively places the ethyl group at the C4 position.

    • C2-Methyl to Imidazole Ring: The protons of the C2-methyl group should show correlations to the C2 carbon and the C4 carbon of the imidazole ring. This confirms the position of the methyl group at C2.

    • Ester Group to Imidazole Ring: The protons of the ester methyl group (-OCH3) should show a correlation to the ester carbonyl carbon. The absence of a direct correlation to the imidazole ring carbons, coupled with other data, confirms its attachment via the carboxyl group.

    • Connecting the Ester to the Ring: The methylene protons of the ethyl group should show a correlation to the C5 carbon, which is also attached to the carboxyl group. This, along with other correlations, solidifies the connectivity.

HMBC_correlations cluster_mol mol Structure with Key Atoms mol_img H_Et_CH2 H (Ethyl CH2) C4 C4 H_Et_CH2->C4 2-bond C5 C5 H_Et_CH2->C5 3-bond H_C2_Me H (C2-Methyl) H_C2_Me->C4 3-bond C2 C2 H_C2_Me->C2 2-bond H_Ester_Me H (Ester OCH3) C_carbonyl C=O H_Ester_Me->C_carbonyl 3-bond

Caption: Crucial HMBC correlations for structural assembly.

Summary of Spectroscopic Data and Structural Confirmation

By systematically analyzing the data from these three 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Atom/Group ¹H Assignment (ppm) ¹³C Assignment (ppm) Key Confirming Correlations
Ethyl -CH2- QuartetAssigned by HSQCCOSY to ethyl -CH3; HMBC to C4 and C5
Ethyl -CH3 TripletAssigned by HSQCCOSY to ethyl -CH2-
C2-Methyl SingletAssigned by HSQCHMBC to C2 and C4
Ester -OCH3 SingletAssigned by HSQCHMBC to ester C=O
C2 -QuaternaryHMBC from C2-methyl protons
C4 -QuaternaryHMBC from ethyl -CH2- and C2-methyl protons
C5 -QuaternaryHMBC from ethyl -CH2- protons
Ester C=O -QuaternaryHMBC from ester -OCH3 protons

The convergence of evidence from the COSY, HSQC, and HMBC spectra provides a robust and self-validating confirmation of the structure of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate. This multi-faceted approach ensures the highest level of scientific integrity and is an indispensable tool for researchers in drug discovery and development.

References

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Validation

A Comparative Guide to Imidazole Synthesis: Microwave-Assisted vs. Conventional Methods

For researchers, scientists, and professionals in drug development, the efficient synthesis of imidazole scaffolds is a cornerstone of medicinal chemistry.[1][2][3] This guide provides an in-depth, objective comparison o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of imidazole scaffolds is a cornerstone of medicinal chemistry.[1][2][3] This guide provides an in-depth, objective comparison of microwave-assisted and conventional heating methods for imidazole synthesis, supported by experimental data and detailed protocols. We will explore the mechanistic underpinnings of each technique, present a quantitative comparison of their performance, and offer practical, field-proven insights to guide your experimental choices.

The Rationale: Why Heating Methods Matter in Imidazole Synthesis

The synthesis of the imidazole ring, a privileged structure in numerous biologically active compounds, has been a subject of extensive research.[1][4] Traditional synthetic routes, such as the Debus-Radziszewski reaction, often require high temperatures and long reaction times to proceed efficiently.[4][5][6] The choice of heating method directly impacts reaction kinetics, product yield, purity, and overall efficiency.

Conventional Heating: This method relies on the transfer of thermal energy from an external source, through the vessel walls, and into the reaction mixture. This process can be slow and lead to uneven temperature distribution, potentially causing the formation of byproducts and decomposition of thermally sensitive molecules.[7][8][9]

Microwave-Assisted Heating: Microwave synthesis utilizes dielectric heating.[1] Microwave radiation interacts directly with polar molecules and ions in the reaction mixture, causing them to rotate and translate.[1] This generates rapid, uniform, and efficient heating throughout the bulk of the solution, often leading to dramatic accelerations in reaction rates.[10][11] This technique has emerged as a sustainable and eco-friendly approach for rapid and efficient organic synthesis.[10][11]

Performance Comparison: Yield and Reaction Time

Experimental evidence consistently demonstrates the superiority of microwave-assisted synthesis in terms of both reaction time and product yield for a variety of imidazole derivatives.[7][8][9][12][13]

Synthesis Type Method Reactants Reaction Time Yield (%) Reference
2,4,5-Trisubstituted ImidazoleConventionalBenzil, Aldehyde, NH4OAc8-24 hoursLower
2,4,5-Trisubstituted ImidazoleMicrowaveBenzil, Aldehyde, NH4OAc5 minutes80-99%
Imidazo[1,2-a]pyrimidine derivativeConventionalImidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amine, NH4OAc36 hours30%[2]
Imidazo[1,2-a]pyrimidine derivativeMicrowaveImidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amine, NH4OAc60-80 minutes46-80%[2]
Benzimidazole DerivativesConventionalAromatic Aldehydes/Acids, 2-aminothiophenol/1,2-phenylenediamine2-8 hoursVariable[13]
Benzimidazole DerivativesMicrowaveAromatic Aldehydes/Acids, 2-aminothiophenol/1,2-phenylenediamine3-10 minutesIncreased by 3-113%[13]
2,4,5-Triaryl-1H-imidazolesConventionalBenzil, 4-Nitrobenzaldehyde, NH4OAc5 hours82%[14]
2,4,5-Triaryl-1H-imidazolesMicrowaveBenzil, 4-Nitrobenzaldehyde, NH4OAc1.5 minutes96%[14]
Mechanistic Advantage of Microwave Irradiation

The enhanced efficiency of microwave synthesis can be attributed to two primary mechanisms of energy transfer: dipole rotation and ionic conduction.[1]

  • Dipole Rotation: Polar molecules in the reaction mixture, such as reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating.

  • Ionic Conduction: The presence of ions in the reaction mixture (e.g., from catalysts or ionic liquids) leads to their migration in the electric field. Collisions between these moving ions generate heat efficiently.

This direct coupling of energy with the molecules of the reaction mixture results in a rapid temperature increase, often leading to reaction rates that are significantly higher than those observed with conventional heating.[1]

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of 2,4,5-trisubstituted imidazoles using both conventional and microwave-assisted techniques.

This protocol is adapted from a solvent-free method utilizing glyoxylic acid as a catalyst.[14]

Diagram of the Microwave-Assisted Workflow:

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Mix Benzil (1 mmol), Aldehyde (1 mmol), Ammonium Acetate (2.5 mmol), and Glyoxylic Acid (5 mol%) in a beaker B Place in microwave oven A->B C Irradiate at 180W for 1-3 minutes (monitor by TLC) B->C D Cool to room temperature C->D E Pour onto ice-water D->E F Filter the precipitate E->F G Wash with water and dry F->G H Recrystallize from ethanol G->H

Caption: Workflow for microwave-assisted imidazole synthesis.

Step-by-Step Protocol:

  • In a 50 mL Borosil beaker, combine benzil (1 mmol), the desired aldehyde (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%).[14]

  • Thoroughly mix the reactants with a glass rod.

  • Place the beaker in a microwave oven and irradiate at 180W.[14] The reaction progress should be monitored by Thin Layer Chromatography (TLC). The total irradiation time is typically between 1 to 3 minutes.[14]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture onto 50 mL of ice-water. A solid precipitate will form.[14]

  • Filter the solid product using a Büchner funnel.

  • Wash the precipitate with water, then dry it.

  • Recrystallize the crude product from ethanol to obtain the purified 2,4,5-triarylimidazole.[14]

This protocol is based on the classical Debus-Radziszewski synthesis, which involves refluxing the reactants in a suitable solvent.[5]

Diagram of the Conventional Synthesis Workflow:

cluster_prep Preparation cluster_reaction Reflux cluster_workup Work-up & Purification A Combine Benzil, Aldehyde, and Ammonium Acetate in a round-bottom flask B Add solvent (e.g., glacial acetic acid) A->B C Attach reflux condenser B->C D Heat the mixture to reflux for several hours (monitor by TLC) C->D E Cool to room temperature D->E F Pour into water/ice E->F G Neutralize with base (e.g., ammonia) F->G H Filter the precipitate G->H I Recrystallize H->I

Caption: Workflow for conventional imidazole synthesis.

Step-by-Step Protocol:

  • In a round-bottom flask, place equimolar amounts of benzil, an aldehyde, and a significant excess of ammonium acetate.

  • Add a suitable solvent, such as glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for several hours (typically 8-24 hours), monitoring the reaction's progress with TLC.[12]

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker of cold water or ice, which should cause the product to precipitate.

  • Neutralize the mixture with a base, such as concentrated ammonia, to precipitate any remaining product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from an appropriate solvent.

Conclusion: A Clear Choice for Modern Synthesis

The data and protocols presented in this guide unequivocally demonstrate the advantages of microwave-assisted synthesis for the preparation of imidazoles.[7][8][9][10][11] The significant reduction in reaction times, coupled with higher yields and often cleaner reaction profiles, makes it a highly attractive alternative to conventional heating methods.[2][13] While conventional methods remain foundational, the efficiency and green chemistry principles of microwave synthesis position it as the preferred technique for rapid lead generation and optimization in a drug discovery setting. The primary limitation of microwave synthesis is its current challenge in scaling up for bulk production, where conventional methods may still be necessary.[7][8][9]

References

  • Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles | Request PDF. Retrieved from [Link]

  • Bentham Science Publisher. (2023, January 27). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Retrieved from [Link]

  • Bentham Science Publishers. (2022, August 1). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Comparison of Imidazole Derivatives

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Imidazole, a five-membered heterocyclic aromatic ring, is a ubiquitous scaffold in a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Imidazole, a five-membered heterocyclic aromatic ring, is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, making the rigorous confirmation of their identity and purity a critical step in any research and development pipeline.[2] This guide provides an in-depth, objective comparison of imidazole derivatives using fundamental spectroscopic techniques, supported by experimental data and standardized protocols.

The structural elucidation of novel organic compounds like imidazole derivatives relies on a synergistic combination of spectroscopic techniques.[3] Each method offers a unique perspective on the molecule's architecture:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the carbon-hydrogen framework, revealing the chemical environment, connectivity, and stereochemistry of atoms.[3]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

  • UV-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.[3]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and can provide structural information through fragmentation patterns.[3]

This guide will delve into each of these techniques, presenting characteristic data for known imidazole derivatives to serve as a benchmark for comparison.

General Experimental Workflow

The characterization of a newly synthesized imidazole derivative typically follows a systematic workflow. This process ensures that comprehensive data is collected for accurate structural elucidation and comparison with known analogues.

Spectroscopic Workflow for Imidazole Derivatives General Workflow for Spectroscopic Comparison cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis of Imidazole Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms data_processing Data Processing & Interpretation nmr->data_processing ir->data_processing uv_vis->data_processing ms->data_processing comparison Comparison with Known Derivatives data_processing->comparison elucidation Structural Elucidation comparison->elucidation report report elucidation->report Final Report & Publication

Caption: A general workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For imidazole derivatives, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent imidazole in CDCl₃ typically shows three signals: one for the N-H proton and two for the C-H protons on the ring.[4] The proton at the C2 position is the most deshielded, appearing furthest downfield, while the protons at the C4 and C5 positions are nearly equivalent and appear at a higher field.[4] The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.[4]

Substituents on the imidazole ring significantly influence the chemical shifts of the remaining protons. Electron-withdrawing groups, such as a nitro group, will deshield the ring protons, causing them to shift downfield. Conversely, electron-donating groups, like a methyl group, will shield the protons, resulting in an upfield shift.

CompoundSolventH2 (ppm)H4 (ppm)H5 (ppm)Substituent Protons (ppm)Reference
ImidazoleCDCl₃~7.73~7.15~7.15~11.62 (N-H)[4]
1-MethylimidazoleCDCl₃~7.48~7.08~6.92~3.65 (N-CH₃)[5]
2-MethylimidazoleCDCl₃-~6.95~6.95~2.35 (C-CH₃)[6]
4-NitroimidazoleDMSO-d₆~8.50-~8.00-[7][8]
¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of imidazole, the C2 carbon is the most deshielded, followed by the C4 and C5 carbons which are often equivalent. Substituents have a predictable effect on the carbon chemical shifts, providing further structural confirmation.

CompoundSolventC2 (ppm)C4 (ppm)C5 (ppm)Substituent Carbons (ppm)Reference
ImidazoleCDCl₃~135.5~122.0~122.0-[9]
1-MethylimidazoleCDCl₃~137.0~129.5~120.9~33.0 (N-CH₃)[5]
2-MethylimidazoleCDCl₃~145.0~121.0~121.0~13.0 (C-CH₃)[10]
4-NitroimidazoleDMSO-d₆~138.0~148.0~119.0-[11]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified imidazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of imidazole and its derivatives displays several characteristic absorption bands.

The N-H stretching vibration in imidazole appears as a broad band in the region of 3200-3500 cm⁻¹, a result of intermolecular hydrogen bonding.[12] The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3150 cm⁻¹.[12] The C=C and C=N stretching vibrations of the imidazole ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.[12]

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch3200-3500 (broad)Indicative of hydrogen bonding.[12]
Aromatic C-H Stretch3100-3150
C=N Stretch~1680[12]
C=C Stretch1400-1600A series of bands.[12]
NO₂ Stretch (in Nitroimidazoles)~1520 (asymmetric), ~1350 (symmetric)Strong absorptions.

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid imidazole derivative directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole exhibits a characteristic absorption peak in the UV region. In an aqueous solution, imidazole has a characteristic absorption peak around 205-209 nm.[13] The position and intensity of this peak can be influenced by substituents on the ring and the solvent used. For instance, the presence of a methyl substituent can cause a red-shift (a shift to longer wavelengths).[13] A nitro group, being a strong chromophore, will result in a significant red-shift, with absorption maxima often appearing around 300 nm.[14]

CompoundSolventλmax (nm)Reference
ImidazoleWater~205[13]
4-Methylimidazole2% Methanol in Water~217[13]
Imidazole-2-carbaldehydeWater~280[13]
4-NitroimidazoleAqueous~300[14]

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the imidazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • Baseline Correction: Use the pure solvent as a reference to obtain a baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[3] For imidazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation patterns are often characterized by the loss of small molecules from substituents or cleavage of the ribose moiety in the case of imidazole ribosides.[15] The imidazole ring itself is generally stable and does not readily open during fragmentation.[15]

Experimental Protocol for Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the imidazole derivative in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural insights. The addition of hydrocarbon substituents at the 2-position on the imidazole ring can lead to greater charge reduction and cleaner spectra in native MS.[16]

Conclusion

The comprehensive spectroscopic characterization of imidazole derivatives is a cornerstone of modern chemical research. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, researchers can unambiguously determine the structure of newly synthesized compounds and compare them to known derivatives. This guide provides a foundational framework for these analyses, offering both comparative data and practical experimental protocols. Adherence to these rigorous analytical practices ensures the scientific integrity of research and accelerates the development of novel imidazole-based molecules with therapeutic and technological potential.

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  • Kumar, S., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 643–648. Retrieved from [Link]

  • Imidazole & 2-Methylimidazole | UV-Vis Spectrum PowerPoint Presentation. (2016). SlideServe. Retrieved from [Link]

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Validation

A Comparative Guide to the Antimicrobial Activity of Imidazole-Based Compounds

This guide provides a comprehensive comparison of the antimicrobial activity of various imidazole-based compounds, offering researchers, scientists, and drug development professionals a detailed analysis of their efficac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the antimicrobial activity of various imidazole-based compounds, offering researchers, scientists, and drug development professionals a detailed analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. With full editorial control, this guide is structured to provide an in-depth technical narrative, grounded in scientific integrity and supported by experimental data.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in medicinal chemistry. Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[3][4]

This guide will focus on the comparative antimicrobial activity of imidazole-based compounds, exploring both their well-established antifungal roles and their emerging potential as antibacterial agents. We will delve into the structure-activity relationships that govern their efficacy and provide a comparative analysis of their performance against a range of clinically relevant pathogens.

Mechanisms of Antimicrobial Action: A Tale of Two Kingdoms

The antimicrobial mechanisms of imidazole-based compounds differ significantly depending on their target: fungi or bacteria. This divergence is a testament to the chemical versatility of the imidazole scaffold and its ability to be tailored to interact with specific molecular targets.

Antifungal Mechanism: Disruption of Fungal Cell Membrane Integrity

The primary and most well-characterized mechanism of action for antifungal imidazoles is the inhibition of ergosterol biosynthesis.[5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

The key target for imidazole antifungals is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[4][5] By binding to the heme iron of this enzyme, imidazoles effectively block the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[1]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Ergosterol Biosynthesis Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Leakage) Lanosterol_14a_demethylase->Disrupted_Membrane Depletion of Ergosterol & Accumulation of Toxic Sterols Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death Leads to Imidazole_Antifungal Imidazole-Based Antifungal Imidazole_Antifungal->Lanosterol_14a_demethylase Inhibition

Caption: Antifungal mechanism of imidazole-based compounds.

Antibacterial Mechanisms: A Multifaceted Approach

The antibacterial activity of imidazole derivatives is less universally defined than their antifungal action and appears to involve multiple mechanisms.[1][6] This diversity in antibacterial strategy is a promising area of research for combating antibiotic resistance. Key reported mechanisms include:

  • Cell Wall Synthesis Inhibition: Some imidazole compounds have been shown to interfere with the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] This disruption leads to a weakened cell wall that can no longer withstand internal turgor pressure, resulting in cell lysis.

  • DNA Replication and Repair Interference: Certain imidazole derivatives can inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase.[6][7] By targeting these enzymes, the compounds prevent bacterial proliferation.

  • Cell Membrane Disruption: Similar to their antifungal counterparts, some antibacterial imidazoles can directly interact with and disrupt the bacterial cell membrane, leading to increased permeability and cell death.[1][6]

  • Inhibition of Other Key Enzymes: Imidazole-based compounds have been found to inhibit other essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid synthesis.[7]

Antibacterial_Mechanisms cluster_mechanisms Antibacterial Mechanisms of Action Imidazole_Antibacterial Imidazole-Based Antibacterial Cell_Wall Cell Wall Synthesis Inhibition Imidazole_Antibacterial->Cell_Wall DNA_Replication DNA Replication/Repair Inhibition Imidazole_Antibacterial->DNA_Replication Cell_Membrane Cell Membrane Disruption Imidazole_Antibacterial->Cell_Membrane Enzyme_Inhibition Other Essential Enzyme Inhibition (e.g., FabH) Imidazole_Antibacterial->Enzyme_Inhibition Bacterial_Cell_Death Bacterial Cell Death Cell_Wall->Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Cell_Membrane->Bacterial_Cell_Death Enzyme_Inhibition->Bacterial_Cell_Death

Caption: Diverse antibacterial mechanisms of imidazole-based compounds.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The following tables summarize the in vitro antimicrobial activity of various imidazole-based compounds against a selection of clinically relevant microorganisms. The data, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL, has been compiled from multiple studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to potential variations in experimental conditions.

Comparative Antifungal Activity
CompoundCandida albicans (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Reference(s)
Clotrimazole0.12 - >1000.25 - 40.5 - 8[7]
Miconazole0.03 - >1000.06 - 20.12 - 16[3][7]
Ketoconazole0.03 - >1000.06 - 10.25 - 16[7][8]
Econazole0.06 - >1000.12 - 20.25 - 16[7]
Tioconazole0.06 - >1000.12 - 40.5 - 32[7]
Comparative Antibacterial Activity
Compound/DerivativeStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Reference(s)
MetronidazoleGenerally inactiveGenerally inactiveGenerally inactive[1]
Novel Imidazole Derivative (HL1)625>50005000[9][10]
Novel Imidazole Derivative (HL2)62525002500[9][10]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivative4 - 8Not ReportedNot Reported[9]
Quinolone/imidazole hybrid (93i)Not ReportedNot Reported0.46[9]
Imidazolyl naphthalimide (306a-c)MRSA: MIC reportedNot Reported20[10]
5-nitroimidazole/1,3,4-oxadiazole hybrid (62h)4.9 - 174.9 - 17Not Reported[10]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of imidazole-based compounds relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two of the most common in vitro susceptibility tests.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the imidazole-based compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

MIC_Workflow Start Start Stock_Solution Prepare Antimicrobial Stock Solution Start->Stock_Solution Serial_Dilution Perform Two-Fold Serial Dilution Stock_Solution->Serial_Dilution Plate_Preparation Prepare Microtiter Plates with Broth Plate_Preparation->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Step-by-Step Methodology:

  • Agar Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Inoculation: Evenly swab the entire surface of the agar plate with the microbial suspension.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the imidazole-based compound onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period.

  • Measurement of Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the microorganism's susceptibility to the compound.

Conclusion and Future Perspectives

Imidazole-based compounds represent a versatile and highly valuable class of antimicrobial agents. Their well-established efficacy against a broad range of fungal pathogens, coupled with their growing potential as antibacterial agents with diverse mechanisms of action, underscores their importance in the ongoing battle against infectious diseases.

The continued exploration of the structure-activity relationships of novel imidazole derivatives is crucial for the development of new compounds with enhanced potency, broader spectrum of activity, and reduced susceptibility to resistance mechanisms. As our understanding of the specific molecular targets and mechanisms of action of these compounds deepens, so too will our ability to rationally design the next generation of imidazole-based antimicrobial drugs. The experimental protocols outlined in this guide provide a solid foundation for the rigorous evaluation of these promising therapeutic agents.

References

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions.
  • Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available at: [Link]

  • Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • A Literature Review on Antimicrobial Activities of Imidazole. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry. Available at: [https://www.semanticscholar.org/paper/Antibacterial-Activities-of-Imidazole-Based-(A-Bayar-Akko%C3%A7/a09c2a688b17135f0f37c5685511874b9881a812]([Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science. Available at: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Bentham Science. Available at: [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules. Available at: [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]

  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. International Journal of Education and Science Research Review. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. Available at: [Link]

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  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. Available at: [Link]

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  • Ketoconazole Cream (Nizoral) vs. Miconazole (Monistat). MedicineNet. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate

This document provides a detailed protocol for the safe and compliant disposal of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate and its close structural analogs, such as ethyl 4-methyl-1H-imidazole-5-carboxylate. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate and its close structural analogs, such as ethyl 4-methyl-1H-imidazole-5-carboxylate. The procedures outlined are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Foundational Safety & Hazard Analysis

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, as a substituted imidazole, shares hazard characteristics with similar compounds.

GHS Hazard Profile

Based on data for the closely related ethyl 4-methyl-5-imidazolecarboxylate, the following GHS classifications are pertinent[1]:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

These classifications mandate careful handling to avoid direct contact and inhalation. The causality is linked to the chemical nature of the imidazole ring and its potential to interact with biological tissues.

Physical & Chemical Properties Summary

Understanding the physical state and solubility is crucial for selecting appropriate disposal containers and spill response procedures.

PropertyValueSignificance for Disposal
Physical State Off-white or yellow crystalline powder[1].Indicates a dust inhalation hazard. Disposal procedures must minimize aerosolization.
Solubility Insoluble in water[2].Prohibits drain disposal. The compound will persist in aquatic environments.
Stability Stable under normal conditions.Store waste away from strong oxidizing agents and acids to prevent reactions[2][3].

Pre-Disposal & Waste Accumulation Protocol

Proper waste management begins at the point of generation. The following steps ensure that waste is handled safely and in compliance with regulations from agencies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[4][5].

Personal Protective Equipment (PPE)

A self-validating safety system starts with robust personal protection. The minimum required PPE when handling this chemical waste includes:

  • Eye Protection: Chemical safety goggles or a face shield[6].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling[6].

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator[7]. All handling of the solid waste should occur in a certified chemical fume hood to mitigate inhalation risks[3].

Waste Segregation & Container Selection

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container[8].

  • Waste Stream: This compound must be disposed of as non-halogenated organic solid waste .

  • Container: Use a sealable, airtight, and clearly labeled container compatible with organic solids[3]. The container must be in good condition, with no leaks or cracks.

  • Incompatibility: Do NOT mix this waste with:

    • Acids or acid anhydrides[3].

    • Strong oxidizing agents[2].

    • Aqueous waste or other liquid waste streams.

Labeling & Storage in a Satellite Accumulation Area (SAA)

Proper labeling is a critical compliance and safety requirement.

  • Initial Labeling: As soon as the first particle of waste is added to the container, affix a hazardous waste label[3].

  • Content Declaration: Clearly write the full chemical name: "Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate" and indicate that it is a solid. Do not use abbreviations.

  • Hazard Identification: Check the boxes for "Irritant" and avoid any that do not apply.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8]. The SAA must be under the control of lab personnel and located at or near the point of generation[8].

Step-by-Step Disposal Procedures

The following workflows provide clear, actionable steps for different types of waste containing methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

Disposal of Unused or Expired Solid Chemical
  • Work Area Preparation: Ensure the chemical fume hood is operational.

  • Transfer: Carefully transfer the solid chemical from its original container into the designated non-halogenated organic solid waste container. Use a spatula or powder funnel to minimize dust generation.

  • Container Rinsing (Empty Containers): The original, now "empty," container must still be managed as hazardous waste. Do not rinse it with water down the drain. Seal the empty, unrinsed container and place it in the solid waste stream, or triple-rinse it with a suitable organic solvent (e.g., acetone, ethanol). The solvent rinsate must be collected and disposed of as hazardous liquid waste in a separate, appropriately labeled "non-halogenated organic liquid waste" container.

  • Seal & Store: Securely close the waste container and place it back in the SAA.

Disposal of Contaminated Lab Supplies

Items such as gloves, weigh boats, and paper towels that are contaminated with the chemical must be disposed of as hazardous waste.

  • Collection: Place all contaminated solid items directly into the designated non-halogenated organic solid waste container.

  • Avoid Liquids: Do not place items dripping with solvent or any other liquid into the solid waste container. Allow solvent to evaporate fully inside a fume hood before disposal.

  • Seal & Store: Once the items are added, securely close the waste container and return it to the SAA.

Managing Spills

In the event of a small spill within a fume hood:

  • Restrict Access: Ensure the area is secured.

  • PPE: Wear the appropriate PPE as described in section 2.1.

  • Containment: Gently cover the spill with an absorbent material suitable for organic solids (e.g., vermiculite or a chemical spill pillow). Avoid raising dust.

  • Collection: Carefully sweep up the absorbent material and the spilled chemical. Place the collected material into the designated non-halogenated organic solid waste container[6].

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable organic solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

Waste Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate waste.

DisposalWorkflow Disposal Decision Workflow for Imidazole-based Compounds Start Waste Generation (e.g., Unused chemical, contaminated item) IdentifyWaste Identify Waste Type Is it solid, liquid, or an empty container? Start->IdentifyWaste SolidWaste Solid Waste (Pure chemical, contaminated gloves, etc.) IdentifyWaste->SolidWaste Solid EmptyContainer Empty Container IdentifyWaste->EmptyContainer Container SelectContainer Select Correct Waste Container SolidWaste->SelectContainer LiquidWaste Liquid Waste (Solvent rinsate only) LiquidWaste->SelectContainer EmptyContainer->SolidWaste Dispose as solid or triple-rinse EmptyContainer->LiquidWaste SolidContainer Use 'Non-Halogenated Organic SOLID Waste' container SelectContainer->SolidContainer LiquidContainer Use 'Non-Halogenated Organic LIQUID Waste' container SelectContainer->LiquidContainer LabelContainer Label Container Correctly (Full chemical name, hazards) SolidContainer->LabelContainer LiquidContainer->LabelContainer StoreInSAA Store in designated Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA RequestPickup Container Full or >1 Year Old? Request pickup from EHS. StoreInSAA->RequestPickup

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as methyl 4-ethyl-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds, such as methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, demands a proactive and informed approach to personal protection. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), grounded in established safety principles and data from structurally similar compounds. Since specific toxicological data for this exact molecule is not widely available, we will apply the precautionary principle, treating it with the caution afforded to related imidazole and carboxylate derivatives.

Our procedural guidance is built upon a foundation of risk assessment, drawing from authoritative sources like the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[1][2][3][4] The core tenet is to create a self-validating system of safety where engineering controls and PPE work in concert to minimize exposure at every step.

Hazard Assessment: An Evidence-Based Approach

Without a specific Safety Data Sheet (SDS), we must infer the potential hazards of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate by examining its structural relatives. Compounds like ethyl 4-methyl-5-imidazolecarboxylate and 2-ethyl-4-methylimidazole are known to cause skin, eye, and respiratory irritation.[5][6] Therefore, we must assume our target compound presents similar, if not identical, risks.

Table 1: Inferred Hazard Profile

Hazard ClassificationPotential EffectsAuthoritative Source for Analogue
Skin Corrosion/IrritationCauses skin irritation. Prolonged contact may lead to dermatitis.PubChem, Fisher Scientific[5][6]
Serious Eye Damage/IrritationCauses serious eye irritation. Direct contact could lead to significant eye damage.PubChem, Fisher Scientific[5][6]
Respiratory Tract IrritationMay cause respiratory irritation if inhaled as a dust or aerosol.PubChem[6]
Acute Oral ToxicityHarmful if swallowed.CymitQuimica[7]

This assessment dictates a stringent PPE protocol designed to prevent contact with skin, eyes, and the respiratory system.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls. All handling of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate, from weighing the solid to preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[8] The fume hood is your primary barrier, designed to contain and exhaust vapors, dusts, and aerosols, thereby minimizing inhalation exposure. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[8]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. The selection is based on a comprehensive risk assessment in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[4]

Table 2: Mandatory PPE for Handling Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Body PartRequired PPEStandard/SpecificationRationale
Hands Nitrile Gloves (double-gloving recommended for extended procedures)ASTM F1671 / EN 374Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving adds a layer of security against pinholes or tears.[9][10]
Eyes/Face Safety Goggles with Side ShieldsANSI Z87.1Protects against splashes and airborne particles entering the eyes from the front or sides.[9]
Eyes/Face Face Shield (in addition to goggles)ANSI Z87.1Required when there is a significant splash hazard, such as when transferring large volumes of solutions or working with the substance under pressure.[11][12]
Body Flame-Resistant (FR) Laboratory CoatNFPA 2112Protects skin and personal clothing from incidental contact and minor splashes. Must be kept fully buttoned.[12]
Respiratory Not typically required with proper fume hood use.N/AA chemical fume hood provides adequate respiratory protection from vapors and incidental dust.
Respiratory (Contingency) NIOSH-approved N95 Respirator or Half-Mask Respirator with Organic Vapor/Acid Gas CartridgesNIOSH 42 CFR 84Required if engineering controls fail, during a large spill, or if significant aerosolization is unavoidable.[13][14]
Experimental Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Wash Hands: Thoroughly wash and dry your hands.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly over the cuffs of your lab coat. If double-gloving, don the second pair over the first.

  • Eye/Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the outer pair of gloves (if double-gloving) using a proper technique to avoid touching the outer surface with your bare skin. Then, remove the inner pair.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[9]

Operational Plan: Spill and Exposure Procedures

In Case of a Spill:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside the fume hood, evacuate the area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without appropriate respiratory protection and spill-kit training.

  • Clean-up: For minor spills within the fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds. Place all contaminated materials in a sealed bag for hazardous waste disposal.[8]

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the safe handling workflow. All waste must be managed according to institutional and local regulations.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, must be considered hazardous waste. Collect these items in a designated, clearly labeled, and sealed hazardous waste bag.

  • Chemical Waste: Unused methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate and any solutions containing it must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[9] Based on guidance for similar imidazole compounds, this waste stream should be segregated from strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions.[8][15]

  • Waste Pickup: Follow your institution's Environmental Health & Safety (EHS) procedures for requesting a hazardous waste pickup. Never dispose of this chemical or its contaminated materials in the regular trash or down the sanitary sewer.[9]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when working with methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Use cluster_disposal Completion & Disposal Start Start Task: Handling Compound Review Review Procedure & Inferred Hazards Start->Review FumeHood Is a certified chemical fume hood available? Review->FumeHood Stop STOP WORK Consult EHS FumeHood->Stop No BasePPE Don Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles FumeHood->BasePPE Yes TaskType Nature of Task? BasePPE->TaskType Weighing Weighing Solid TaskType->Weighing Solid Handling Solution Making Solution (Splash Hazard) TaskType->Solution Liquid Handling Proceed Proceed with Task in Fume Hood Weighing->Proceed AddFaceShield Add Face Shield to Base PPE Solution->AddFaceShield AddFaceShield->Proceed DoffPPE Doff PPE Correctly Proceed->DoffPPE Waste Segregate & Dispose of all waste as hazardous DoffPPE->Waste End Task Complete Waste->End

Caption: PPE selection workflow for handling the target compound.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (PDF). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

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